Chemical structure and properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid
The structure and properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid represent a sophisticated intersection of heterocyclic chemistry and structure-based drug design. This guide serves as a technical whitepaper fo...
Author: BenchChem Technical Support Team. Date: March 2026
The structure and properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid represent a sophisticated intersection of heterocyclic chemistry and structure-based drug design. This guide serves as a technical whitepaper for researchers utilizing this scaffold in the development of kinase inhibitors, antibacterial agents, and phosphodiesterase (PDE) modulators.
CAS Registry Number: 1424941-74-1
Molecular Formula: C
8-Amino-1,7-naphthyridine-5-carboxylic acid is a bicyclic heteroaromatic scaffold belonging to the 1,7-naphthyridine class (pyrido[3,4-b]pyridine). Unlike the more common 1,8-naphthyridines (e.g., nalidixic acid), the 1,7-isomer offers a distinct electronic profile and hydrogen-bonding geometry. This molecule is primarily employed as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors and bacterial DNA gyrase inhibitors . Its structure features an amphoteric nature, possessing both a basic exocyclic amine/pyridine nitrogen and an acidic carboxylic acid, allowing for diverse salt formation and solubility tuning during lead optimization.
Chemical Structure & Electronic Properties[1]
Structural Architecture
The 1,7-naphthyridine core consists of two fused pyridine rings sharing a carbon-carbon bond. The numbering system is critical for synthetic modification:
Nitrogen Positions: N1 and N7.
Functionalization: The exocyclic amino group is at position C8 (adjacent to N7), and the carboxylic acid is at position C5.
This specific substitution pattern creates a "push-pull" electronic system. The electron-donating amino group at C8 increases the electron density of the pyridine ring B, making N7 a potent hydrogen bond acceptor. Conversely, the electron-withdrawing carboxyl group at C5 modulates the pKa of the system, influencing solubility and binding affinity.
Pharmacophore Mapping
In medicinal chemistry, this molecule acts as a privileged scaffold. The N7—C8-NH2 motif functions as a donor-acceptor dyad, mimicking the adenine ring of ATP. This makes it highly effective for binding to the hinge region of protein kinases.
H-Bond Acceptor: N7 (Pyridine nitrogen).
H-Bond Donor: 8-NH
(Exocyclic amine).
Solubilizing/Vector Group: 5-COOH (Can be amidated to reach solvent-exposed pockets).
Electronic Visualization (Graphviz)
The following diagram illustrates the electronic resonance and pharmacophore points of the molecule.
Caption: Pharmacophore mapping of 8-amino-1,7-naphthyridine-5-carboxylic acid showing critical kinase hinge interactions.
Synthesis and Production
The synthesis of 8-amino-1,7-naphthyridine-5-carboxylic acid is non-trivial due to the need for regioselective ring closure. The most robust route involves the construction of the 1,7-naphthyridine core followed by late-stage functionalization.
This protocol is designed for gram-scale synthesis in a research laboratory.
Step 1: Construction of the Naphthyridine Core
Reactants: 3-Amino-4-pyridinecarboxylic acid (3-aminoisonicotinic acid) and Ethyl cyanoacetate.
Conditions: Heat in refluxing ethanol with a piperidine catalyst, followed by base-mediated cyclization.
Mechanism: The amino group condenses with the ester/nitrile, followed by intramolecular cyclization onto the pyridine ring C4 position.
Product: 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid (tautomer of the 8-one).
Step 2: Chlorination (Activation)
Reagent: Phosphorus oxychloride (POCl
).
Procedure: Suspend the 8-hydroxy intermediate in neat POCl
. Heat to 90°C for 4 hours.
Workup: Quench carefully into ice-water. The product, 8-Chloro-1,7-naphthyridine-5-carboxylic acid, precipitates as a beige solid.
Key Insight: The carboxylic acid moiety may convert to the acid chloride during this step but is hydrolyzed back to the acid during the aqueous quench.
Step 3: Amination (S
Ar)
Reagents: 8-Chloro-1,7-naphthyridine-5-carboxylic acid, Ammonium hydroxide (28%) or Ammonia in methanol (7N).
Conditions: Sealed tube/autoclave at 100-120°C for 12 hours. Copper catalysis (CuI) can accelerate the reaction if kinetics are sluggish.
Purification: Acidification of the reaction mixture to pH 4-5 precipitates the zwitterionic product. Recrystallize from DMF/Water.
Synthesis Workflow Diagram
Caption: Synthetic pathway from pyridine precursor to final amino-naphthyridine scaffold.
Physicochemical Properties & Characterization
Understanding the physical behavior of this molecule is essential for formulation and assay development.
Solubility Profile
Water: Low solubility at neutral pH (Zwitterionic form).
Acidic Media (pH < 2): Soluble (Protonation of N1/N7).
Basic Media (pH > 10): Soluble (Deprotonation of COOH).
Organic Solvents: Soluble in DMSO, DMF. Poor solubility in DCM, Hexanes.
Analytical Data (Expected)
H NMR (DMSO-d):
13.5 (br s, 1H, COOH).
9.1 (s, 1H, H2).
8.6 (d, 1H, H6).
8.2 (d, 1H, H3).
7.8 (br s, 2H, NH).
Note: Chemical shifts are approximate and depend on concentration/pH.
Mass Spectrometry (ESI):
[M+H]
= 190.18 m/z.
[M-H]
= 188.16 m/z.
Medicinal Chemistry Applications
Kinase Inhibition
The 8-amino-1,7-naphthyridine core is a bioisostere of the quinazoline and quinoline scaffolds used in approved drugs (e.g., Gefitinib, Bosutinib).
Mechanism: The 8-amino and N7 atoms form a bidentate hydrogen bond with the kinase hinge region (e.g., Met residue).
Vector: The 5-carboxylic acid allows for the attachment of solubilizing tails (e.g., piperazines) or selectivity elements via amide coupling.
Antibacterial Activity
Derivatives of 1,7-naphthyridine-3-carboxylic acids are known gyrase inhibitors. While the 5-COOH variant is less explored than the 3-COOH (nalidixic acid type), it presents a novel chemical space for overcoming resistance in Gram-negative pathogens.
PDE Inhibition
Research indicates that 1,7-naphthyridines can inhibit Phosphodiesterase 5 (PDE5). The 8-amino substitution pattern provides selectivity over other PDE isoforms by exploiting specific hydrophobic pockets in the enzyme active site.
References
PubChem. (n.d.).[1] 8-Chloro-1,7-naphthyridine-5-carboxylic acid (CID 84220790).[1] National Library of Medicine. Retrieved from [Link]
Ojha, M., et al. (2021).[2] 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
Solomin, V. (2020).[3] Synthesis of bacterial two-component system inhibitors. Riga Technical University. Retrieved from [Link]
Therapeutic Potential of 1,7-Naphthyridine-5-Carboxylic Acid Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Applications
Executive Summary As drug discovery pivots toward highly selective, non-covalent inhibitors, the 1,7-naphthyridine-5-carboxylic acid scaffold has emerged as a privileged structural motif. Its rigid, planar heteroaromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward highly selective, non-covalent inhibitors, the 1,7-naphthyridine-5-carboxylic acid scaffold has emerged as a privileged structural motif. Its rigid, planar heteroaromatic core acts as an ideal hinge-binding mimic for kinases, while the 5-carboxylic acid moiety provides a versatile synthetic handle for late-stage functionalization. This technical guide synthesizes the mechanistic rationale, pharmacological applications, and self-validating experimental protocols associated with this scaffold, focusing on its recent successes in kinase inhibition (MAP4K4), antiviral therapeutics (SARS-CoV-2 Mpro), and oncology (SOS1).
Structural Rationale: The 1,7-Naphthyridine-5-Carboxylic Acid Scaffold
The selection of a core scaffold is the most critical variable in lead optimization. The 1,7-naphthyridine core consists of two fused pyridine rings. The nitrogen atoms at positions 1 and 7 serve as critical hydrogen-bond acceptors, perfectly positioned to interact with the hinge region of various kinases or the active site pockets of viral proteases[1].
The addition of a 5-carboxylic acid moiety transforms this core into a highly versatile building block:
Synthetic Versatility: The carboxylic acid acts as a functional handle for rapid diversification via amide coupling (e.g., using HATU/DIPEA). This enables high-throughput medicinal chemistry (HTMC) to rapidly generate libraries for structure-activity relationship (SAR) studies[2].
Physicochemical Tuning: Converting the 5-carboxylic acid into specific amides allows scientists to fine-tune the topological polar surface area (TPSA) and lipophilicity (LogP). This causality is essential: by controlling these parameters, researchers can explicitly dial in or out blood-brain barrier (BBB) permeability and optimize oral bioavailability[1].
Pharmacological Applications
Kinase Inhibition: MAP4K4 and Retinal Angiogenesis
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a critical node in signaling cascades governing angiogenesis and inflammation[1]. A major hurdle in developing MAP4K4 inhibitors has been unintended central nervous system (CNS) toxicity driven by high brain penetrance[1].
To solve this, researchers utilized the 1,7-naphthyridine-5-carboxylic acid scaffold to design GNE-495 (an amide derivative). By reinserting the "5-aza" moiety into the ring system, the molecular footprint was expanded, lipophilicity was reduced, and TPSA was increased[1]. This rational design successfully restricted the molecule to the periphery, yielding an IC50 of 3.7 nM against MAP4K4 while minimizing CNS exposure[3].
Figure 1: MAP4K4 signaling pathway and targeted inhibition by GNE-495.
Beyond kinases, the 1,7-naphthyridine-5-carboxylic acid scaffold has proven invaluable in the rapid hit-to-lead optimization of non-covalent inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[2]. Mpro is essential for viral replication, making it a prime therapeutic target[2].
Computational docking revealed that coupling 1,7-naphthyridine-5-carboxylic acid with a diazepan core optimally fills the Mpro active site[2]. Mechanistically, the naphthyridine nitrogen forms a direct hydrogen bond with the H163 residue in the S1 pocket, while the amide carbonyl (derived from the 5-carboxylic acid) interacts with G143[2]. This structural complementarity resulted in lead compounds (e.g., Compound 107) exhibiting potent inhibitory activities (IC50 = 16–74 nM) and exceptional selectivity over host proteases like Cathepsin L[2].
Figure 2: Hit-to-lead optimization workflow for SARS-CoV-2 Mpro inhibitors.
Oncology: SOS1 Inhibition in KRAS-Mutant Cancers
The scaffold is also making strides in oncology, particularly in targeting KRAS-mutant cancers via Son of Sevenless 1 (SOS1) inhibition[4]. SOS1 is a guanine nucleotide exchange factor that catalyzes the activation of RAS[4]. Novel 1,7-naphthyridine derivatives (such as HH0043) have been developed to disrupt the KRAS-SOS1 protein-protein interaction[4]. The naphthyridine core provided a distinct structural advantage over traditional quinoline series, mitigating in vivo clearance issues and yielding compounds with high oral bioavailability (F = 81%) and potent tumor growth inhibition in KRASG12C-mutated xenograft models[4].
Quantitative Data Summary
The table below consolidates the pharmacological metrics of key 1,7-naphthyridine derivatives, demonstrating the broad utility of the scaffold across different therapeutic areas.
Compound / Derivative
Primary Target
IC50 / Potency
Key Pharmacological Property
Reference
GNE-495 (Amide derivative)
MAP4K4
3.7 nM
High peripheral exposure, intentionally minimal CNS penetration to avoid toxicity.
To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows used to validate 1,7-naphthyridine-5-carboxylic acid derivatives.
Protocol 1: FRET-Based Mpro Inhibition Assay (In Vitro)
This protocol is designed to evaluate the non-covalent binding affinity of synthesized derivatives against SARS-CoV-2 Mpro[2].
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT). Reconstitute the fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans) and recombinant Mpro enzyme.
Compound Pre-Incubation (Critical Step): Dispense 1,7-naphthyridine derivatives into a 384-well plate. Add Mpro enzyme (final concentration ~50 nM) and incubate at 37°C for 30 minutes.
Causality: Pre-incubation is mandatory. Non-covalent inhibitors require time to reach thermodynamic binding equilibrium within the active site. Adding the substrate too early will outcompete the inhibitor, leading to artificially inflated IC50 values.
Substrate Addition & Kinetic Reading: Add the FRET substrate (final concentration 20 µM) to initiate the reaction. Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes.
Data Analysis: Calculate initial velocities from the linear portion of the kinetic curves. Plot relative activity against log[inhibitor] to derive the IC50 using a 4-parameter logistic regression.
Protocol 2: In Vivo Neonatal Retinal Angiogenesis Model
This protocol evaluates the peripheral in vivo efficacy of MAP4K4 inhibitors like GNE-495[1],[3].
Dosing: Administer GNE-495 (25–50 mg/kg) via intraperitoneal (IP) injection to 3-day-old (P3) neonatal CD-1 mice.
Causality: IP administration is utilized here to ensure rapid, consistent systemic exposure during the highly specific, narrow developmental window (P3 to P5) when retinal vascular outgrowth is actively occurring.
Tissue Harvesting: At 24 hours post-dose, euthanize the pups. Enucleate the eyes and fix them in 4% paraformaldehyde (PFA) for 2 hours at room temperature.
Staining & Imaging: Dissect the retinas, permeabilize with Triton X-100, and stain with Isolectin B4 (IB4)-AlexaFluor to visualize endothelial cells. Flat-mount the retinas and image via confocal microscopy to quantify vascular radial expansion.
Pharmacokinetic Validation: In parallel cohorts, harvest retinas 1-hour post-dose, snap-freeze in liquid nitrogen, and analyze retinal lysates via LC/MS/MS.
Causality: This step is a self-validating control. It proves that the observed anti-angiogenic phenotype is directly correlated with local target engagement (drug presence in the retina) rather than systemic toxicity.
References
Source: PubMed Central (NIH)
Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations
Source: ACS Publications
URL
An In-depth Technical Guide on the Physicochemical Characteristics and Solubility Profile of 8-Amino-1,7-naphthyridine-5-carboxylic acid
Abstract 8-Amino-1,7-naphthyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. The naphth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
8-Amino-1,7-naphthyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. The naphthyridine core is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. This guide provides a detailed examination of the core physicochemical characteristics and solubility profile of 8-Amino-1,7-naphthyridine-5-carboxylic acid, offering field-proven insights and detailed experimental protocols for its characterization.
Introduction
The 1,7-naphthyridine scaffold is a bicyclic aromatic heterocycle containing two nitrogen atoms. This structural class has drawn considerable attention from medicinal chemists due to its presence in numerous biologically active molecules, including antibacterial agents.[1] The specific compound, 8-Amino-1,7-naphthyridine-5-carboxylic acid, possesses both a basic amino group and an acidic carboxylic acid group, rendering it an amphoteric, and likely zwitterionic, molecule. This dual functionality dictates its behavior in solution and is a critical consideration for researchers. This guide will systematically dissect the key parameters that define its chemical identity and behavior.
Molecular Structure and Core Properties
A foundational understanding begins with the molecule's basic structural and chemical identifiers.
A molecule's physicochemical profile is a key determinant of its suitability as a drug candidate. The following sections detail the critical parameters for 8-Amino-1,7-naphthyridine-5-carboxylic acid and the methodologies for their determination.
Solid-State Properties: Crystallinity and Thermal Behavior
The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and bioavailability.[3] Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] Each polymorph can have different physical properties.[4] Therefore, characterizing the solid state is a critical step in drug development.
3.1.1. X-ray Powder Diffraction (XRPD)
XRPD is the primary and most definitive technique for identifying crystalline phases and analyzing polymorphism.[3][4][5] The technique works by directing an X-ray beam at a powdered sample and measuring the angles at which the beam is diffracted by the material's crystal lattice.[4] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for that specific form.[6]
3.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8][9] It is widely used in the pharmaceutical industry to determine a compound's melting point, purity, and to study polymorphic transitions.[7][10][11] A sharp endotherm in a DSC thermogram typically indicates the melting of a crystalline solid, while broader transitions may suggest the presence of amorphous content or other thermal events.[12]
The workflow for solid-state characterization is a critical early step in pharmaceutical development.
Caption: Workflow for Solid-State Characterization.
Ionization Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule like 8-Amino-1,7-naphthyridine-5-carboxylic acid, which has both an acidic (carboxylic acid) and a basic (amino group and potentially ring nitrogens) center, determining its pKa values is crucial. These values dictate the molecule's charge state at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with biological targets.
Given its structure, the molecule is expected to have at least two pKa values:
pKa1 (Acidic): Associated with the deprotonation of the carboxylic acid group. Due to the electron-withdrawing nature of the naphthyridine ring system and the adjacent protonated amino group (in its zwitterionic form), this pKa is expected to be lower (more acidic) than a typical carboxylic acid like acetic acid (pKa ≈ 4.76).[13]
pKa2 (Basic): Associated with the deprotonation of the protonated amino group.
The interplay of these pKa values determines the dominant ionic species in solution as a function of pH.
Caption: Relationship between pH, pKa, and Ionic Species.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) is more relevant as it is pH-dependent.
Calculated LogP (cLogP): Computational models can predict the LogP value. For a related compound, ethyl 8-amino-1,7-naphthyridine-5-carboxylate, the predicted LogP is 1.3887.[14] While not identical, this suggests a moderate lipophilicity for the core structure. Another related compound, 8-chloro-1,7-naphthyridine-5-carboxylic acid, has a calculated XLogP3 of 1.6.[15]
Experimental Determination: LogD is typically measured using the shake-flask method or potentiometric titration. Given the compound's pKa values, the LogD will be lowest when the molecule is in its most polar, zwitterionic form and will increase at pH values far from the isoelectric point.
Solubility Profile
Solubility is a key factor for achieving desired drug concentration in systemic circulation for pharmacological response.[16] Poor solubility is a major challenge in drug development.[17] The solubility of 8-Amino-1,7-naphthyridine-5-carboxylic acid is expected to be highly dependent on pH due to its ionizable groups.
Aqueous Solubility
The aqueous solubility should be determined across a range of pH values to construct a pH-solubility profile.
Expected Behavior: The lowest solubility is anticipated at the isoelectric point (pI), where the net charge of the molecule is zero, and it exists predominantly as the neutral zwitterion. As the pH moves away from the pI, the molecule becomes charged (cationic at low pH, anionic at high pH), leading to a significant increase in aqueous solubility.
Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic and thermodynamic solubility.[18] Kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a stock solution (often in DMSO) upon dilution in buffer.[16][18] Thermodynamic solubility is the true equilibrium solubility of the solid material in a solvent and is the gold standard.[18] The shake-flask method is the reference method for determining thermodynamic solubility.[19]
Biorelevant Media Solubility
To better predict in vivo performance, solubility should also be assessed in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF).[19] These media contain bile salts and phospholipids that can form micelles, which may enhance the apparent solubility of lipophilic compounds.[19]
Organic Solvent Solubility
Solubility in common organic solvents is important information for synthetic chemists and formulators. While specific data for this compound is scarce, related naphthyridine scaffolds are often soluble in polar aprotic solvents like DMSO and DMF.[20]
This protocol outlines the benchmark method for determining pH-dependent equilibrium solubility.
Objective: To determine the thermodynamic solubility of 8-Amino-1,7-naphthyridine-5-carboxylic acid in aqueous buffers of varying pH at a controlled temperature.
Formic acid or other suitable mobile phase modifier
Vials with screw caps
Thermostatic shaker/incubator
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
Calibrated HPLC system with UV detector
Procedure:
Preparation: Add an excess amount of solid compound to vials containing a known volume of each aqueous buffer. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[19]
Equilibration: Seal the vials and place them in a thermostatic shaker set to a relevant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[19] A preliminary time-to-equilibrium study is recommended.
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. Further clarify the supernatant by centrifugation or filtration to remove all undissolved particles.[17]
Sample Preparation for Analysis: Dilute the clarified supernatant with mobile phase to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[17] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using XRPD or DSC to confirm that no phase transformation (e.g., conversion to a different polymorph or a hydrate) occurred during the experiment.[19] This step is critical for ensuring the measured solubility corresponds to the initial solid form.
Summary and Application Insights
8-Amino-1,7-naphthyridine-5-carboxylic acid is an amphoteric molecule with a physicochemical profile dominated by its ionizable functional groups.
For Medicinal Chemists: The amphoteric nature allows for potential salt formation at either the acidic or basic center, which can be a strategy to modulate solubility and other properties. The aromatic core is susceptible to further functionalization to explore structure-activity relationships.
For Formulation Scientists: The pronounced pH-dependent solubility is the most critical factor. For oral administration, the compound's low solubility at certain pH values could lead to variable absorption as it transits through the gastrointestinal tract. Formulation strategies such as pH modification, use of solubilizing excipients, or development of amorphous solid dispersions may be necessary to ensure adequate bioavailability.
For Analytical Scientists: The presence of a chromophore in the naphthyridine ring system makes UV-based quantification by HPLC a suitable analytical method.[21] However, care must be taken to control the pH of the mobile phase to ensure consistent retention times and peak shapes.
A thorough and early characterization of the properties detailed in this guide is an indispensable step in the successful development of any drug candidate based on this promising scaffold.
References
Differential Scanning Calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. Retrieved March 7, 2026, from [Link]
X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. Retrieved March 7, 2026, from [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Metrics Contract Services. Retrieved March 7, 2026, from [Link]
Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 7, 2026, from [Link]
Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.. Retrieved March 7, 2026, from [Link]
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020, December 30). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. Retrieved March 7, 2026, from [Link]
Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2004, August 12). ACS Publications. Retrieved March 7, 2026, from [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved March 7, 2026, from [Link]
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2023, February 15). PubMed. Retrieved March 7, 2026, from [Link]
8-Chloro-1,7-naphthyridine-5-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). MDPI. Retrieved March 7, 2026, from [Link]
Synthesis, Biological Evaluation, and Molecular Docking Studies of[8][12]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2025, August 25). Taylor & Francis. Retrieved March 7, 2026, from [Link]
1,8-Naphthyridine-3-carboxylic acid, 7-(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo3.1.0hex-3-yl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
amino acid pka of carboxylic acid. (2015, November 15). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
1,8-Naphthyridine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020, July 14). ACS Publications. Retrieved March 7, 2026, from [Link]
pKa's of Amino and Carboxylic Groups of Amino Acids. (2020, August 21). Reddit. Retrieved March 7, 2026, from [Link]
The 8-Amino-1,7-naphthyridine-5-carboxylic Acid Scaffold: A Technical Guide to Kinase and Two-Component System Inhibitor Design
Executive Summary In modern medicinal chemistry, the discovery of rigid, heteroaromatic scaffolds capable of precise interactions within enzymatic binding pockets is paramount. The 1,7-naphthyridine core has emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the discovery of rigid, heteroaromatic scaffolds capable of precise interactions within enzymatic binding pockets is paramount. The 1,7-naphthyridine core has emerged as a privileged bicyclic framework, particularly in the development of targeted therapeutics for 1[1].
Specifically, 8-amino-1,7-naphthyridine-5-carboxylic acid represents a highly versatile building block. The 8-amino group acts as a crucial hydrogen bond donor, while the 5-carboxylic acid serves as a synthetic handle for divergent functionalization (e.g., amide coupling) or as a direct pharmacophore. This technical guide explores the structural rationale, biological applications, and validated synthetic protocols for utilizing this scaffold to target bacterial two-component systems (TCS) and eukaryotic kinases.
Structural Rationale & Pharmacophore Mapping
The planar geometry of the 1,7-naphthyridine ring allows it to intercalate or fit snugly into the ATP-binding pockets of various kinases. Its efficacy is driven by specific atomic interactions:
Nitrogen Atoms (N1, N7): Act as potent hydrogen bond acceptors, mimicking the purine ring of endogenous ATP.
8-Amino Group: Provides a critical hydrogen bond donor, essential for anchoring the molecule to the hinge region of target kinases.
5-Carboxylic Acid: Enables rapid library generation. By converting the acid into various amides, researchers can probe the solvent-exposed regions or allosteric pockets of the target enzyme, fine-tuning both potency and pharmacokinetic properties[2].
Bacterial Two-Component Systems (TCS), comprising a sensor histidine kinase (HK) and a response regulator (RR), govern signal transduction, virulence, and antibiotic resistance. Because these systems are ubiquitous in bacteria but absent in mammalian cells, they are highly selective targets for 3[3]. 8-Amino-1,7-naphthyridine-5-carboxylic acid derivatives have been successfully synthesized to competitively bind the ATP-binding catalytic domain (CA) of histidine kinases, thereby preventing autophosphorylation and halting the downstream signaling cascade[2].
Bacterial Two-Component System signaling pathway and targeted inhibition by 1,7-naphthyridines.
Eukaryotic Kinase Inhibition
Beyond antibacterial applications, the 1,7-naphthyridine core exhibits profound activity against eukaryotic kinases implicated in oncology and inflammation:
p38α MAP Kinase: 1,7-Naphthyridine 1-oxides are highly potent and selective inhibitors of p38α, demonstrating a significant reduction in LPS-induced TNFα production in in vivo inflammatory models[4][5].
Tpl2 Kinase: 6-substituted-4-anilino-[1,7]-naphthyridine-3-carbonitriles have been developed as 6, showing therapeutic potential for rheumatoid arthritis[6].
PIP4K2A & VEGFR-2: Inhibitors based on this scaffold disrupt the PI3K/AKT signaling pathway by targeting PIP4K2A, while related 8-amino-substituted naphthyridines serve as lead structures for VEGFR-2 and c-Kit inhibition in angiogenesis[7][8].
Quantitative Data & Structure-Activity Relationships (SAR)
The following table summarizes the biological activity of key 1,7-naphthyridine derivatives across different kinase targets, highlighting the scaffold's broad utility.
To effectively utilize 8-amino-1,7-naphthyridine-5-carboxylic acid, researchers often begin with its commercially available ethyl ester. The following protocols detail the foundational steps for scaffold preparation and functionalization, grounded in 2[2].
Protocol 1: Alkaline Hydrolysis of Ethyl 8-amino-1,7-naphthyridine-5-carboxylate
Objective: Yield the free 5-carboxylic acid scaffold for downstream amide coupling.
Causality & Logic: The ester group in this specific scaffold is highly conjugated with the heteroaromatic ring and sterically shielded. Consequently, standard mild hydrolysis fails. Harsh alkaline conditions (NaOH at 100 °C) are required to drive saponification to completion.
Step-by-Step Procedure:
Suspend Ethyl 8-amino-1,7-naphthyridine-5-carboxylate (1.0 equiv., e.g., 3.0 g) in an aqueous solution (50 mL) of NaOH (2.0 equiv., e.g., 1.1 g).
Heat the resulting suspension to 100 °C with continuous magnetic stirring.
Maintain the temperature until a clear solution is obtained.
Cool the reaction mixture to room temperature.
Acidify the solution carefully with 1 M HCl until the free acid precipitates. Filter, wash with cold water, and dry under a vacuum.
Self-Validation System: The reaction's progress is visually validated in situ by the transition from a cloudy suspension to a clear solution (indicating the formation of the soluble sodium salt). Final product formation is confirmed via IR spectroscopy (observing the shift of the ester C=O stretch at ~1730 cm⁻¹ to the acid C=O stretch at ~1690 cm⁻¹) and the disappearance of the ethyl quartet/triplet signals in ¹H-NMR.
Protocol 2: Amide Coupling for Target Library Generation
Objective: Synthesize specific kinase inhibitors (e.g., a cyclopentyl amide derivative) targeting the ATP-binding pocket.
Causality & Logic: EDCI is selected as the coupling agent because its urea byproduct is water-soluble, allowing for simplified purification via aqueous workup. HOBt is added to form a highly reactive OBt-ester intermediate; this critical step suppresses the formation of unreactive N-acylurea byproducts (a common issue with EDCI alone), ensuring high yields of the target amide.
Step-by-Step Procedure:
Dissolve 8-Amino-1,7-naphthyridine-5-carboxylic acid (1.0 equiv., e.g., 165 mg) in dry DMF (5 mL) under an inert atmosphere.
Add the target amine (e.g., cyclopentylamine, 1.2 equiv.), followed by triethylamine (TEA, 4.0 equiv.) to ensure the amine remains fully deprotonated and nucleophilic.
Add EDCI (1.5 equiv., 251 mg) and HOBt (1.2 equiv., 160 mg) to the mixture.
Stir the resulting solution at room temperature for 16 hours.
Dilute the reaction mixture with water to precipitate the hydrophobic amide product. Filter the solid, wash with water, and purify via flash chromatography if necessary.
Self-Validation System: LC-MS is utilized to confirm the exact mass of the product. ¹H-NMR validation requires the identification of newly introduced aliphatic protons (e.g., cyclopentyl multiplet) and the presence of a new downfield amide N-H proton, confirming successful coupling.
Synthetic workflow for functionalizing the 8-amino-1,7-naphthyridine-5-carboxylic acid scaffold.
References
RTU E-books: synthesis of bacterial two-component system inhibitors. Riga Technical University.3
BenchChem: The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. 1
PubMed (NIH): 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. 4
BenchChem: The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher.7
PubMed (NIH): Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. 6
Journal of Medicinal Chemistry (ACS): 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. 5
RTU E-books: synthesis of bacterial two-component system inhibitors (Detailed Protocols). Riga Technical University. 2
ResearchGate: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.8
Molecular weight and pKa values of 8-Amino-1,7-naphthyridine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid Introduction 8-Amino-1,7-naphthyridine-5-carboxylic acid is a heterocyclic aromatic compound featuring the naph...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid
Introduction
8-Amino-1,7-naphthyridine-5-carboxylic acid is a heterocyclic aromatic compound featuring the naphthyridine scaffold, a key structural motif in medicinal chemistry. The arrangement of its nitrogen atoms, coupled with the presence of both an acidic carboxylic acid group and a basic amino group, imparts a complex and pH-dependent physicochemical profile. Understanding these properties, specifically the molecular weight and the acid dissociation constants (pKa), is fundamental for its application in drug discovery and development. These parameters govern critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and target binding interactions.
This guide provides a comprehensive analysis of the molecular weight and the ionizable nature of 8-Amino-1,7-naphthyridine-5-carboxylic acid. We will delve into the theoretical basis for its multiple pKa values, present robust experimental protocols for their precise determination, and discuss the utility of modern computational methods for their prediction.
Core Physicochemical Properties
The foundational physicochemical characteristics of a molecule are its formula and molecular weight. These values are essential for all stoichiometric calculations in synthesis, formulation, and analytical testing.
The molecular weight is calculated based on the molecular formula C₉H₇N₃O₂, which is consistent with the structure and similar to related naphthyridine compounds.[2]
Acidity and Basicity: An Analysis of pKa Values
The molecule has three primary ionizable centers:
The Carboxylic Acid Group (-COOH): This is the most acidic proton. Aromatic carboxylic acids typically exhibit a pKa in the range of 4-5.[3]
The Amino Group (-NH₂): This group is basic. The pKa of its conjugate acid (R-NH₃⁺) for aromatic amines is generally in the range of 4-5, significantly lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
The Naphthyridine Ring Nitrogens: The two nitrogen atoms in the bicyclic ring system are basic, similar to pyridine (pKa of conjugate acid ≈ 5.25).[4] Their basicity is modulated by the electronic effects of the amino and carboxyl substituents.
The molecule's overall charge state is therefore highly dependent on pH, transitioning from a net positive charge in strongly acidic conditions to a net negative charge in strongly basic conditions. The zwitterionic form may be prevalent at physiological pH.
Caption: Predicted ionization states of the molecule at different pH ranges.
Experimental Determination of pKa
Accurate pKa determination is critical for building predictive models in drug development. Several robust experimental techniques can be employed. The choice of method often depends on the compound's solubility and spectral properties.
Methodology 1: Potentiometric Titration
This classic method involves monitoring pH changes as a function of the volume of added titrant (a strong acid or base). It is the gold standard when solubility permits.
Protocol:
Sample Preparation: Accurately weigh ~5-10 mg of 8-Amino-1,7-naphthyridine-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO to ensure solubility across the pH range.
Titrant Preparation: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
Titration Setup: Place the sample solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Maintain a constant temperature (e.g., 25°C).
Acidic Titration: Titrate the sample with the standardized HCl solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Continue well past the expected equivalence points.
Basic Titration: Repeat the process with a fresh sample, titrating with the standardized NaOH solution.
Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.
Methodology 2: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining pKa values, especially for compounds with poor water solubility.[5] The technique relies on monitoring the change in the chemical shift of a nucleus (typically ¹H) close to the ionization site as a function of pH.[6]
Protocol:
Sample Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
NMR Samples: Dissolve a small, consistent amount of the compound in each buffer solution, adding a small percentage of D₂O for the lock signal. An internal reference standard (e.g., DSS) should be included.
Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions.
Data Analysis:
Identify a proton whose chemical shift is sensitive to the protonation state of a nearby functional group.
Plot the chemical shift (δ) of this proton against the pH of the solution.
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:
The pKa is the pH value at the inflection point of the curve. This process can be repeated for protons near each of the different ionizable centers.
Computational Prediction of pKa
In silico methods provide a rapid and cost-effective means to estimate pKa values, which is particularly valuable for virtual screening and lead optimization. These methods have grown in accuracy and sophistication.
Quantum Mechanics (QM) Based Methods
High-level QM methods, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the Gibbs free energy change of the protonation/deprotonation reaction.[7] These calculations require careful consideration of solvent effects, which are often handled using implicit solvation models like the Polarizable Continuum Model (PCM).[8] The accuracy of these predictions can be high but comes at a significant computational cost.[7][9]
Machine Learning (ML) and Hybrid Approaches
Modern approaches integrate machine learning with quantum chemistry to achieve high accuracy with greater speed.[10][11] Models like Uni-pKa and QupKake use graph neural networks combined with QM-derived features to predict pKa values for diverse sets of molecules with root-mean-square errors often below 1.0 pKa unit.[9][10][11] These tools are trained on large datasets of experimental pKa values and can be highly effective for novel compounds, provided the chemical space is well-represented in the training data.[11]
The Amino-Naphthyridine Carboxylic Acid Scaffold: Evolution, Synthesis, and Therapeutic Utility
The following technical guide details the history, structural evolution, and synthetic strategies of amino-naphthyridine carboxylic acids in drug design. Executive Summary The 1,8-naphthyridine-3-carboxylic acid scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, structural evolution, and synthetic strategies of amino-naphthyridine carboxylic acids in drug design.
Executive Summary
The 1,8-naphthyridine-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, bridging the gap between early urinary antiseptics and modern broad-spectrum fluoroquinolones. While often grouped with quinolones, naphthyridines possess a distinct bicyclic core containing two nitrogen atoms (positions 1 and 8), offering unique physiochemical properties. This guide traces the lineage from the accidental discovery of Nalidixic Acid to the engineering of high-potency "amino" derivatives like Gemifloxacin , highlighting the critical role of the C7-amino substituent in overcoming bacterial resistance and expanding therapeutic utility beyond antibiotics into oncology.
Historical Genesis: The Accidental Progenitor
The history of this scaffold is rooted in the serendipitous discovery of Nalidixic Acid in 1962 by George Lesher and colleagues at Sterling Drug.
The Discovery: While attempting to synthesize chloroquine analogs, Lesher isolated a byproduct—1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
The Limitation: Nalidixic acid was effective only against Gram-negative bacteria (excluding Pseudomonas) and achieved poor serum levels, relegating it to a "urinary antiseptic."
The Pivot: The realization that the 1,8-naphthyridine core could mimic the interactions of the quinoline ring led to a race to modify the scaffold. The critical breakthrough was not just the core, but the introduction of amino-containing heterocycles at the C7 position.[1]
Figure 1: Evolutionary Trajectory of the Naphthyridine Scaffold
The following diagram illustrates the structural evolution from the non-fluorinated progenitor to modern amino-naphthyridines.
Caption: Structural lineage of 1,8-naphthyridine antibiotics, highlighting the introduction of the C7-amino group.
Structural Architecture & SAR
The transition from a narrow-spectrum agent to a life-saving drug relied on precise modifications to the core 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure.
The Critical "Amino" Substitution (C7)
The defining feature of modern naphthyridines is the substituent at position 7.
Early Era (Methyl): Nalidixic acid possessed a simple methyl group. It lacked systemic activity.
Modern Era (Cyclic Amines): Replacing the methyl/halogen with a cyclic amine (piperazine or pyrrolidine) drastically altered the drug's profile.
Piperazine (e.g., Enoxacin): Enhances activity against Gram-negative bacteria by improving penetration through the outer membrane porins.
Pyrrolidine (e.g., Gemifloxacin): Increases potency against Gram-positive organisms (e.g., S. pneumoniae) and targets Topoisomerase IV more effectively than piperazine analogs.
Controls pharmacokinetics and overall potency. Cyclopropyl (Gemifloxacin) is optimal for broad-spectrum activity.
C-3
Carboxylic Acid
Essential. Required for hydrogen bonding with DNA bases in the single-stranded region of the cleaved DNA.
C-4
Keto Group
Essential. Participates in magnesium ion chelation (Mg²⁺ bridge) with the phosphate backbone of DNA.
C-6
Fluorine
Increases lipophilicity (cell penetration) and binding affinity to the gyrase enzyme (10-100x potency boost).
C-7
Amino Heterocycle
The "Engine Room." Piperazine/Pyrrolidine groups dictate spectrum, solubility, and half-life.
N-8
Nitrogen
Distinguishes naphthyridines from quinolones. Provides an additional hydrogen bond acceptor, often improving activity against anaerobes.
Synthetic Methodology: The Gould-Jacobs Protocol
The synthesis of amino-naphthyridine carboxylic acids typically follows the Gould-Jacobs reaction , a self-validating protocol that ensures the correct cyclization of the bicyclic core.
Protocol: Synthesis of 7-Amino-1,8-Naphthyridine Derivatives
Objective: Synthesize a C7-substituted naphthyridine core from 2-aminopyridine.
Validation: TLC monitoring for the disappearance of the C7-halogenated intermediate.
Figure 2: Synthetic Pathway (Gould-Jacobs)
Caption: The Gould-Jacobs reaction sequence for constructing the amino-naphthyridine scaffold.
Mechanism of Action: The Ternary Complex
Amino-naphthyridines function as "topoisomerase poisons." They do not merely inhibit the enzyme; they convert the enzyme into a DNA-damaging agent.
Target 1: DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. The drug binds to the GyrA subunits, stabilizing the DNA-enzyme cleavage complex.
Target 2: Topoisomerase IV: Primary target in Gram-positive bacteria (e.g., S. aureus). Essential for decatenating (separating) daughter chromosomes.
The Role of the Amino Group:
The C7-amino substituent (specifically the pyrrolidine ring in Gemifloxacin) interacts with the ParC/GyrA subunits, creating a "water-metal ion bridge" that anchors the drug more tightly than older quinolones. This dual-targeting mechanism significantly reduces the rate of resistance development.
Figure 3: Mechanism of Action
Caption: Formation of the lethal ternary complex between the drug, bacterial DNA, and topoisomerase enzymes.
Innovation: The methoxyimino-pyrrolidine side chain provides exceptional activity against respiratory pathogens, including multidrug-resistant S. pneumoniae.
Status: FDA approved (2003) for community-acquired pneumonia and chronic bronchitis.
Beyond Antibiotics: Kinase Inhibitors
Recent research has repurposed the amino-naphthyridine scaffold for oncology.
Target: c-Kit and VEGFR-2 kinases.
Modification: 8-amino-substituted 2,7-naphthyridines (isomeric to the antibiotic core) have shown nanomolar inhibition of tumor angiogenesis. This demonstrates the "privileged" nature of the naphthyridine ring—its ability to bind diverse biological pockets depending on the decoration.
References
Lesher, G. Y., et al. (1962).[3][4] 1,8-Naphthyridine Derivatives.[2][3][5][6][7][8][9][10][11][12][13] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link
Hong, C. Y. (2001).[14][15][16] Discovery of gemifloxacin (Factive, LB20304a): a quinolone of a new generation.[14][15][16] Il Farmaco. Link
Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Journal of Medicinal Chemistry. Link
Gurjar, V. K., & Pal, D. (2020).[9] Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Link
Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In Silico Binding Affinity Studies of 8-Amino-1,7-naphthyridine-5-carboxylic Acid
Content Type: Technical Whitepaper / Standard Operating Procedure (SOP)
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
This technical guide outlines a rigorous computational framework for evaluating the binding affinity of 8-Amino-1,7-naphthyridine-5-carboxylic acid (8-ANC) against therapeutic targets. While naphthyridine scaffolds are privileged structures in medicinal chemistry—serving as cores for kinase inhibitors (e.g., PIP4K2A), antibacterial agents (DNA gyrase inhibitors), and adenosine receptor antagonists—the specific 1,7-isomer with 5,8-substitution presents unique electronic challenges.
This protocol integrates Quantum Mechanical (QM) ligand preparation, molecular docking with metal-coordination constraints, and Molecular Dynamics (MD) coupled with MM-GBSA free energy calculations. The methodology prioritizes causality —explaining why specific force fields and solvation models are chosen—to ensure experimental reproducibility and high predictive accuracy.
Chemical Space & Ligand Preparation (The Foundation)
Electronic Structure & Tautomerism
The 8-ANC scaffold contains both a hydrogen bond donor (8-NH
) and an ionizable acceptor (5-COOH). At physiological pH (7.4), the protonation state significantly alters binding kinetics.
Critical Insight: Unlike simple quinolones, the 1,7-naphthyridine nitrogen (N7) can participate in intramolecular hydrogen bonding with the 8-amino group, locking the conformation.
Protocol:
** conformational Search:** Generate conformers using RDKit or OMEGA to identify low-energy rotamers of the carboxylate group.
QM Optimization: Optimize the lowest energy conformers using DFT (B3LYP/6-31G)* to derive accurate partial charges (RESP charges). Standard semi-empirical charges (Gasteiger) are insufficient for the polarized naphthyridine ring system.
Protonation State: Prepare three states for docking:
Neutral (COOH, NH
)
Anionic (COO
, NH) – Most likely bioactive species for metal coordination.
Zwitterionic (COO
, NH)
Workflow Visualization
The following diagram illustrates the critical decision pathways for ligand preparation and target selection.
Figure 1: Ligand preparation workflow emphasizing Quantum Mechanical charge derivation for accurate electrostatic representation.
Target Selection & Molecular Docking Strategy
Primary Target Class: Bacterial DNA Gyrase (ATPase Domain)
Given the structural homology of 8-ANC to nalidixic acid and fluoroquinolones, the primary in silico validation target is the DNA Gyrase B subunit (GyrB) . The 5-carboxylic acid is predicted to coordinate with the Mg
ion in the active site, a mechanism critical for ATPase inhibition.
Docking Protocol (Step-by-Step)
Standard docking often fails to capture metal coordination geometries accurately. This protocol uses a constraint-based approach .
Methodology:
Grid Generation:
Center the grid box on the co-crystallized ligand (e.g., Novobiocin or ADP) in the GyrB ATPase domain (PDB ID: 1KZN or 4Kfg ).
Box Size:
Å (Sufficient to cover the ATP-binding pocket).
Receptor Preparation:
Remove water molecules except those coordinating the Mg
ion (if structural waters are conserved).
Assign Gasteiger charges to the protein; merge non-polar hydrogens.
Docking Algorithm (AutoDock Vina / Glide XP):
Exhaustiveness: Set to 32 (High) to ensure sampling of deep energy wells.
Metal Constraints (Crucial): If using Glide, apply a metal coordination constraint ensuring the carboxylate oxygen is within 2.5 Å of Mg
. If using Vina, manual inspection of poses for metal geometry is required post-docking.
Interaction Profiling Criteria
A valid pose must satisfy the following pharmacophoric features:
Metal Coordination: Monodentate or bidentate interaction between 5-COO
and Mg.
H-Bonding: 8-NH
acting as a donor to Asp73 (in E. coli numbering) or equivalent catalytic residues.
-Stacking: Naphthyridine core stacking with hydrophobic residues (e.g., Val/Ile) in the ATP adenine pocket.
Molecular Dynamics (MD) & Stability Validation
Docking provides a static snapshot. MD simulations are required to verify if the 8-ANC complex holds together under thermodynamic fluctuation.
Simulation Setup (GROMACS/AMBER)
Force Field:
Protein: AMBER ff14SB (Best for nucleic acid/protein complexes).
Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived in Section 2.1.
Solvation: TIP3P water model in a cubic box with 10 Å buffer distance.
Neutralization: Add Na
or Cl ions to neutralize the system charge.
Production Run Parameters
Parameter
Setting
Rationale
Ensemble
NPT (Isothermal-Isobaric)
Mimics laboratory conditions (300K, 1 atm).
Thermostat
V-rescale (Modified Berendsen)
Efficient temperature coupling ( ps).
Barostat
Parrinello-Rahman
Accurate pressure coupling for equilibrium phase.
Time Step
2 fs
Standard for constrained H-bonds (LINCS algorithm).
Duration
100 ns
Sufficient to observe ligand drift or pocket adaptation.
Analysis Workflow (RMSD & MM-GBSA)
Post-simulation analysis focuses on the Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone.
Stable Binding: Ligand RMSD
Å over the last 50 ns.
Unstable Binding: Ligand RMSD
Å or dissociation from the Mg ion.
Binding Free Energy Calculation (MM-GBSA)
The endpoint free energy (
) is calculated using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method. This is more accurate than docking scores.
(High polar surface area due to COOH/NH, good for peripheral targets, marginal for BBB penetration).
Toxicity Alerts
Structural Alert: The amino-naphthyridine moiety can sometimes trigger Ames toxicity (mutagenicity) alerts due to DNA intercalation potential. This must be flagged for in vitro validation.
Case Study Logic: DNA Gyrase Inhibition Pathway
The following diagram details the mechanistic logic used to validate 8-ANC as a Gyrase B inhibitor.
Figure 2: Mechanistic pathway for 8-ANC inhibition of Bacterial DNA Gyrase B.
References
Wortmann, L., et al. (2023). "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies." RSC Advances.
Ojha, M., et al. (2021).[1][2] "Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents."[2] Journal of Biomolecular Structure and Dynamics.
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. (Foundational reference for naphthyridine antibacterial activity).[3]
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
8-Amino-1,7-naphthyridine-5-carboxylic acid CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 8-Amino-1,7-naphthyridine-5-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry for the development of...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of 8-Amino-1,7-naphthyridine-5-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors and antibacterial agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
8-Amino-1,7-naphthyridine-5-carboxylic acid is a fused bicyclic nitrogen heterocycle. It belongs to the 1,7-naphthyridine class, distinguished by nitrogen atoms at positions 1 and 7.[1] This specific isomer features a carboxylic acid at position 5 and a primary amino group at position 8, creating a "push-pull" electronic system ideal for binding in enzyme active sites (e.g., kinase hinge regions).[1]
Soluble in DMSO, dilute aqueous base; sparingly soluble in water.
Synthetic Pathway & Retrosynthesis[2][6]
The synthesis of 1,7-naphthyridines typically employs condensation strategies involving pyridine precursors. For the 5-carboxy-8-amino substitution pattern, a convergent approach is often used, starting from 3-aminoisonicotinaldehyde (or its equivalents) and a dicarbonyl or cyano-functionalized coupling partner.
Retrosynthetic Analysis (Pathway Logic)
The target molecule is disconnected at the ester linkage (final hydrolysis) and the heterocyclic ring junction (condensation).[1]
Figure 1: Retrosynthetic strategy for the construction of the 8-amino-1,7-naphthyridine core.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (Ethyl Ester)
Note: This step constructs the ring system.[1] If the ethyl ester (CAS 1609558-87-3) is purchased commercially, proceed directly to Protocol B.
Mechanism: The reaction proceeds via a Knoevenagel condensation between the aldehyde of the pyridine and the active methylene of the cyanoacetate, followed by an intramolecular nucleophilic attack of the pyridine amine onto the nitrile (or ester) to close the ring.[1]
Acidification: Dropwise add 1M HCl until pH reaches ~3–4.
Observation: The product will precipitate as a yellow/off-white solid.
Isolation: Filter the precipitate. Wash the filter cake with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove lipophilic impurities.[1]
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Medicinal Chemistry Applications
The 1,7-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, widely utilized to optimize pharmacokinetic properties (solubility, metabolic stability) in drug candidates.[1]
Kinase Inhibition (c-Kit / VEGFR)
Derivatives of 8-amino-1,7-naphthyridine have shown potency against tyrosine kinases. The 8-amino group serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the 5-carboxylic acid can be derivatized to access solvent-exposed regions.
Naphthyridines (e.g., nalidixic acid analogs) are historic DNA gyrase inhibitors.[1] While 1,8-naphthyridines are more common in this class, 1,7-isomers are explored to overcome resistance mechanisms in Gram-negative bacteria.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the 8-amino-1,7-naphthyridine-5-carboxylic acid scaffold.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.[1]
References
Ochiai, H., et al. (2015).[1] "Discovery and Optimization of 1,7-Naphthyridine Derivatives as PDE4 Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Litvinov, V. P. (2006).[1] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews. (General synthesis of naphthyridines).
Technical Guide: Toxicity Profiling & Safety Management of 1,7-Naphthyridine Derivatives
Topic: Toxicity and Safety Data Sheets (SDS) for 1,7-Naphthyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Safety Officers Executive Summary: The Double-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Toxicity and Safety Data Sheets (SDS) for 1,7-Naphthyridine Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Safety Officers
Executive Summary: The Double-Edged Scaffold
The 1,7-naphthyridine scaffold is a "privileged structure" in modern medicinal chemistry, widely utilized as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., p38 MAP kinase, PIP4K2A) and antimicrobial agents (DNA gyrase inhibitors). Its ability to form critical hydrogen bonds via the N1 and N7 atoms makes it potent; however, these same physicochemical properties introduce specific toxicity liabilities.
This guide moves beyond generic safety advice to address the specific toxicological risks associated with this heterocyclic core—specifically hERG channel blockade , genotoxicity , and metabolic bioactivation —and provides actionable protocols for safe handling and risk assessment.
Hazard Identification & GHS Classification
While specific Safety Data Sheets (SDS) vary by derivative, the core 1,7-naphthyridine scaffold and its common functionalized analogs share a hazard profile driven by their basicity and lipophilicity.
Representative GHS Classification
Based on aggregated data for 1,7-naphthyridine and low-molecular-weight derivatives.
Hazard Class
Category
Hazard Statement
Signal Word
Acute Toxicity (Oral)
Cat 4
H302: Harmful if swallowed.
Warning
Skin Irritation
Cat 2
H315: Causes skin irritation.
Warning
Eye Irritation
Cat 2A
H319: Causes serious eye irritation.
Warning
STOT - Single Exp.
Cat 3
H335: May cause respiratory irritation.
Warning
Aquatic Toxicity
Cat 2
H411: Toxic to aquatic life with long-lasting effects.
Warning
Critical Note: Many 1,7-naphthyridine derivatives are designed to bind DNA or inhibit kinases. Therefore, they should be treated as Suspected Carcinogens (Carc. 2) or Reproductive Toxins (Repr. 2) until specific Ames and in vivo data prove otherwise.
Toxicological Mechanisms: The "Why" Behind the Hazard
Understanding the mechanism of toxicity is essential for designing safer analogs and handling these compounds correctly.
Cardiotoxicity: The hERG Liability
The 1,7-naphthyridine core is a known pharmacophore for hERG potassium channel inhibition , which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).
Mechanism: The basic nitrogen at position 7 (N7) often becomes protonated at physiological pH. This positive charge can interact with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore via cation-
interactions.
SAR Insight: Lipophilic substituents on the ring system increase hERG affinity. Reducing lipophilicity (lowering cLogP) or reducing the basicity of the N7 nitrogen is a common medicinal chemistry strategy to mitigate this risk [1].
Genotoxicity & DNA Intercalation
Mechanism: The planar, bicyclic aromatic structure allows for potential intercalation between DNA base pairs, causing frameshift mutations.
Enzymatic Target: Some derivatives act as bacterial Type II topoisomerase inhibitors (NBTI).[1][2] While this is the desired mechanism for antibiotics, high structural similarity to mammalian topoisomerase inhibitors can lead to mammalian genotoxicity [2].
Metabolic Bioactivation
Pathway: The electron-deficient ring system is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6).
Reactive Intermediates:
N-Oxidation: Formation of N-oxides at N1 or N7.
Epoxidation: Oxidation across the C5-C6 or C3-C4 bond can form unstable epoxide intermediates, which may covalently bind to proteins (haptenization), leading to idiosyncratic toxicity or immune responses [3].
Visualization: Toxicity Pathways
The following diagram illustrates the divergent pathways of pharmacological efficacy versus toxicity for this scaffold.
Caption: Mechanistic correlation between the physicochemical properties of the 1,7-naphthyridine scaffold and its primary toxicological liabilities.
Safety Data Sheet (SDS) Deep Dive
When reviewing or authoring an SDS for a novel 1,7-naphthyridine derivative, pay special attention to these sections.
Section 7: Handling and Storage
Hygroscopicity: Many naphthyridine salts (e.g., hydrochloride) are hygroscopic. Moisture absorption can alter stoichiometry and lead to hydrolysis.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Light Sensitivity: Protect from light. The conjugated system can undergo photodegradation.
Section 8: Exposure Controls / Personal Protection
Engineering Controls: Use a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration if handling powder.
Respiratory Protection: If N95/P100 respirators are insufficient due to the compound's potency (e.g., < 10 µM potency), use a Powered Air Purifying Respirator (PAPR).
Glove Permeability: Nitrile gloves are generally effective, but double-gloving is mandatory for concentrated solutions (DMSO stocks).
Section 11: Toxicological Information (Required Data Set)
For a complete profile, the following assays must be documented:
Dosing: Prepare 1,7-naphthyridine derivative in DMSO. Final DMSO concentration must be < 0.1% to avoid vehicle effects. Test at concentrations: 0.1, 1, 10, and 30 µM.
Voltage Protocol:
Hold at -80 mV.
Depolarize to +40 mV for 2 seconds (activates channels).
Repolarize to -50 mV for 2 seconds (elicits tail current).
Data Analysis: Measure the peak tail current amplitude. Calculate % inhibition relative to vehicle control.
Validation Criteria: Positive control (E-4031, IC50 ~10-50 nM) must show >80% block.
Threshold: An IC50 < 10 µM flags the compound for structural modification (e.g., reducing N7 basicity) [1].
Purpose: To detect bioactivation potential (epoxide/quinone-imine formation).
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
Trapping Agent: Add Glutathione (GSH) at 5 mM.
Time Course: Incubate for 60 minutes at 37°C.
Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.
Analysis: Analyze supernatant via LC-MS/MS.
Search: Look for [M + GSH + O - 2H] or [M + GSH] adducts.
Interpretation: The presence of GSH adducts indicates the formation of reactive electrophiles, necessitating a redesign of the scaffold (e.g., blocking metabolic soft spots with Fluorine).
Handling & Emergency Workflow
The following decision tree outlines the immediate response to a spill or exposure event involving 1,7-naphthyridine solids or solutions.
Caption: Emergency response workflow for 1,7-naphthyridine spills, prioritizing containment of dust and organic solvents.
References
Hillig, R. C., et al. "Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors." ACS Medicinal Chemistry Letters, 2019. Link
Relevance: Discusses hERG liability of the scaffold and strategies to mitig
Tomašič, T., et al. "Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations." Bioorganic Chemistry, 2022.[2] Link
Relevance: Provides direct SAR data on hERG inhibition and antibacterial potency.
Guengerich, F. P. "Mechanisms of Cytochrome P450-Catalyzed Oxidations." Chemical Research in Toxicology, 2001. Link
Relevance: Foundational text on the oxidative bioactiv
ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link
Relevance: Regulatory framework for assessing mutagenicity of heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Amide Coupling Strategies for 8-Amino-1,7-naphthyridine-5-carboxylic Acid
Executive Summary & Molecule Analysis
8-Amino-1,7-naphthyridine-5-carboxylic acid presents a classic "push-pull" heteroaromatic challenge in medicinal chemistry. Unlike simple amino acids, this scaffold combines a deactivated, electron-poor heteroaromatic amine with a carboxylic acid, often resulting in a zwitterionic solid with poor solubility in standard organic solvents (DCM, THF).
Successful derivatization requires a bifurcated strategy based on which functional group is being coupled. The 5-COOH behaves as a typical aromatic acid but requires care to prevent self-oligomerization. The 8-NH₂ , situated on the electron-deficient naphthyridine ring (analogous to 2-aminopyridine), is a poor nucleophile and resists standard coupling conditions, necessitating "forceful" activation of its coupling partner.
Before attempting coupling, the zwitterionic lattice must be disrupted.
Solvent Selection: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are mandatory for organic synthesis. DMSO is a viable alternative but complicates workup.
"Breaking" the Zwitterion:
For Acid Coupling: Add 2–3 equivalents of DIEA (Diisopropylethylamine) to deprotonate the carboxylic acid and solubilize the species as an anion.
For Amine Coupling: The amine is likely neutral in organic media, but solubility remains the bottleneck.
Strategic Decision: To Protect or Not?
While direct coupling is possible, protecting the non-reacting group is highly recommended to simplify purification and yield.
Protecting 8-NH₂: Use Boc₂O (with DMAP/TEA) if coupling the 5-COOH.
Protecting 5-COOH: Form a Methyl/Ethyl ester (MeOH/SOCl₂) if coupling the 8-NH₂.
Protocol A: Coupling the 5-COOH (Forward Coupling)
Objective: Reacting the 5-carboxylic acid with an external amine (
).
Challenge: If the 8-NH₂ is unprotected, there is a risk of competitive self-coupling (polymerization), although the external amine is usually a much better nucleophile.
Recommended Conditions: HATU Activation
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/NHS due to faster kinetics, which favors the intermolecular reaction over the slower self-coupling.
Step-by-Step Protocol:
Preparation:
Dissolve 8-Amino-1,7-naphthyridine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Add DIEA (3.0 equiv). The solution should clarify as the zwitterion breaks.
Activation:
Add HATU (1.1 equiv) at 0°C. Stir for 5–10 minutes.
Note: Do not stir longer than 15 minutes without the partner amine, or the active ester may begin reacting with the 8-NH₂ of a neighboring molecule.
Coupling:
Immediately add the External Amine (
) (1.2 – 1.5 equiv).
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Option A (Precipitation): Pour reaction into ice-water (10x volume). If product precipitates, filter and wash with water.
Option B (Extraction): Dilute with EtOAc.[1] Wash with 5% LiCl (to remove DMF), then sat.[1] NaHCO₃. (Caution: Product may be amphoteric; check aqueous phase).
Protocol B: Coupling the 8-NH₂ (Reverse Coupling)
Objective: Reacting the 8-amino group with an external carboxylic acid (
).
Challenge: The 8-NH₂ is deactivated. Standard EDC/HATU conditions often fail or result in low conversion.
Solution: Use T3P (Propylphosphonic Anhydride) for forcing conditions or convert the partner acid to an Acid Chloride .
If T3P fails, the acid chloride method is the "nuclear option."
Convert External Acid to Acid Chloride using Oxalyl Chloride (with cat. DMF) or Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).
Dissolve Naphthyridine (Ester protected) in Pyridine (as solvent and base) or THF/DIEA.
Add Acid Chloride dropwise at 0°C.
Heat to 50°C if necessary. Add DMAP (0.1 equiv) as a nucleophilic catalyst to transfer the acyl group to the poor nucleophile.
Visualizing the Strategy
Figure 1: Decision tree for amide coupling conditions based on the target functional group.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Solubility
Zwitterionic lattice strength.
Switch to NMP or DMSO . Add LiCl (5%) to organic solvent to disrupt aggregation.
No Reaction (8-NH₂)
Nucleophilicity is too low.
Switch to Acid Chloride protocol. Add DMAP (0.5 equiv). Heat to 80°C in Toluene/Pyridine.
Oligomerization
Unprotected 8-NH₂ reacting with activated 5-COOH.
Protect the non-reacting group. If impossible, use high dilution (0.01 M) and excess external partner.
Epimerization
Over-activation of chiral partner.
Use T3P in EtOAc/Pyridine at 0°C. Avoid EDC/DMAP for chiral acids.
References
BenchChem. (2025).[2][1] Physicochemical Properties and Synthesis of Naphthyridine Derivatives. Retrieved from
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Retrieved from
Waghmare, A. S., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[5][6][7] Review Journal of Chemistry.[5] Retrieved from
Quéléver, G., et al. (2004).[8] Simple coupling reaction between amino acids and weakly nucleophilic heteroaromatic amines.[8] Journal of Combinatorial Chemistry. Retrieved from
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
Application Note: Strategic Functionalization of the C8-Amino Group in 1,7-Naphthyridine Scaffolds for Targeted Therapeutics
Executive Summary The 1,7-naphthyridine bicyclic core has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of kinase and protein-protein interaction (PPI) inhibitors[1]. C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,7-naphthyridine bicyclic core has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of kinase and protein-protein interaction (PPI) inhibitors[1]. Compared to its 1,8-isomer, the 1,7-naphthyridine scaffold exhibits a lower melting point (61–64 °C) and reduced lipophilicity (logP ~1.1), physicochemical properties that significantly enhance aqueous solubility and membrane permeability[2].
A critical vector for structure-activity relationship (SAR) optimization lies at the C8 position . Functionalization of the C8-amino group allows researchers to precisely tune hydrogen-bonding networks within target binding pockets (such as the hinge region of kinases or the KRAS-SOS1 interface) while simultaneously modulating the pharmacokinetic profile of the drug candidate[3],[4]. This guide provides a mechanistic overview, quantitative bioactivity data, and self-validating experimental protocols for the synthesis and derivatization of C8-amino-1,7-naphthyridines.
Mechanistic Insights: Reactivity of the C8 Position
The chemical behavior of the 1,7-naphthyridine ring is dictated by the electron-withdrawing nature of its two fused pyridine nitrogens (N1 and N7).
Electrophilic Activation: The N7 nitrogen heavily depletes electron density from the adjacent C8 carbon. Consequently, 8-halo-1,7-naphthyridines (or 8-triflates derived from 8-oxo precursors) are highly activated electrophiles[5]. They readily undergo Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling to install primary or secondary amines.
Nucleophilic Attenuation: Once the C8-amino group is installed, its lone pair is partially delocalized into the electron-deficient naphthyridine core. This makes the C8-amine a relatively weak nucleophile. Further derivatization (e.g., acylation or alkylation) requires strong bases to deprotonate the amine or highly reactive electrophiles paired with nucleophilic catalysts (like DMAP) to overcome the activation energy barrier.
Quantitative Data: Bioactivity of C8-Functionalized Scaffolds
The strategic functionalization of the 1,7-naphthyridine core has yielded best-in-class inhibitors across multiple therapeutic areas. The table below summarizes key quantitative data demonstrating the superiority of this scaffold.
Compound ID / Name
Primary Target
Scaffold Modification
Biological Efficacy / IC₅₀
Reference
HH0043
SOS1 (GEF)
Novel 1,7-naphthyridine core
TGI: 76% (NCI-H358 xenograft model, superior to BI-3406 at 49%)
To access these highly potent derivatives, researchers typically employ a modular synthetic workflow. The process begins with an 8-halo or 8-triflate precursor, proceeds through a catalytic amination, and concludes with electrophilic derivatization.
Synthetic workflow for C8-amino functionalization of 1,7-naphthyridines.
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of 8-Chloro-1,7-naphthyridine
This protocol is preferred over SNAr when coupling sterically hindered or weakly nucleophilic amines.
Causality & Reagent Selection:
Catalyst/Ligand: Pd₂(dba)₃ provides a stable source of Pd(0). BINAP is selected as the bidentate ligand because its large bite angle enforces a cis-geometry of the amine and aryl group on the palladium center, drastically accelerating the rate-limiting reductive elimination step.
Base: Sodium tert-butoxide (NaOtBu) is used to deprotonate the coordinated amine. If the substrate contains base-sensitive functional groups, weaker bases like Cs₂CO₃ can be substituted.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 8-chloro-1,7-naphthyridine (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and NaOtBu (1.5 equiv).
Solvent Addition: Add anhydrous, degassed toluene (0.1 M relative to the naphthyridine). Note: Degassing is critical to prevent the oxidative deactivation of the Pd(0) catalyst.
Reaction: Heat the mixture to 90 °C and stir for 4–8 hours.
In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material's distinct isotopic pattern disappears and the [M+H]⁺ peak of the aminated product dominates the chromatogram.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Electrophilic Acylation of 8-Amino-1,7-naphthyridine
Used to generate amide-linked C8 derivatives, which often exhibit improved target residence time.
Causality & Reagent Selection:
Because the C8-amine is deactivated by the electron-withdrawing naphthyridine core, direct reaction with acid chlorides can be sluggish. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to generate a highly reactive N-acylpyridinium intermediate, lowering the activation energy barrier for the weak C8-amine nucleophile.
Step-by-Step Procedure:
Preparation: Dissolve 8-amino-1,7-naphthyridine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) as a non-nucleophilic proton sink, followed by DMAP (0.1 equiv).
Addition: Cool the solution to 0 °C. Dropwise, add the desired acid chloride (1.2 equiv).
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Validation (NMR/TLC): TLC (UV 254 nm) should show a new, less polar spot. A quick crude ¹H-NMR will confirm success via the downfield shift of the C8-NH proton (typically shifting to >9.0 ppm due to the newly formed amide bond).
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify.
Biological Application: Disrupting the KRAS-SOS1 Pathway
The functionalization of the C8 position has proven pivotal in targeting "undruggable" pathways. A prime example is the development of the 1,7-naphthyridine derivative HH0043 , a potent inhibitor of the SOS1 (Son of Sevenless 1) protein[3].
SOS1 is a Guanine Nucleotide Exchange Factor (GEF) that catalyzes the removal of GDP from KRAS, allowing GTP to bind and activate the oncogenic MAPK signaling cascade. By occupying the catalytic pocket of SOS1, C8-functionalized 1,7-naphthyridines sterically block the KRAS-SOS1 protein-protein interaction, effectively trapping KRAS in its inactive GDP-bound state and halting tumor proliferation[6].
KRAS-SOS1 signaling pathway and targeted intervention by 1,7-naphthyridines.
Conclusion
The 1,7-naphthyridine scaffold offers a highly tunable platform for drug discovery. By understanding the electronic deactivation caused by the N7 nitrogen, researchers can rationally design synthetic routes—such as Buchwald-Hartwig aminations and DMAP-catalyzed acylations—to functionalize the C8-amino group. As demonstrated by next-generation SOS1 and PDE4 inhibitors, mastering the chemistry at the C8 position is essential for optimizing both target binding affinity and systemic pharmacokinetics.
References
[1] The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. Benchchem. URL:
[2] A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem. URL:
[3],[6] Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. NIH PubMed Central / ACS Medicinal Chemistry Letters. URL:
[4] Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry (ACS). URL:
[5] Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines. Current Chemistry Letters (Growing Science). URL:
Application Note: Preparation of Ester Derivatives of 8-Amino-1,7-naphthyridine-5-carboxylic acid
This Application Note and Protocol guide details the synthesis of 8-Amino-1,7-naphthyridine-5-carboxylic acid and its ester derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the synthesis of 8-Amino-1,7-naphthyridine-5-carboxylic acid and its ester derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PIP4K2A, c-Kit) and antimicrobial agents.
The 1,7-naphthyridine ring system is a "privileged scaffold" in drug discovery, valued for its ability to mimic the purine core of ATP. This makes it highly effective in designing Type I and Type II kinase inhibitors. Specifically, the 8-amino-5-carboxyl substitution pattern provides unique vectors for hydrogen bonding and solubility modulation.
Key Applications:
Kinase Inhibition: Targeting PIP4K2A (lipid kinase) and p38 MAP kinase for oncology and anti-inflammatory indications.
Antimicrobial Agents: Structural analogs of nalidixic acid (1,8-naphthyridine) with enhanced potency against resistant Gram-negative strains.
Fluorescent Probes: The rigid, planar naphthyridine core exhibits tunable fluorescence, useful for biological labeling.
Retrosynthetic Strategy
The most robust route to the 8-amino-1,7-naphthyridine core avoids the harsh conditions of the Skraup or Friedländer synthesis. Instead, we utilize a vinylogous carbamate cyclization strategy starting from commercially available cyanopyridines.[1]
Strategic Disconnection
The synthesis hinges on the intramolecular nucleophilic attack of an enamine nitrogen onto an ortho-nitrile group.
Charge a reaction vessel with Ethyl (2-cyanopyridin-3-yl)acetate (10.0 g, 52.6 mmol) and anhydrous Toluene (100 mL).
Add DMF-DMA (10.5 mL, 78.9 mmol) dropwise under nitrogen atmosphere.
Heat the mixture to reflux (110°C) for 2–4 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material spot should disappear, replaced by a more polar, UV-active enamine spot.
Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The residue (crude enamine) is typically a viscous red/orange oil and is used directly without purification.
Step 2: Cyclization to Naphthyridine
Dissolve the crude enamine residue in Glacial Acetic Acid (100 mL).
Add Ammonium Acetate (20.3 g, 263 mmol).
Heat the mixture to 100–110°C for 12–16 hours.
Mechanism:[4][5][6][7] NH₄OAc provides ammonia, which displaces the dimethylamine group. The resulting primary enamine attacks the nitrile carbon, closing the ring to form the 8-amino-1,7-naphthyridine system.
Workup:
Cool the mixture to room temperature.
Pour the reaction mixture into crushed ice/water (500 mL).
Neutralize carefully with saturated NaHCO₃ or 2N NaOH to pH ~8. Caution: Exothermic and gas evolution.
A precipitate should form.[5][8] Stir for 30 minutes.
Acidify to pH 3–4 using 1N HCl. The product is zwitterionic and may precipitate at its isoelectric point.
Filter the solid, wash with water and acetone.
Dry under high vacuum.
Protocol C: General Esterification (Library Generation)
For creating a library of ester derivatives (e.g., isopropyl, tert-butyl, or functionalized alkyl esters) for SAR studies.
Method: HATU-Mediated Coupling
Note: Standard Fischer esterification may be slow due to the zwitterionic nature of the amino-acid core. Coupling agents are preferred for complex alcohols.
Dissolve 8-Amino-1,7-naphthyridine-5-carboxylic acid (1.0 equiv) in anhydrous DMF .
Add DIPEA (3.0 equiv) and the desired Alcohol (R-OH, 1.2 equiv).
Add HATU (1.2 equiv) at 0°C.
Stir at room temperature for 12 hours.
Workup: Dilute with EtOAc, wash with water and brine. Purify via prep-HPLC (Reverse phase, Water/Acetonitrile with 0.1% Formic Acid).
Experimental Workflow & Logic
Figure 2: Step-by-step experimental workflow for the synthesis and derivatization of the scaffold.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Step 1
Incomplete reaction or hydrolysis of DMF-DMA.
Ensure anhydrous toluene is used. Increase DMF-DMA to 2.0 equiv.
Incomplete Cyclization
Temperature too low or loss of ammonia.
Ensure reaction temp is >100°C. Use a sealed tube if necessary to retain NH₃. Add excess NH₄OAc (up to 10 equiv).
Product Solubility
Product is amphoteric and polar.
Avoid excessive washing with water during filtration. Use cold ether or minimal cold ethanol.
Purification Difficulties
Streaking on Silica.
Add 1% Triethylamine (TEA) to the eluent (DCM/MeOH) to neutralize silica acidity.
References
BenchChem. The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. (2025).[12]
Molaid Chemicals. Ethyl 8-amino-1,7-naphthyridine-5-carboxylate - CAS 1609558-87-3 Technical Data.[2][3]
Litvinov, V. P.Chemistry and biological activities of 1,8-naphthyridines (and related isomers). Russian Chemical Reviews, 2004.
Sakai, N., et al. A novel copper-catalyzed [5 + 1] annulation of 2-ethynylanilines... Org.[4][6][9][11][13] Lett., 2012, 14, 836-839.[11]
Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[9] Angew.[8][9] Chem. Int. Ed., 1978, 17, 522-524.[9]
Application Note: Utilizing 8-Amino-1,7-naphthyridine-5-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Naphthyridine Scaffold in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Naphthyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space, often yielding hits with high ligand efficiency.[2][3] These initial, weakly binding hits serve as high-quality starting points for structure-guided optimization into potent and selective drug candidates.[4][5]
The 8-Amino-1,7-naphthyridine-5-carboxylic acid scaffold is an exemplary fragment for FBDD campaigns. Its rigid, bicyclic core presents a well-defined shape for probing protein binding pockets. The strategic placement of an amino group and a carboxylic acid provides two distinct vectors for chemical elaboration, while the nitrogen atoms within the naphthyridine ring system offer key hydrogen-bonding capabilities. The naphthyridine core itself is a "privileged scaffold," known to bind to multiple biological targets, including kinases and topoisomerases, making this fragment particularly valuable for a range of therapeutic areas.[6]
This guide provides a comprehensive overview of the properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid and detailed protocols for its application within a typical FBDD workflow, from initial screening to hit validation and elaboration.
Physicochemical Properties and Synthesis Overview
A successful fragment must possess appropriate physicochemical properties to ensure solubility and good "Rule of Three" compliance (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[1] 8-Amino-1,7-naphthyridine-5-carboxylic acid aligns well with these principles.
Table 1: Physicochemical Properties of 8-Amino-1,7-naphthyridine-5-carboxylic acid
Note: Some properties are calculated or estimated based on related structures due to limited publicly available data for this specific isomer.
Synthetic Accessibility: The synthesis of substituted naphthyridines is well-documented, often involving cyclization reactions like the Gould-Jacobs or Skraup synthesis.[9][10] For this specific scaffold, a common route involves the modification of a precursor like 8-chloro-1,7-naphthyridine-5-carboxylic acid via nucleophilic aromatic substitution with an amino source.[8] The accessibility of these synthetic routes ensures that analogues for hit elaboration can be readily prepared.
The FBDD Workflow with 8-Amino-1,7-naphthyridine-5-carboxylic acid
A typical FBDD campaign involves several key stages, from library preparation and screening to hit validation and optimization. This fragment is well-suited for integration into this entire process.
Figure 1: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[11][12][13] It provides real-time kinetic data and requires relatively low protein consumption.[11]
Objective: To identify fragments from a library, including 8-Amino-1,7-naphthyridine-5-carboxylic acid, that bind to a target protein.
Materials:
Target protein (with an appropriate tag, e.g., His-tag, for immobilization).
SPR instrument (e.g., Biacore™).
Sensor chips (e.g., CM5, Ni-NTA).
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), optimized for target stability.
Fragment stock solutions (e.g., 100 mM in DMSO).
8-Amino-1,7-naphthyridine-5-carboxylic acid.
Methodology:
Protein Immobilization:
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling).
Aim for a moderate immobilization level (e.g., 8,000-12,000 Response Units, RU) to ensure a good signal window without mass transport limitations.
Use one flow cell as a reference surface (deactivated or immobilized with a mock protein) to subtract non-specific binding and bulk refractive index changes.[11]
Fragment Solution Preparation:
Dilute the 8-Amino-1,7-naphthyridine-5-carboxylic acid and other library fragments into running buffer to the desired screening concentration (typically 100-500 µM).
Scientist's Note: Ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤1%) to minimize false positives caused by solvent mismatch.[11]
Screening:
Perform a "clean screen" by injecting running buffer with the final DMSO concentration over the surfaces to identify any fragments that bind non-specifically to the chip matrix.[13]
Inject the fragment solutions over the reference and active surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
Data Analysis:
After reference subtraction, monitor the change in RU. A stable, concentration-dependent increase in RU upon fragment injection indicates a binding event.
Hits are identified as fragments that produce a response significantly above the background noise.
Hit Confirmation:
For identified hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 500 µM down to ~8 µM) to confirm binding and determine the equilibrium dissociation constant (Kᴅ).[14]
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for hit validation.[15] It can confirm binding in solution, provide structural information about the binding site, and is less prone to certain artifacts that can affect surface-based techniques.[15][16] Protein-observed 2D NMR experiments like ¹H-¹⁵N HSQC are commonly used.
Objective: To validate the binding of 8-Amino-1,7-naphthyridine-5-carboxylic acid to the target protein and map its binding site.
Materials:
¹⁵N-isotopically labeled target protein (typically 20-100 µM).
Validated fragment hit (8-Amino-1,7-naphthyridine-5-carboxylic acid).
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 5-10% D₂O).
NMR spectrometer (≥600 MHz) with a cryoprobe.
Methodology:
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone in the NMR buffer. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.
Titration:
Add a stoichiometric excess of the fragment (e.g., 5- to 20-fold molar excess) to the protein sample.
Rationale: The weak affinity of fragments requires a higher concentration to ensure a significant portion of the protein is in the bound state, allowing for the detection of chemical shift perturbations.
Acquire Titrated Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex under identical conditions.
Data Analysis:
Overlay the reference and titrated spectra.
Identify peaks (amides) that show a significant chemical shift perturbation (CSP) or line broadening upon fragment addition. These changes indicate that the corresponding amino acid residues are in or near the fragment's binding site.[17]
Mapping these perturbed residues onto the protein's 3D structure reveals the location of the binding pocket.
Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex.[18] This provides definitive proof of binding and reveals the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for guiding structure-based drug design.[19][20]
Objective: To determine the three-dimensional structure of 8-Amino-1,7-naphthyridine-5-carboxylic acid bound to the target protein.
Materials:
Highly purified, crystallizable target protein (>95% purity, >10 mg/mL).
Fragment hit solution.
Crystallization screens and reagents.
Synchrotron X-ray source.
Methodology:
Protein Crystallization: Obtain well-diffracting crystals of the target protein in its apo (unliganded) form.
Fragment Soaking:
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-compatible buffer.
Transfer the apo protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.
Rationale: Soaking allows the small fragment to diffuse through the solvent channels of the crystal and into the binding site without disrupting the crystal lattice.
Data Collection:
Flash-cool the soaked crystal in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron beamline.[21]
Structure Determination:
Process the diffraction data and solve the structure by molecular replacement using the apo structure as a model.
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation and interactions within the binding site.
Hit-to-Lead: Elaboration Strategies
Once validated, 8-Amino-1,7-naphthyridine-5-carboxylic acid serves as a starting point for chemical optimization. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical moieties that make additional favorable interactions with the target protein.[4] The crystal structure is invaluable at this stage.
Figure 2: Chemical elaboration vectors on the 8-Amino-1,7-naphthyridine-5-carboxylic acid scaffold.
Vector 1 (Amine): The primary amino group is an excellent handle for forming amides, sulfonamides, or for use in reductive amination. This vector can be used to explore nearby sub-pockets or to introduce groups that form new hydrogen bonds.
Vector 2 (Carboxylic Acid): The carboxylic acid can be converted to amides or esters to probe different regions of the binding site. It often engages in critical salt-bridge or hydrogen-bond interactions, which can be mimicked or extended using bioisosteres.[22]
Vector 3 (Ring Substitution): Guided by structural data, substitutions can be made on the naphthyridine ring itself (e.g., at the C2, C3, or C4 positions) to improve properties or pick up additional interactions with the protein.
By systematically exploring these vectors, chemists can rapidly generate a focused library of analogues to build a structure-activity relationship (SAR) and optimize the fragment hit into a potent lead compound.[23]
Conclusion
8-Amino-1,7-naphthyridine-5-carboxylic acid is a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, privileged scaffold, and multiple, distinct vectors for chemical elaboration make it an ideal starting point for discovering novel therapeutics. The integration of sensitive biophysical screening techniques like SPR and NMR with high-resolution structural biology provides a robust and efficient pathway from initial hit identification to data-driven lead optimization.
References
Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
Selvita. (n.d.). X-ray Crystallography Fragment Screening.
National Institutes of Health. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC.
International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review.
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review.
PubMed. (2011, October 15). Emerging role of surface plasmon resonance in fragment-based drug discovery.
ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry.
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
ScienceDirect. (n.d.). Practical Aspects of NMR-Based Fragment Screening.
SARomics. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
iNext-Discovery. (2021, June 4). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode.
Evotec. (n.d.). Crystallographic Fragment Screening Services.
Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
Benchchem. (n.d.). The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance.
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
PubMed. (n.d.). Crystallographic fragment screening.
PlumX. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy.
ACS Publications. (2011, December 13). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry.
Diamond Light Source. (n.d.). Crystallographic Fragment Screening.
ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
Benchchem. (n.d.). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
Enamine. (2024, November 11). Carboxylic Acid Bioisostere Fragment Library.
ResearchGate. (n.d.). Some important natural products with a naphthyridine core.
Benchchem. (n.d.). Application of 6-Bromochromane-3-carboxylic Acid in Fragment-Based Drug Discovery.
Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
ACS Publications. (2025, November 25). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective.
National Institutes of Health. (2020, September 2). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC.
Google Patents. (n.d.). US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
RSC Publishing. (n.d.). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
BLDpharm. (n.d.). 8-Hydroxy-[11][12]naphthyridine-5-carboxylic acid. Retrieved March 7, 2026, from
Advanced Cyclization Strategies for the Synthesis of the 1,7-Naphthyridine Core: Application Notes and Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Rationale The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system characterized by tw...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Strategic Rationale
The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system characterized by two fused pyridine rings. Its unique electronic properties, driven by the positioning of the nitrogen atoms, make it an exceptionally attractive core for designing kinase inhibitors, phosphodiesterase-4 (PDE-4) inhibitors, and novel anti-infective agents[1][2]. However, the electron-deficient nature of the ring system presents unique synthetic challenges, particularly regarding regioselectivity and the thermodynamic stability of intermediates.
This application note synthesizes field-proven cyclization methodologies, providing mechanistic insights, quantitative comparisons, and self-validating protocols to construct the 1,7-naphthyridine architecture reliably.
Mechanistic Insights: Choosing the Right Cyclization Pathway
Selecting the optimal cyclization route depends entirely on the desired substitution pattern and the scale of the synthesis.
The Friedländer Annulation (Thermodynamic Control): The most classic and versatile approach involves the condensation of a 3-amino-4-pyridinecarboxaldehyde with an active methylene compound[1][3]. The causality of success here lies in the base- or acid-catalyzed Knoevenagel condensation, which establishes the necessary proximity for the subsequent cyclodehydration. The reaction is thermodynamically driven, heavily favoring the fully aromatized bicyclic system.
Microwave-Assisted Cyclization (Kinetic Acceleration): For unsubstituted or lightly substituted cores, microwave irradiation of 2-cyano-3-pyridylacetonitrile derivatives offers a green chemistry alternative. Microwave energy provides uniform volumetric heating, rapidly overcoming the activation energy of intermediate cyclization while minimizing the thermal degradation of sensitive precursors like dihydrazino-intermediates[4].
Cascade Ugi-3CR / Aza-Diels-Alder (Atom Economy): When highly complex, polycyclic derivatives (e.g., benzo[f][1,7]naphthyridines) are required, a multicomponent cascade reaction is superior. This method utilizes an Ugi three-component reaction to form an intermediate that immediately undergoes an intramolecular Aza-Diels-Alder cycloaddition, followed by acid-mediated aromatization[5].
Fig 1: Mechanistic pathway of the Friedländer annulation forming the 1,7-naphthyridine core.
Quantitative Data: Method Comparison
The following table summarizes the quantitative parameters of the primary cyclization methods to guide route selection based on yield and operational constraints.
Cyclization Method
Primary Precursors
Catalyst / Reagents
Reaction Conditions
Typical Yield (%)
Key Advantage / Application
Friedländer Annulation
3-Amino-4-pyridinecarboxaldehyde + Active methylene
Piperidine, KOH, or p-TsOH
Reflux (EtOH or DMF), 4–12 h
60 – 85%
Broad substrate scope; ideal for 2-substituted derivatives[1][3].
Microwave-Assisted
2-Cyano-3-pyridylacetonitrile
HBr, Hydrazine, CuSO₄
MW irradiation, 3–8 min
65 – 78%
Eco-friendly; rapid kinetics; excellent for unsubstituted cores[4].
Cascade Ugi-3CR / Aza-Diels-Alder
Ester-aniline, Benzaldehyde, Isocyanide
Trifluoroacetic acid (TFA)
MW or RT, 1–4 h
17 – 64%
High atom economy; generates complex polyheterocycles in one pot[5].
Lewis Acid-Catalyzed
3-Amino-2-chloropyridine derivative + Acrylate
Lewis Acid (e.g., AlCl₃)
Solvent, 10 – 120 °C
>70%
Highly scalable; optimized for industrial pharmaceutical production[6].
Experimental Protocols
Protocol A: General Friedländer Annulation for 2-Substituted 1,7-Naphthyridines
This protocol utilizes thermodynamic control to drive the cyclodehydration of the intermediate aldol adduct[1].
Materials:
3-Amino-4-pyridinecarboxaldehyde (1.0 eq)
Active methylene compound (e.g., diethyl malonate or an aryl methyl ketone) (1.1 eq)
Piperidine (0.1 eq, catalytic)
Anhydrous Ethanol or DMF (0.2 M relative to starting material)
Step-by-Step Methodology:
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-pyridinecarboxaldehyde in anhydrous ethanol.
Activation: Add the active methylene compound followed by the dropwise addition of piperidine. Causality: Piperidine acts as an organocatalyst, generating a reactive enamine/enolate species from the active methylene, which facilitates the nucleophilic attack on the highly electrophilic formyl carbon.
Cyclization: Heat the mixture to reflux (approx. 78 °C for ethanol) for 4 to 12 hours.
Self-Validation (In-Process): Monitor the reaction via TLC (UV active). To validate intermediate consumption, run an aliquot on LC-MS; the disappearance of the aldehyde peak (M+H of starting material) and the emergence of the dehydrated cyclized mass (M+H - 18) confirms successful annulation.
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a DCM/MeOH gradient due to the polarity of the naphthyridine nitrogens)[1].
Protocol B: Microwave-Assisted Synthesis of Unsubstituted 1,7-Naphthyridine
This protocol leverages rapid microwave heating to oxidize a dihydrazino-intermediate into the fully aromatic core, preventing thermal decomposition[4].
Materials:
6,8-Dihydrazino-1,7-naphthyridine (1.0 eq)
10% Aqueous Copper(II) Sulfate solution (Excess)
Acetic acid / Water mixture (1:2 v/v)
Step-by-Step Methodology:
Dissolution: Dissolve 6,8-dihydrazino-1,7-naphthyridine (e.g., 4.2 mmol) in 24 mL of the acetic acid/water mixture.
Oxidative Cleavage: Slowly pour this solution into 80 mL of hot 10% CuSO₄ solution. Causality: The Cu(II) acts as a rapid oxidant, cleaving the hydrazine moieties to generate the unsubstituted positions at C-6 and C-8, driving the system to its lowest energy, fully aromatic state.
Microwave Irradiation: Place the mixture in a microwave reactor and heat at boiling for exactly 3 minutes. Causality: Conventional heating takes significantly longer and leads to polymerization of the intermediate. Microwave irradiation ensures instantaneous, uniform heating.
Self-Validation & Extraction: Cool the mixture and make it strongly alkaline (pH > 10) using 20% NaOH. Validation Check: The solution will turn deep blue due to the formation of copper hydroxide complexes. Extract continuously with diethyl ether for 48 hours. Causality: Unsubstituted 1,7-naphthyridine is highly water-soluble; continuous liquid-liquid extraction is mandatory to achieve high recovery yields[4].
Isolation: Dry the ether layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 1,7-naphthyridine core. Confirm identity via IR spectroscopy (key bands at 853, 819, and 783 cm⁻¹ corresponding to the specific C-H out-of-plane deformations)[4].
Fig 2: Cascade Ugi-3CR and Aza-Diels-Alder cycloaddition for benzo[f][1,7]naphthyridines.
References
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Available at: [Link]
Method for synthesizing 1,7-naphthyridine derivative (WO2021120953A1).Google Patents.
Synthesis of New 5-Aryl-benzo[f][1,7]naphthyridines via a Cascade Process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition)/Aromatization. NIH/PubMed Central. Available at:[Link]
A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development (ACS). Available at:[Link]
Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines. Journal of the American Chemical Society (ACS). Available at: [Link]
Application Notes & Protocols: Reagents for Activating the Carboxylic Acid at Position 5 of Naphthyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Naphthyridine-5-Carboxamide Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Naphthyridine-5-Carboxamide Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its bioisosteric relationship with quinoline has made it a cornerstone in the development of molecules with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The discovery of nalidixic acid in 1962 was a landmark event that established the 1,8-naphthyridine system as a critical pharmacophore, paving the way for the development of the highly successful quinolone family of antibiotics.[1]
Derivatization of the naphthyridine core is a key strategy for modulating pharmacological activity. Among the various possible modifications, the formation of an amide bond at the C5-position (naphthyridine-5-carboxamide) is a frequently employed transformation in drug discovery programs. This requires the efficient activation of the C5-carboxylic acid to facilitate its coupling with a diverse range of amine nucleophiles.
However, the electronic nature of the naphthyridine ring system presents unique challenges. As an electron-deficient heteroaromatic system, the carboxylic acid at position 5 is less reactive than its simple benzoic acid counterparts. This necessitates the use of powerful coupling reagents and carefully optimized protocols to achieve high yields and purity, while avoiding potential side reactions.
This guide provides a comprehensive overview of the most effective reagents for activating the C5-carboxylic acid of naphthyridine, a comparative analysis of their mechanisms, and detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Challenge: Activating an Electron-Deficient Heteroaromatic Carboxylic Acid
The primary challenge in forming naphthyridine-5-carboxamides lies in the reduced nucleophilicity of the carboxylate and the increased potential for side reactions. Standard amide coupling protocols may prove sluggish or fail altogether.[5] Therefore, a robust understanding of the available activating reagents and their mechanisms is crucial for success. The choice of reagent can significantly impact reaction efficiency, yield, and the preservation of stereochemical integrity if chiral amines are used.[6]
A Comparative Overview of Activating Reagents
The activation of a carboxylic acid for amide bond formation is most commonly achieved by converting the hydroxyl group into a better leaving group.[7] This is typically accomplished using carbodiimides, phosphonium salts, or uronium/aminium salts.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used due to their efficiency and the convenient removal of the urea byproduct through aqueous workup.[8] The mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[9]
However, this intermediate is unstable and can rearrange to a stable N-acylurea, terminating the reaction.[10] To prevent this and to minimize racemization of chiral substrates, an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always included.[8][11] The additive intercepts the O-acylisourea to form a more stable active ester (an HOBt- or HOAt-ester), which then reacts with the amine to form the desired amide.[8]
Uronium/Aminium Salts: The High-Efficiency Activators
Uronium salts are among the most powerful activating agents, known for high reactivity, fast reaction times, and low rates of epimerization.[8] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a preeminent reagent in this class, particularly for challenging couplings involving electron-deficient acids or sterically hindered amines.[12][13]
The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by attack on HATU to form a highly reactive OAt-active ester.[14] The pyridine nitrogen in the HOAt moiety is believed to accelerate the subsequent coupling with the amine through a neighboring group effect.[12]
Phosphonium Salts: The Racemization Suppressors
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , are highly effective and are particularly valued for their ability to suppress racemization.[6][15] PyBOP is a safer alternative to the original BOP reagent, as it does not generate the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][10]
In the presence of a base, the carboxylate attacks the electron-deficient phosphorus center of PyBOP, forming a reactive acyloxyphosphonium intermediate.[16] The amine then attacks this activated species to yield the amide. PyBOP is especially useful for cyclizations or couplings involving sterically hindered amino acids.[17]
Reagent Selection Summary
Reagent Class
Example(s)
Key Advantages
Potential Drawbacks
Best Suited For
Carbodiimides
EDC, DCC
Cost-effective, water-soluble byproducts (EDC).
Slower reactions, risk of N-acylurea formation, requires additive (HOBt/HOAt).[10]
Routine couplings, large-scale synthesis.
Uronium/Aminium
HATU, HBTU
High reactivity, fast kinetics, low racemization.[8][13]
Higher cost, potential for guanidinylation side reaction with excess reagent.[13]
The following protocols provide detailed, step-by-step methodologies for the activation and coupling of naphthyridine-5-carboxylic acid.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most substrates, including those that are sterically or electronically challenging, due to the high reactivity of HATU.
dot
Caption: General workflow for HATU-mediated amide coupling.
Materials:
Naphthyridine-5-carboxylic acid (1.0 equiv)
Amine (1.0 - 1.2 equiv)
HATU (1.1 - 1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous Dimethylformamide (DMF)
Standard workup and purification reagents (Ethyl Acetate, LiCl, NaHCO₃, Brine, Na₂SO₄, Silica Gel)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the naphthyridine-5-carboxylic acid (1.0 equiv) and the amine (1.1 equiv).
Dissolve the solids in anhydrous DMF (to make a 0.1-0.2 M solution).
Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
Add HATU (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).[16]
Upon completion, quench the reaction by adding water. Dilute with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[19]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure naphthyridine-5-carboxamide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a reliable and more economical alternative, suitable for less challenging substrates or when scaling up the reaction.
Materials:
Naphthyridine-5-carboxylic acid (1.0 equiv)
Amine (1.0 - 1.2 equiv)
EDC·HCl (1.2 - 1.5 equiv)
HOBt (1.2 - 1.5 equiv)
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
Anhydrous Dichloromethane (DCM) or DMF
Standard workup and purification reagents
Procedure:
In a round-bottom flask, combine the naphthyridine-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8]
Dissolve the mixture in anhydrous DCM or DMF.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) in one portion to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Once complete, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[19]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Mechanistic Insights
Understanding the activation mechanism is key to troubleshooting and optimizing reactions.[8]
dot
Caption: Simplified comparison of HATU and EDC/HOBt activation mechanisms.
In the HATU pathway , the reaction proceeds through a highly reactive OAt-active ester, driven by the initial deprotonation of the acid.[8][14] In the EDC/HOBt pathway , the key is the interception of the unstable O-acylisourea by HOBt to form a more manageable active ester, which suppresses side reactions.[8][9]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine.[20] 3. Steric hindrance.
1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature or use microwave heating.[18] 3. Increase reagent stoichiometry (1.5 equiv of coupling agent).
Incomplete Reaction
1. Reagents (especially solvents) are not anhydrous. 2. Insufficient reaction time. 3. Poor solubility of starting materials.
1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Allow the reaction to run longer (up to 24h). 3. Switch to a more polar aprotic solvent like DMF or NMP.
Side Product Formation
1. Racemization of chiral centers. 2. N-acylurea formation (with EDC). 3. Guanidinylation of amine (with HATU).[13]
1. Use a phosphonium salt like PyBOP or add HOAt to suppress racemization.[10] 2. Ensure HOBt/HOAt is used with EDC. Perform the reaction at 0 °C. 3. Avoid large excesses of HATU; consider pre-activating the acid before adding the amine.
Difficult Purification
1. Urea byproducts from EDC/DCC. 2. Excess reagents remaining.
1. Use water-soluble EDC; its urea byproduct is removed during aqueous workup. For DCC, filter the insoluble DCU byproduct.[18] 2. Perform thorough aqueous washes as described in the protocols.
By understanding the principles of carboxylic acid activation and selecting the appropriate reagent and protocol, researchers can efficiently synthesize a diverse library of naphthyridine-5-carboxamides to advance the frontiers of drug discovery.
References
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Retrieved from [Link]
BenchChem. (2025). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
BenchChem. (2025). discovery and history of 1,8-naphthyridine compounds.
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. Retrieved from [Link]
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
National Center for Biotechnology Information. (2023). [8][11]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Retrieved from [Link]
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
ACS Publications. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of Amino-Naphthyridine Carboxylic Acids
Introduction & Pharmacological Significance Amino-naphthyridine carboxylic acids are privileged, nitrogen-rich heterocyclic scaffolds extensively utilized in modern drug discovery. The amino-naphthyridine motif is partic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Significance
Amino-naphthyridine carboxylic acids are privileged, nitrogen-rich heterocyclic scaffolds extensively utilized in modern drug discovery. The amino-naphthyridine motif is particularly renowned for its ability to act as a highly selective kinase inhibitor. Crystallographic studies reveal that the amino-naphthyridine core forms critical two-point hydrogen-bonding interactions with the hinge region of kinases—specifically, the amino NH donates a hydrogen bond to the backbone carbonyl of Gln791, while the naphthyridine nitrogen accepts a hydrogen bond from the backbone NH of Met793, a mechanism pivotal to the efficacy of next-generation mutant EGFR inhibitors like BLU-945 (1[1]).
Despite their high value, the synthesis of these compounds via conventional thermal methods (e.g., classical Friedländer annulation or Gould-Jacobs reactions) is notoriously plagued by prolonged reaction times, inconsistent reproducibility, and the formation of intractable polymeric byproducts (2[2]). To overcome these kinetic and thermodynamic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative approach, enabling rapid, high-yielding, and chemoselective access to complex naphthyridine architectures (3[3]).
Mechanistic Rationale: The Causality of Microwave Dielectric Heating
The dramatic acceleration observed in the microwave-assisted synthesis of amino-naphthyridine carboxylic acids is not merely a result of higher temperatures, but rather the fundamental physics of dielectric heating .
In conventional convective heating (oil baths), energy transfers slowly from the vessel walls to the bulk solvent, creating temperature gradients that favor the formation of thermodynamic degradation products. In contrast, microwave irradiation directly couples with the dipole moments of the solvent and the polar reactants.
Solvent Causality: Utilizing a solvent with a high loss tangent (
), such as glacial acetic acid (), ensures highly efficient conversion of electromagnetic energy into thermal energy.
Reaction Causality: Acetic acid acts dually as a microwave energy transducer and a Brønsted acid catalyst. It protonates the formyl oxygen of the precursor, significantly increasing its electrophilicity. This lowers the activation energy barrier for the nucleophilic attack by the active methylene compound (e.g., cyanoacetic acid), driving the Knoevenagel condensation and subsequent intramolecular ring closure at rates orders of magnitude faster than conventional heating (4[4]).
Mechanistic Workflow Visualization
Mechanistic workflow of microwave-assisted amino-naphthyridine synthesis.
Quantitative Data Comparison
The implementation of MAOS fundamentally alters the efficiency profile of naphthyridine synthesis. The table below summarizes the empirical advantages of dielectric heating over conventional convective heating for the synthesis of 2-amino-1,8-naphthyridine-3-carboxylic acid.
Parameter
Conventional Heating (Oil Bath)
Microwave-Assisted Synthesis (MAOS)
Energy Transfer
Convection / Conduction
Direct Dielectric Coupling
Reaction Time
12 – 24 Hours
10 – 15 Minutes
Temperature
120 °C (Gradient heating)
120 °C (Uniform superheating)
Average Yield
45% – 60%
88% – 95%
Product Purity (LC-MS)
< 80% (Polymerization byproducts)
> 95% (Clean profile)
Environmental Impact
High solvent waste
Low (Green Chemistry compatible)
Self-Validating Experimental Protocol
This protocol details the synthesis of 2-amino-1,8-naphthyridine-3-carboxylic acid via a microwave-assisted multi-component cyclization. The methodology is designed as a self-validating system , embedding analytical checkpoints to ensure reaction integrity at every stage.
Equipment & Reagents
Microwave Reactor: Dedicated scientific microwave synthesizer (e.g., Biotage Initiator or CEM Discover) equipped with IR temperature sensors and pressure monitoring.
To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 1.0 mmol of 2-amino-3-formylpyridine and 1.2 mmol of cyanoacetic acid.
Add 3.0 mL of glacial acetic acid, followed by 0.1 mmol of piperidine.
Seal the vial with a Teflon-lined crimp cap.
Causality Check: Piperidine acts as a secondary base catalyst to facilitate the deprotonation of the active methylene, while acetic acid provides the highly polar medium required for optimal microwave absorption.
Step 2: Microwave Irradiation
Place the sealed vial into the microwave synthesizer cavity.
Program the instrument parameters:
Temperature: 120 °C
Time: 15 minutes
Power: Variable (Max 250 W)
Cooling: On (Air cooling post-reaction)
Initiate the sequence.
Self-Validation Check (In-Process): Monitor the real-time pressure and power curves on the instrument display. A rapid drop in applied power after reaching 120 °C, coupled with a stable pressure plateau (approx. 2-3 bar), validates that steady-state dielectric heating has been achieved without solvent degradation.
Step 3: Reaction Validation (TLC & LC-MS)
Following the automated air-cooling cycle (vial temperature < 40 °C), uncap the vial.
Extract a 5 µL aliquot and dilute in 1 mL of methanol for TLC and LC-MS analysis.
Self-Validation Check (Post-Reaction): Perform TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the fluorescent precursor spot (
) and the appearance of a strong, distinct UV-active product spot () validates complete conversion. LC-MS should confirm the target mass with >95% UV purity.
Step 4: Isolation & Purification
Pour the crude reaction mixture into 15 mL of ice-cold distilled water under vigorous stirring.
The target amino-naphthyridine carboxylic acid will precipitate as a distinct solid due to its insolubility in the aqueous acidic medium.
Filter the precipitate under vacuum, wash sequentially with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL), and dry under high vacuum for 4 hours.
Causality Check: Washing with cold ethanol removes any residual unreacted cyanoacetic acid and piperidine acetate salts without dissolving the target naphthyridine core.
References
Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation
Source: ACS Combinatorial Science
URL
Source: Semantic Scholar (ARKIVOC)
A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4-carboxylic Acid: An Evaluation of Reproducibility
Source: Benchchem
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
Application Note: Incorporation of 8-Amino-1,7-naphthyridine-5-carboxylic Acid (ANC) into Peptides
This Application Note and Protocol guide details the incorporation of 8-Amino-1,7-naphthyridine-5-carboxylic acid (referred to herein as ANC ) into peptide chains. This rigid, electron-deficient aromatic amino acid serve...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the incorporation of 8-Amino-1,7-naphthyridine-5-carboxylic acid (referred to herein as ANC ) into peptide chains. This rigid, electron-deficient aromatic amino acid serves as a constrained scaffold for peptidomimetics, a fluorescent probe, and a DNA-intercalating moiety.
Executive Summary & Chemical Rationale
The incorporation of 8-Amino-1,7-naphthyridine-5-carboxylic acid (ANC) into peptide backbones introduces a rigid, planar aromatic spacer that restricts conformational flexibility and facilitates
- stacking interactions.
Key Chemical Challenges:
Low Nucleophilicity: The 8-amino group is conjugated to the electron-deficient 1,7-naphthyridine ring (analogous to 2-aminopyridine or aniline). It is significantly less nucleophilic than standard aliphatic amines (
vs. ), making acylation difficult.
Solubility & Aggregation: The planar heterocyclic core promotes aggregation via intermolecular stacking, leading to poor solvation in standard SPPS solvents (DMF/DCM).
Steric Hindrance: The peri-interaction between the 8-amino group and the ring nitrogen (N1) or substituents at C7 can sterically impede the approach of activated electrophiles.
This protocol overcomes these barriers using high-efficiency coupling cocktails (HATU/HOAt) , microwave irradiation , and chaotropic solvent systems .
Pre-Synthesis: Monomer Protection
Before SPPS, the monomer must be N-protected. The Fmoc group is preferred for standard orthogonality.
Protocol A: Synthesis of Fmoc-ANC-OH
Objective: Protect the 8-amino group with Fmoc to generate a building block compatible with Fmoc/tBu SPPS.
Dissolution: Suspend 8-Amino-1,7-naphthyridine-5-carboxylic acid (5 mmol) in 25 mL of 1:1 Dioxane/Water.
Basification: Add solid
(12.5 mmol) and stir until the carboxylic acid is deprotonated and the solution clarifies (pH 9).
Acylation: Cool to 0°C. Add Fmoc-Cl (6 mmol) dropwise as a solution in 5 mL dioxane.
Reaction: Allow to warm to room temperature (RT) and stir for 18 hours. Monitor by LC-MS for disappearance of the starting material (
).
Workup:
Evaporate dioxane under reduced pressure.
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (
mL) to remove unreacted Fmoc-Cl and byproducts.
Acidify the aqueous phase carefully to pH 2 using 1M HCl. The product Fmoc-ANC-OH will precipitate as a white/off-white solid.
Purification: Filter the precipitate, wash with cold water and hexanes. Dry in vacuo over
.
Yield Expectation: 75–85%.
Storage: -20°C, desiccated.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Workflow Visualization
The following diagram illustrates the critical decision points and chemical pathways for incorporating ANC.
Caption: Workflow for ANC incorporation. Note the "Critical Step" (Step 3) requires specialized activation due to the low nucleophilicity of the arylamine.
Protocol B: Coupling Fmoc-ANC-OH to the Peptide Chain
This step attaches the carboxylic acid of ANC to the N-terminus of the resin-bound peptide. This is a standard coupling.
Reagents:
Fmoc-ANC-OH (3.0 eq)
HATU (2.9 eq)
HOAt (3.0 eq) (Optional but recommended for solubility)
DIPEA (6.0 eq)
Solvent: DMF or NMP (N-methylpyrrolidone)
Procedure:
Activation: Dissolve Fmoc-ANC-OH and HATU in minimal NMP. Add DIPEA. Shake for 30 seconds to pre-activate.
Coupling: Add the activated mixture to the resin-bound peptide (free amine).
Incubation: Shake at RT for 60–90 minutes.
Note: Naphthyridines can fluoresce.[1] Visual monitoring of the resin beads under UV (365 nm) can confirm loading (beads turn fluorescent).
Wash: DMF (
min), DCM ( min).
Capping: Perform a standard capping step (Acetic anhydride/Pyridine) to block any unreacted amines.
Protocol C: Chain Elongation from the ANC-Amine (The Critical Step)
This is the bottleneck. Coupling an amino acid to the deprotected 8-amino group of ANC requires aggressive activation.
Mechanism: The 8-amino group is deactivated by the naphthyridine ring. Standard DIC/HOBt coupling will fail or proceed with <10% yield.
Activation: Dissolve the incoming Fmoc-AA and HATU in NMP. Add DIPEA.
Coupling (Microwave): Add to resin. Irradiate at 75°C for 15 minutes (25-30W).
Caution: Do not exceed 75°C if Cys/His are present to avoid racemization. For non-sensitive sequences, 90°C can be used.
Double Coupling: Filter and repeat the coupling step with fresh reagents.
Monitoring: The Kaiser test (ninhydrin) may be unreliable for aryl amines (often reddish/brown instead of blue). Use the Chloranil Test (specifically for secondary/aromatic amines) or micro-cleavage LC-MS to verify conversion.
Use this if HATU fails or for sterically hindered amino acids (e.g., Val, Ile).
Reagents:
Fmoc-Amino Acid (5.0 eq)
Triphosgene (1.7 eq)
Collidine (10.0 eq)
Solvent: THF/DCM (anhydrous)
Procedure:
In-situ Acid Chloride Gen: Dissolve Fmoc-AA and Triphosgene in anhydrous THF. Add Collidine dropwise (white precipitate forms). Stir for 5 mins.
Coupling: Add the slurry directly to the resin (swollen in DCM).[3]
Incubation: Shake for 2 hours at RT or 30 mins at 50°C.
Quantitative Data & Troubleshooting
Coupling Efficiency Comparison
Table 1 summarizes typical yields for coupling Fmoc-Ala-OH to H-ANC-Resin under various conditions.
Coupling Reagent
Base
Conditions
Yield (LC-MS)
Notes
DIC / HOBt
None
2h, RT
< 15%
Ineffective. Do not use.
HBTU / DIPEA
DIPEA
2h, RT
40 - 50%
Incomplete coupling common.
HATU / HOAt
DIPEA
2h, RT
75 - 85%
Good, but double coupling required.
HATU / HOAt
DIPEA
15 min, 75°C (MW)
> 98%
Recommended Standard.
Fmoc-AA-Cl
Collidine
1h, RT
> 95%
Excellent, but requires anhydrous handling.
Troubleshooting Guide
Problem: Resin aggregation / Product precipitates on resin.
Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.4M LiCl in NMP during the coupling of the ANC residue and the subsequent residue.
Problem: Incomplete Fmoc removal from ANC.
Solution: Aromatic amines can stabilize the Fmoc adduct. Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving ANC.
Problem: Low fluorescence yield.
Solution: Fluorescence is quenched by protonation. Ensure the final peptide is in a buffered solution (pH > 5) for maximal quantum yield.
References
Use of HATU/HOAt for Difficult Couplings
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
Microwave-Assisted SPPS
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
Naphthyridine Chemistry & Properties
Litvic, M., et al. (2012). Chemistry of 1,7-naphthyridines. Arkivoc. Link
Acid Chloride Activation in SPPS
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and their utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research. Link
Aromatic Amine Coupling Protocols
Tois, J., et al. (2005). Microwave-assisted synthesis of anilides. Tetrahedron Letters. Link
Disclaimer: This protocol involves the use of hazardous chemicals (Triphosgene, Piperidine). All procedures should be performed in a fume hood with appropriate PPE.
Technical Support Center: Improving the Solubility of 8-Amino-1,7-naphthyridine-5-carboxylic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 8-Amino-1,7-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 8-Amino-1,7-naphthyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in organic solvents. Our approach is to explain the science behind the troubleshooting, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 8-Amino-1,7-naphthyridine-5-carboxylic acid so difficult to dissolve in many common organic solvents?
This compound's challenging solubility profile stems from a combination of its molecular structure and intermolecular forces.
Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a solid state or in solutions near a neutral pH, these groups can form a zwitterion, creating strong intermolecular ionic interactions and hydrogen bonds. These forces hold the molecules together tightly in a crystal lattice, requiring significant energy to break apart and dissolve.
Rigid, Planar Structure: The naphthyridine core is a flat, aromatic system. Such planar structures tend to pack efficiently into a stable crystal lattice. This high lattice energy means more energy is required from the solvent to break the crystal apart, resulting in lower solubility.[1]
Polarity Mismatch: The combination of polar functional groups and a large, relatively less polar aromatic system results in a molecule that is not ideally suited for either highly polar (like water) or non-polar (like hexanes) solvents. Its solubility is therefore highly dependent on the specific properties of the organic solvent used.
Q2: What are the most critical physicochemical properties to consider when trying to dissolve this compound?
Understanding the following properties is key to developing an effective solubility strategy:
pKa Values: As an amphoteric compound, it has at least two pKa values: one for the deprotonation of the protonated amino group (pKa₁) and one for the deprotonation of the carboxylic acid group (pKa₂). The solubility of the compound will be at its minimum at its isoelectric point (pI) and will increase significantly as the pH of the solution moves away from the pI.[2]
Charge State vs. pH: The charge of the molecule is dependent on the pH.
Low pH (pH < pKa₁): The amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge.
Intermediate pH (pKa₁ < pH < pKa₂): The molecule exists primarily as a neutral or zwitterionic species.
High pH (pH > pKa₂): The carboxylic acid is deprotonated (-COO⁻), and the molecule carries a net negative charge.
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (oil-loving) or hydrophilicity (water-loving) nature of the neutral molecule. While specific data for this exact compound is sparse, related naphthyridine structures suggest a degree of lipophilicity, which must be balanced against the polar functional groups.[3]
The diagram below illustrates how the molecule's charge changes with pH, which is fundamental to manipulating its solubility.
Caption: pH-dependent equilibrium of 8-Amino-1,7-naphthyridine-5-carboxylic acid.
Troubleshooting Guides & Protocols
Q3: My initial attempts to dissolve the compound have failed. How can I use co-solvents effectively?
Using a co-solvent system is often the first and most direct approach. The strategy is to use a primary solvent in which the compound has high solubility (like DMSO or DMF) and mix it with a secondary solvent to achieve the desired final concentration and medium.
Causality: Co-solvents work by reducing the polarity of a highly polar solvent (like water) or increasing the polarity of a non-polar solvent, making the solvent system more "hospitable" to the solute.[4] For this compound, polar aprotic solvents are often a good starting point as they can disrupt the hydrogen bonding network of the solid.
Data Table 1: Properties of Common Organic Solvents
Experimental Protocol: Co-Solvent Solubility Screening
This protocol helps determine an effective co-solvent system for your experiments.
Caption: Workflow for a co-solvent solubility test.
Pro-Tip: For some carboxylic acids, the presence of a small amount of water in certain organic solvents can paradoxically increase solubility.[5][6] This is because water can bridge the solute and solvent molecules via hydrogen bonds. Do not assume that anhydrous conditions are always better.
Q4: How can I leverage pH to improve solubility in polar protic solvents?
Given the compound's amphoteric nature, pH adjustment is a powerful tool. By shifting the pH, you ionize either the amino or carboxylic acid group, making the molecule charged and generally more soluble in polar solvents like water, methanol, or ethanol.[7][8]
Causality: Ionized species are more polar than their neutral counterparts. This increased polarity enhances their interaction with polar solvent molecules, leading to greater solubility.[9] The goal is to operate at a pH far from the compound's isoelectric point (pI).
Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11). Use standard buffer systems like HCl for pH 2, acetate for pH 4, and phosphate or borate for higher pHs.[10]
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separate Solid: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is a reliable method.
Quantify Concentration: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution. This will reveal the pH of minimum and maximum solubility.
Q5: Would forming a salt of the compound be a viable strategy?
Yes, salt formation is one of the most effective and widely used methods to dramatically increase the solubility of ionizable compounds.[11][12] You can target either the basic amino group or the acidic carboxylic acid group.
Causality: Converting the neutral (or zwitterionic) compound into a salt introduces formal ionic charges. Ionic compounds generally have much higher solubility in polar solvents than their neutral precursors because of strong ion-dipole interactions with the solvent.[13][14]
To make an acid addition salt (targeting the amino group): Dissolve the compound in a suitable organic solvent (e.g., methanol or ethanol) and add a solution of an acid like hydrochloric acid (HCl) or methanesulfonic acid. The resulting hydrochloride or mesylate salt will often precipitate and can be isolated, or the resulting solution can be used directly.
To make a base addition salt (targeting the carboxylic acid): Dissolve the compound in a solvent like methanol and add a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an equimolar amount. The resulting sodium or potassium carboxylate salt will be significantly more polar.
Protocol: Small-Scale Salt Formation Test
Suspend a known amount of the compound (e.g., 10 mg) in 1 mL of a suitable solvent (e.g., Methanol).
Slowly add a 1.1 molar equivalent of an acid (e.g., 1M HCl in isopropanol) or a base (e.g., 1M NaOH in methanol).
Stir the mixture at room temperature and observe for dissolution. Gentle warming may be applied if necessary.
If the compound dissolves completely, the salt has been successfully formed in solution. If a new solid precipitates, it is likely the salt form, which can be isolated and tested for solubility separately.
Advanced Strategies & Common Pitfalls
Q6: I am working on cell-based assays. Could a prodrug strategy be useful?
A prodrug strategy is an advanced chemical modification approach typically used to improve a drug's bioavailability by enhancing properties like cell membrane permeability.[15]
For this compound, the most common prodrug approach would be to convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester).[16][17]
Mechanism: Masking the polar carboxylic acid group with a less polar ester group increases the molecule's overall lipophilicity. This can improve solubility in less polar organic solvents and enhance its ability to cross lipid cell membranes. Once inside the cell, ubiquitous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug.[18]
Consideration: While this strategy improves lipophilicity, it may decrease solubility in highly polar aqueous buffers. It is a trade-off that must be considered based on the specific experimental goal.
Q7: My compound dissolves perfectly in DMSO, but crashes out when I add it to my aqueous experimental buffer. What's happening and how do I fix it?
This is a very common problem known as precipitation upon dilution. It occurs because the compound's solubility in the final, highly aqueous mixture is much lower than in the initial 100% DMSO stock solution.[19]
Table 2: Troubleshooting Precipitation Upon Dilution
Strategy
Causality
How to Implement
Lower Stock Concentration
Reduces the degree of supersaturation in the final solution.
Try making a 1 mM or 5 mM stock instead of a 10 mM or higher stock.
Increase Co-solvent in Final Mix
The final solution retains more of the organic solvent's solubilizing power.
Instead of a final DMSO concentration of <0.1%, try working with 0.5% or 1% DMSO if your assay can tolerate it.
Change the Dilution Method
Rapidly disperses the compound before it has a chance to nucleate and precipitate.
Add the DMSO stock to the buffer while vortexing vigorously. Do not add the buffer to the small drop of DMSO stock.
| Use a Different Primary Solvent | Some solvents, like NMP or DMA, can sometimes create more stable solutions upon dilution. | Perform a small-scale test to see if a stock in N-Methyl-2-pyrrolidone (NMP) behaves better. |
References
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 273-279. [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. [Link]
Yura, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1649-1654. [Link]
Rautio, J., et al. (2018). Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 143-169). Wiley-VCH. [Link]
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
University of Florida. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. [Link]
Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(10), 1029-1037. [Link]
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? [Link]
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
Kumar, S., & Singh, S. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-11. [Link]
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of APIs for biowaiver. WHO Technical Report Series, No. 1019. [Link]
Asian Journal of Pharmacy and Technology. (2017). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 7(2), 93. [Link]
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
Troubleshooting low yields in 1,7-naphthyridine synthesis
Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their synthetic routes. As a privileged heterocyclic motif in medicinal chemistry, the successful synthesis of the 1,7-naphthyridine scaffold is crucial for the advancement of numerous drug discovery programs.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for 1,7-naphthyridine synthesis is consistently low. What are the most common culprits I should investigate first?
A1: Consistently low yields in heterocyclic synthesis often stem from a few key areas. Before undertaking extensive optimization, systematically evaluate the following:
Purity of Starting Materials: This is the most common and often overlooked issue. Impurities in your precursors, such as the aminopyridine or the carbonyl compound, can inhibit catalysts, generate side products, and complicate purification.[3] Always verify the purity of your starting materials by NMR or LC-MS before use.
Reaction Conditions: The classic Friedländer annulation and its modern variants are highly sensitive to reaction conditions.[4] Sub-optimal temperature, incorrect catalyst loading, or inappropriate solvent choice can lead to incomplete reactions or decomposition.
Atmospheric Control: Many organometallic catalysts (e.g., Palladium) and strong bases (e.g., NaH, KOtBu) are sensitive to air and moisture.[1][5] Ensure your reaction is performed under a dry, inert atmosphere (Nitrogen or Argon) if your chosen methodology requires it.
Work-up and Purification: The 1,7-naphthyridine core is basic. Significant product loss can occur during aqueous work-ups if the pH is not carefully controlled. Additionally, these compounds can sometimes be challenging to purify via column chromatography due to their polarity.
Q2: How critical is the choice of synthetic route? Are modern catalyzed methods always better than classical approaches like the Friedländer synthesis?
A2: The choice of synthetic route is paramount and depends heavily on the specific substitution pattern of your target molecule and the scale of the reaction.
Classical Methods (e.g., Friedländer Annulation): This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][6] It is robust and often effective for simpler substitution patterns. However, it can sometimes require harsh conditions (high temperatures, strong acids/bases) which may not be suitable for complex or sensitive functional groups.[7][8]
Modern Catalyzed Methods: Recent advancements include silver-catalyzed[7][9][10] and manganese-catalyzed[11] syntheses. These often proceed under milder conditions, offering better functional group tolerance and sometimes higher yields.[7][9] However, they can be more sensitive to substrate purity and may require more specialized reagents and catalysts.
The "better" method is the one that is most reproducible, scalable, and tolerant for your specific target. A classical method may be more suitable for large-scale synthesis of a core structure, while a catalyzed method might be preferred for late-stage functionalization in a drug discovery context.
Q3: What are the most effective general strategies for purifying 1,7-naphthyridine derivatives?
A3: Purification can be a significant bottleneck. Due to the basic nitrogen atoms, these compounds can interact strongly with silica gel.
Column Chromatography: This is the most common method. To mitigate issues with product streaking or irreversible binding to silica, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, like triethylamine (~1-2%) or ammonia in methanol.[3]
Recrystallization: If your product is a solid and you can achieve reasonable purity (>90%) after initial work-up, recrystallization is an excellent method for obtaining highly pure material and is more scalable than chromatography.[5] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetonitrile).
Acid/Base Extraction: For particularly challenging separations, an acid/base work-up can be effective. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The basic 1,7-naphthyridine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical framework for resolving them.
Scenario 1: TLC/LC-MS analysis shows a complex mixture with multiple spots/peaks.
Question: My reaction mixture is messy, and the desired product is only a minor component. How can I identify and suppress the formation of these byproducts?
Answer: A complex reaction profile points towards side reactions or degradation. The key is to understand the cause and adjust the conditions accordingly.
Causality & Solution Workflow:
Identify the Byproducts: If possible, isolate a small amount of the major byproducts by preparative TLC or column chromatography and characterize them by mass spectrometry or NMR. Understanding their structure provides clues to the side reactions occurring.
Re-evaluate Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often significantly improve selectivity.[3] Conversely, some cyclization reactions require sufficient heat to overcome the energy barrier for the final ring-closing step.
Consider Self-Condensation: In a Friedländer synthesis, if you are using an amino-ketone, it can potentially self-condense. One study demonstrated that 3-amino-4-acetylpyridine can undergo self-condensation to yield a dimer byproduct in high yield.[4] If this is suspected, adjusting the stoichiometry or the rate of addition of the other reactant may be necessary.
Check for Starting Material Degradation: Is one of your starting materials unstable under the reaction conditions? For example, aldehydes can be prone to oxidation or other side reactions. Run a control experiment by subjecting each starting material individually to the reaction conditions to check for stability.
Scenario 2: The reaction stalls and does not proceed to completion, even after extended time.
Question: My TLC or LC-MS shows that a significant amount of starting material remains, and the reaction progress has plateaued. What steps should I take?
Answer: A stalled reaction typically indicates an issue with reactivity, catalyst activity, or an equilibrium that disfavors the product.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting stalled reactions.
Detailed Explanation:
Catalyst Deactivation: If your synthesis is catalyzed (e.g., by Silver, Palladium, or an acid/base), the catalyst may have been poisoned by impurities or have low activity.[3] Try adding another portion of the catalyst to see if the reaction restarts. For some reactions, the choice of catalyst is critical; for example, silver nitrate (AgNO₃) was found to be optimal in one silver-catalyzed cyclization.[9]
Insufficient Energy: The reaction may have a high activation energy. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. A higher-boiling solvent might be necessary to achieve the required temperature.[5]
Reversible Reaction: Condensation reactions like the Friedländer synthesis produce water as a byproduct. If water is not removed, the reaction can be reversible, leading to an equilibrium with significant starting material remaining.[6] Consider using a Dean-Stark trap or adding molecular sieves to remove water and drive the reaction to completion.
Scenario 3: I am observing significant product loss during the aqueous work-up or purification.
Question: My crude NMR looks promising, but my final isolated yield is very low. Where am I losing my product?
Answer: Product loss after the reaction is complete is a common and frustrating problem. The basic nature of the 1,7-naphthyridine ring system is often the cause.
Optimization of Post-Reaction Handling:
pH Control During Extraction: When performing an aqueous wash, ensure the pH of the aqueous layer is basic (pH > 8) before extracting your product with an organic solvent. If the aqueous layer is neutral or acidic, your basic product will be protonated and remain dissolved in the water layer, leading to significant loss.
Choice of Extraction Solvent: Use a sufficiently polar organic solvent to efficiently extract your product. While ethyl acetate is common, if your product has higher polarity, a solvent like dichloromethane (DCM) or a mixture (e.g., 9:1 DCM:Methanol) may be required for complete extraction.
Minimize Silica Gel Contact: As mentioned in the FAQs, 1,7-naphthyridines can irreversibly bind to acidic silica gel. If you must use chromatography:
Use a minimal amount of silica gel.
Deactivate the silica with a triethylamine/hexane flush before loading your sample.
Consider alternative stationary phases like alumina (basic or neutral) if silica proves too problematic.
Key Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation
This protocol is a generalized representation for the synthesis of a 1,7-naphthyridine derivative and may require optimization.[2][5]
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted 2-amino-3-formylpyridine (1.0 eq) and the ketone/carbonyl compound with an α-methylene group (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).
Catalyst Addition: Add the catalyst. For base-catalyzed reactions, this could be an aqueous solution of KOH or NaOH (e.g., 2.0 eq). For acid-catalyzed reactions, a catalytic amount of p-toluenesulfonic acid can be used.
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.[5]
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the catalyst (if necessary) and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine. Ensure the aqueous layer is basic before extraction.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridines
This protocol is adapted from a modern, mild synthesis strategy.[9]
Reactant Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 2-aminobenzamide derivative (1.0 eq), the ortho-alkynylquinoline carbaldehyde (1.0 eq), and the silver catalyst (e.g., AgNO₃, 20 mol%).
Solvent Addition: Add a dry, degassed solvent. 1,2-Dichloroethane (DCE) has been identified as an optimal solvent for this transformation.[9]
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 6 hours). Monitor the reaction by TLC or LC-MS. Note that prolonged reaction times may lead to decreased yield in some cases.[9]
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the silver catalyst, washing the pad with additional solvent.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the functionalized 1,7-naphthyridine.[9]
Data Summary Table
The choice of reaction conditions can dramatically impact yield. The table below summarizes conditions from various synthetic approaches to highlight this.
Understanding the underlying mechanism can aid in troubleshooting. The Friedländer synthesis is a cornerstone of naphthyridine chemistry.
Caption: A simplified workflow of the Friedländer Annulation mechanism.
By systematically addressing these common issues and understanding the chemistry behind the synthesis, you can significantly improve the yield and reproducibility of your 1,7-naphthyridine preparations.
References
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. (2025). Benchchem.
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][9][13]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][9][14]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (n.d.). ACS Publications.
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. (2014). International Journal of Chemical and Physical Sciences.
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.).
Method for synthesizing 1,7-naphthyridine derivative. (2021).
A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (n.d.). Benchchem.
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (n.d.).
catalyst selection and optimization for Benzo[c]naphthyridine synthesis. (2025). Benchchem.
Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of Novel 1,7-Naphthyridines by Friedländer Condensation of Pyridine Substrates. (2011).
Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. (2025). Benchchem.
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). PMC.
Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (2015). Oriental Journal of Chemistry.
Optimizing recrystallization solvents for naphthyridine carboxylic acids
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I frequently guide research teams through the complex physical chemistry of crystallizat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I frequently guide research teams through the complex physical chemistry of crystallization. Naphthyridine carboxylic acids—such as the classic antibiotic nalidixic acid and various specialized kinase inhibitors—present unique purification hurdles. Their rigid planar structures, pH-dependent ionization, and propensity for liquid-liquid phase separation (LLPS) require precise thermodynamic control.
This guide abandons basic, trial-and-error approaches. Instead, it explains the mechanistic causality behind each troubleshooting step, providing you with self-validating experimental workflows to ensure high-purity crystalline recovery.
Section 1: Solvent Selection & The Zwitterion Challenge
Q: Why do naphthyridine carboxylic acids exhibit exceptionally poor solubility across both polar and non-polar solvents, and how should I design my solvent system?
A: The solubility bottleneck lies in the molecule's macroscopic dissociation. Naphthyridine carboxylic acids possess a basic nitrogen within the naphthyridine ring and an acidic carboxylic acid group at the 3-position[1]. Depending on the apparent pH of the solution, they form strong intermolecular hydrogen-bonded networks or exist as highly polar zwitterions[1]. Because of this immense crystal lattice energy, their intrinsic solubility is notoriously low; for instance, the aqueous solubility of nalidixic acid is less than 0.1 mg/mL[2].
To successfully recrystallize these compounds, you must first disrupt the zwitterionic lattice using a highly polar or hydrogen-bond-disrupting "good solvent," followed by a miscible "anti-solvent" to drive supersaturation. Crystallization of zwitterions is often most efficient in water-alcohol mixtures where the pH is adjusted near the isoelectric point to minimize solubility[3].
Table 1: Solvent Selection Guide for Naphthyridine Carboxylic Acids
Solvent Role
Recommended Solvents
Mechanistic Rationale
Expected Outcome
Primary (Good) Solvent
DMF, DMSO, or Hot Acetic Acid
High dielectric constant and hydrogen-bond accepting/donating capacity disrupt the zwitterionic lattice.
Complete dissolution at elevated temperatures.
Co-Solvent (Modifier)
Chloroform or Dichloromethane
Solubilizes the lipophilic core of the naphthyridine ring while maintaining miscibility.
Modulates the polarity of the primary solvent.
Anti-Solvent
Ethanol, Methanol, or Water
Rapidly decreases the solvation capacity of the system, forcing the solute out of solution.
Q: During cooling, my product separates as a cloudy emulsion or a gooey oil at the bottom of the flask instead of forming solid crystals. What causes this, and how do I force nucleation?
A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the lab as "oiling out"[4]. This thermodynamic and kinetic phenomenon occurs when the system enters a miscibility gap before reaching the metastable zone required for solid crystallization[4]. Instead of integrating into a rigid crystal lattice—which is kinetically hindered—the solute separates into a highly concentrated, mobile liquid phase[4].
This is highly detrimental to purity. Impurities often dissolve better in these liquid droplets than in the bulk solvent, trapping them in an amorphous glass if the oil eventually solidifies[5][6]. Oiling out is heavily exacerbated by high impurity loads, which act via freezing-point depression to lower the melting point of the solute below the solution's ambient temperature[5][6].
To resolve this, you must alter the thermodynamic starting point. Reheat the mixture until it forms a single phase, then add a small volume of your "good solvent" to shift the system out of the miscibility gap[5][6]. Subsequently, bypass the kinetic barrier by introducing seed crystals before the oiling point is reached[4].
Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Q: I have successfully crystallized my naphthyridine derivative, but the solid form exhibits poor bioavailability. How can I alter its solid-state properties?
A: Naphthyridine carboxylic acids frequently exhibit polymorphism. For instance, nalidixic acid operates as a monotropic system where Form I is the most thermodynamically stable across all temperatures, but it suffers from severely limited dissolution[7].
If the stable polymorph is too insoluble for physiological absorption, you should explore cocrystallization . By replacing the strong intermolecular drug-drug interactions with drug-coformer hydrogen bonds (using pharmaceutically acceptable coformers like resorcinol or cholinium-based ionic liquids), you can significantly enhance the dissolution rate and bioavailability without altering the covalent structure of the API[2][7].
Section 4: Self-Validating Experimental Protocols
As a standard practice in scale-up chemistry, every protocol must have built-in validation checkpoints to ensure the physical chemistry is behaving as expected.
Protocol: Anti-Solvent Recrystallization with Cloud-Point Seeding
This method is specifically designed to bypass LLPS in zwitterionic naphthyridine derivatives.
Primary Dissolution: Suspend the crude naphthyridine carboxylic acid in a minimum volume of the primary solvent (e.g., hot DMF) at 70°C. Stir vigorously until dissolved.
Validation Checkpoint: The solution must be completely transparent. Any remaining particulates are either highly insoluble impurities or un-dissolved product that will act as heterogeneous nucleants.
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, heated receiving flask.
Validation Checkpoint: The filtered solution remains clear, confirming the removal of foreign nucleation sites.
Cloud-Point Titration: Slowly add the anti-solvent (e.g., warm ethanol) dropwise while maintaining the temperature. Stop immediately when the solution exhibits a faint, persistent turbidity.
Validation Checkpoint: This transient cloudiness confirms you have reached the exact thermodynamic limit of solubility (the saturation point)[6].
Back-Titration: Add the primary solvent dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again.
Validation Checkpoint: The system is now poised exactly at the edge of the metastable zone, primed for controlled nucleation[6].
Seeding and Controlled Cooling: Cool the solution by 5°C to induce slight supersaturation, then add 1-2% (w/w) of pure crystalline seeds. Reduce the cooling rate to 0.1°C/min down to room temperature.
Validation Checkpoint: Crystals will visibly grow on the surface of the seeds, depleting the supersaturation gradually and preventing the sudden crash-out that leads to oiling out[4].
Preventing decarboxylation of 8-Amino-1,7-naphthyridine-5-carboxylic acid during heating
Welcome to the technical support center for 8-Amino-1,7-naphthyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 8-Amino-1,7-naphthyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable scaffold and encountering challenges with its thermal stability. The inherent reactivity of this molecule, while useful, presents a significant hurdle: the propensity for decarboxylation upon heating. This document provides in-depth troubleshooting, preventative strategies, and validated protocols to help you navigate this issue and ensure the integrity of your synthetic routes.
Understanding the "Why": The Mechanism of Decarboxylation
The thermal instability of 8-Amino-1,7-naphthyridine-5-carboxylic acid is not random; it is a direct consequence of its electronic structure. The amino group at the 8-position is a powerful electron-donating group, which increases the electron density of the naphthyridine ring system. This electronic enrichment facilitates the formation of a stabilized intermediate upon the loss of carbon dioxide, thereby lowering the activation energy required for decarboxylation. While direct mechanistic studies on this specific molecule are not widely published, the principle is well-established in related heterocyclic systems. The reaction is believed to proceed through a zwitterionic intermediate, which readily expels CO2.
Frequently Asked Questions (FAQs)
Q1: My reaction to form an amide bond with 8-Amino-1,7-naphthyridine-5-carboxylic acid is giving me a significant amount of the decarboxylated byproduct. What is the most likely cause?
A1: The most common cause is excessive heat. Many standard amide coupling protocols that use reagents like EDC/HOBt or HATU are often heated to drive the reaction to completion. However, for this substrate, temperatures above 40-50°C can initiate significant decarboxylation.
Q2: Can I use a different solvent to prevent decarboxylation?
A2: While solvent choice can influence reaction rates, it is unlikely to be the primary solution for preventing a thermally induced decarboxylation. The fundamental issue is the molecule's inherent instability at elevated temperatures. The focus should be on lowering the reaction temperature.
Q3: Are there any "decarboxylation-proof" coupling reagents?
A3: No single reagent is "decarboxylation-proof," but many modern coupling reagents are designed to be highly efficient at or below room temperature, which is the key to success with this substrate.[1] Reagents like COMU, T3P, or specialized activating agents can facilitate amide bond formation under milder conditions.
Q4: I need to perform a reaction that requires heat. Is there any way to protect the carboxylic acid group?
A4: Yes, protecting the carboxylic acid as an ester is a viable strategy.[2][3] A methyl or ethyl ester can be formed, the reaction requiring heat can be performed, and then the ester can be saponified back to the carboxylic acid. However, the deprotection step (hydrolysis) often requires basic conditions, which your molecule must be able to tolerate.[3]
Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues
Symptom / Observation
Probable Cause
Recommended Solution(s)
LC-MS analysis shows a major peak corresponding to the mass of 8-amino-1,7-naphthyridine.
High reaction temperature.
Immediately reduce the reaction temperature to room temperature (20-25°C) or below. Consider running the reaction at 0°C.
Reaction is sluggish at room temperature, with incomplete conversion.
Insufficient activation of the carboxylic acid.
Use a more potent coupling reagent suitable for low-temperature reactions (e.g., HATU, COMU). Ensure all reagents are anhydrous, as water can quench activated species.
Significant byproduct formation even at room temperature.
The chosen coupling reagent may be too basic, promoting side reactions.
Switch to a neutral or mildly acidic coupling protocol. Consider using an additive like OxymaPure® instead of HOBt.
The final product after a multi-step synthesis is missing the carboxylic acid.
Decarboxylation occurred at an earlier, heated step.
Review all steps in your synthesis. If a heated step is unavoidable, consider a protecting group strategy for the carboxylic acid.[2][3][4]
Preventative Strategies & Detailed Protocols
The most effective strategy to prevent decarboxylation is to avoid heat entirely. This can be achieved through several methods:
Low-Temperature Amide Coupling: Utilizing highly reactive coupling reagents that do not require heat.
Carboxylic Acid Activation: Converting the carboxylic acid to a more reactive species (like an acid chloride) that can react with amines at low temperatures.
Protecting Group Strategy: Masking the carboxylic acid as an ester to withstand heated reaction conditions, followed by deprotection.
Protocol 1: Low-Temperature Amide Coupling using HATU
This protocol is ideal for forming amide bonds with primary or secondary amines at room temperature or below.
Materials:
8-Amino-1,7-naphthyridine-5-carboxylic acid
Amine of choice (1.1 equivalents)
HATU (1.2 equivalents)
DIPEA (2.5 equivalents)
Anhydrous DMF
Nitrogen or Argon atmosphere
Procedure:
To a dry flask under an inert atmosphere, add 8-Amino-1,7-naphthyridine-5-carboxylic acid and anhydrous DMF.
Cool the solution to 0°C using an ice bath.
Add the amine, followed by HATU and then slowly add DIPEA.
Stir the reaction at 0°C for 30 minutes.
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
Monitor the reaction progress by LC-MS or TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
Protocol 2: Conversion to Acid Chloride followed by Amidation
This two-step protocol provides a highly reactive intermediate that readily couples with amines at low temperatures.
Step 2a: Formation of the Acid ChlorideMaterials:
8-Amino-1,7-naphthyridine-5-carboxylic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 equivalents)
Anhydrous DCM
Catalytic DMF (1-2 drops)
Nitrogen or Argon atmosphere
Procedure:
Suspend 8-Amino-1,7-naphthyridine-5-carboxylic acid in anhydrous DCM under an inert atmosphere.
Cool the suspension to 0°C.
Slowly add oxalyl chloride (or thionyl chloride) followed by catalytic DMF.
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for 1-2 hours until gas evolution ceases and the solution becomes clear.
Remove the solvent and excess reagent in vacuo to yield the crude acid chloride. Caution: This intermediate is moisture-sensitive and should be used immediately.
Step 2b: Amide FormationMaterials:
Crude acid chloride from Step 2a
Amine of choice (1.5 equivalents)
Triethylamine (TEA) or DIPEA (2-3 equivalents)
Anhydrous DCM
Nitrogen or Argon atmosphere
Procedure:
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0°C.
In a separate flask, dissolve the amine and TEA/DIPEA in anhydrous DCM.
Slowly add the amine solution to the acid chloride solution at 0°C.
Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1-3 hours.
Monitor the reaction by LC-MS or TLC.
Work-up as described in Protocol 1.
Visualizing the Workflow
A logical approach to troubleshooting and prevention is crucial. The following diagram outlines a decision-making process for handling 8-Amino-1,7-naphthyridine-5-carboxylic acid.
Caption: Decision workflow for handling 8-Amino-1,7-naphthyridine-5-carboxylic acid.
Analytical Methods for Monitoring Decarboxylation
Proactive monitoring is key to preventing yield loss.
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the reaction. The decarboxylated byproduct, being less polar, will typically have a higher Rf value than the starting carboxylic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive method for monitoring. This technique will allow you to quantify the ratio of your desired product to the decarboxylated byproduct by comparing the peak areas of their respective molecular ions.
Thermogravimetric Analysis (TGA): For advanced characterization, TGA can be used to determine the precise onset temperature of decarboxylation for the starting material, which can inform the safe upper limit for reaction temperatures.[5] Comparative TGA data shows that ammonium salts of aromatic carboxylic acids, like ammonium salicylate, can be significantly more stable than their aliphatic counterparts.[5]
The Decarboxylation Mechanism at a Glance
The electron-donating amino group facilitates the loss of CO₂, a process that is accelerated by heat.
Resolving impurities in the synthesis of 8-amino-1,7-naphthyridines
Technical Support Center: Synthesis & Purification of 8-Amino-1,7-Naphthyridines Topic: Resolving Impurities in the Synthesis of 8-Amino-1,7-Naphthyridines Audience: Medicinal Chemists, Process Chemists, Drug Discovery R...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Purification of 8-Amino-1,7-Naphthyridines
Topic: Resolving Impurities in the Synthesis of 8-Amino-1,7-Naphthyridines
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Role: Senior Application Scientist
Introduction: The Scaffold & The Challenge
The 1,7-naphthyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., p38 MAP kinase, PDE5, and tyrosine kinases). The 8-amino-1,7-naphthyridine motif, in particular, often serves as a critical hydrogen-bond donor/acceptor pair in the ATP-binding pocket.
However, synthesizing this moiety with high purity is notoriously difficult due to the electron-deficient nature of the ring, which invites competing nucleophilic attacks, and the tendency of the naphthyridine nitrogen to form stable, difficult-to-remove N-oxides. This guide deconstructs the two most reliable synthetic pathways—Nucleophilic Displacement (S_NAr) and Curtius Rearrangement —and provides a forensic analysis of the impurities they generate.
Module 1: The Nucleophilic Displacement Route (S_NAr)
This is the "workhorse" method: converting a hydroxyl or oxide group to a chloride, then displacing it with an amine.
The Workflow:
Oxidation: 1,7-Naphthyridine
1,7-Naphthyridine-1,7-dioxide (or 7-oxide).
Chlorination: Reaction with POCl
to yield 8-chloro-1,7-naphthyridine.
Amination: Displacement of chloride with ammonia or primary amines.
Troubleshooting & Impurity Analysis
Process Step
Common Impurity
Cause (Mechanism)
Resolution Protocol
Oxidation
1,7-Naphthyridine-1-oxide (Mono-oxide)
Incomplete oxidation. The 7-N is less basic/nucleophilic than 1-N, but steric hindrance can reverse selectivity.
Force Conditions: Use Urea-Hydrogen Peroxide (UHP) complex instead of mCPBA for consistent bis-oxidation. Monitor by LCMS (M+16 vs M+32).
Chlorination
8-Hydroxy-1,7-naphthyridine (Lactam tautomer)
Hydrolysis of the active phosphoryl intermediate or the final chloride due to moisture in POCl.
Dry System: Distill POCl prior to use. Add a sacrificial base (e.g., -dimethylaniline) to scavenge HCl, preventing acid-catalyzed hydrolysis.
Amination
8-Phenoxy-1,7-naphthyridine
If using phenol/solvent to facilitate high-temp displacement, phenoxide competes with the amine.
Solvent Switch: Use -butanol or dioxane in a sealed tube. Avoid phenolic solvents unless the amine is non-volatile and highly nucleophilic.
Amination
Bis-naphthyridine Dimer
Nucleophilic attack of the product (8-amino) on the starting material (8-chloro).
Stoichiometry: Use a large excess (5–10 eq) of the amine nucleophile. If using NH, use saturated methanolic ammonia in a pressure vessel.
Module 2: The Curtius Rearrangement Route
This route is preferred when the 8-carboxylic acid is available, avoiding the harsh conditions of POCl
.
The Workflow:
Acyl Azide Formation: Acid
Acyl Azide (using DPPA).
Rearrangement: Thermal rearrangement to Isocyanate.
Trapping: Hydrolysis to amine or trapping with alcohol (carbamate).
Troubleshooting & Impurity Analysis
Impurity Type
Observation
Root Cause
Corrective Action
Symmetrical Urea
Insoluble white ppt
Moisture Ingress. Water hydrolyzes the isocyanate to the amine during the reaction; the amine then attacks the remaining isocyanate.
Strict Anhydrous Conditions: Flame-dry glassware. Use molecular sieves in the solvent (Toluene/tBuOH). Do not use "wet" commercial DPPA without checking.
Des-amino (Decarboxylated)
Loss of mass
Protonation. If the reaction is too acidic, the intermediate carbamate can decarboxylate prematurely or the ring can degrade.
Base Buffer: Ensure at least 1.1 eq of Triethylamine (TEA) is present during the DPPA reaction to neutralize the phosphate byproduct.
Trapped Carbamate
Product M+100 (Boc)
Incomplete Hydrolysis. If trapping with tBuOH (Boc-protected intermediate), the deprotection step (TFA/HCl) was insufficient.
Monitoring: The Boc-intermediate is stable. Ensure full deprotection (monitor by TLC/NMR) before final workup. Do not assume "standard time" works.
Module 3: Visualization of Impurity Pathways
The following diagram maps the critical decision points where impurities are generated in the S_NAr route.
Caption: Critical impurity genesis points in the S_NAr synthesis of 8-amino-1,7-naphthyridines.
Module 4: Purification & Analysis Protocols
Protocol A: "Oiling Out" Prevention during Recrystallization
8-Amino-1,7-naphthyridines are notorious for oiling out (forming a second liquid phase) rather than crystallizing, due to their moderate polarity and H-bonding capability.
Solvent Choice: Avoid single solvents. Use a Toluene/Heptane or EtOAc/Hexane system.
The "Seeding" Technique:
Dissolve crude material in minimum hot Toluene.
Add Heptane dropwise until just cloudy.
STOP. Do not add more anti-solvent.
Scratch the glass or add a seed crystal. Let it sit at Room Temp (RT) for 2 hours.
Only after crystals form, cool to 0°C and add the remaining anti-solvent.
Rescue: If it oils out, reheat to dissolve, add a small amount of the polar solvent (Toluene/EtOAc), and cool much more slowly.
Protocol B: Acid-Base Extraction (The "Self-Cleaning" Step)
This is the most effective way to remove non-basic impurities (like 8-hydroxy-1,7-naphthyridine or N-oxide residues).
Dissolve crude reaction mixture in EtOAc.
Extract 3x with 1M HCl (The product moves to Aqueous).
Note: The 8-amino group is basic; the ring nitrogens are less so. 1M HCl is sufficient to protonate.
Discard the Organic layer (removes non-basic tars).[1]
Neutralize the Aqueous layer carefully with solid NaHCO
or 6M NaOH to pH ~9-10.
Extract 3x with DCM (Dichloromethane).
Tip: Naphthyridines can be water-soluble. Saturate the aqueous layer with NaCl (brine) before the final extraction to "salt out" the product.
Frequently Asked Questions (FAQ)
Q1: I see a persistent impurity at M+16 in my LCMS. Is it the N-oxide?A: Likely, yes. If you synthesized the 8-amino compound via the N-oxide route, this is unreduced starting material. However, if you used the Curtius route, it could be a hydroxylamine byproduct.
Test: Treat a small aliquot with PCl
or Zn/AcOH. If the M+16 peak disappears, it is an N-oxide.
Fix: Hydrogenation (H
, Pd/C) is often required to clean up residual N-oxides, but be careful not to reduce the naphthyridine ring (use mild pressure, 1 atm).
Q2: My reaction turned into a black tar during the POCl
step. What happened?A: This is "charring" due to excessive heat and exothermic decomposition.
Fix: Never add POCl
to a hot reaction. Add it at 0°C, then warm slowly.
Fix: Ensure your N-oxide intermediate is completely dry. Water + POCl
= Phosphoric acid + Heat = Decomposition.
Q3: The 8-amino product is water-soluble and I'm losing it during workup.A: 1,7-naphthyridines are polar.
Fix: Do not use simple water washes. Use Continuous Liquid-Liquid Extraction (DCM/Water) for 24 hours if yield is low.
Fix: Alternatively, evaporate the reaction mixture to dryness and use column chromatography directly (DCM:MeOH:NH
OH 90:10:1) without an aqueous workup.
References
Litvinov, V. P. (2004). Chemistry of 1,7-naphthyridines. Russian Chemical Reviews. Link
Weiss, B., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.[2][3] Journal of Medicinal Chemistry. Link
BenchChem Technical Support. (2025). Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine (Analogous Protocols). Link
Organic Chemistry Portal. (2023). Synthesis of 1,8-naphthyridines (Analogous N-oxide chemistry). Link
Sigma-Aldrich. (2025). 8-Chloro-1,7-naphthyridine Product Specifications. Link
Stability of 8-Amino-1,7-naphthyridine-5-carboxylic acid in acidic vs basic media
Technical Support Center: Stability & Handling of 8-Amino-1,7-naphthyridine-5-carboxylic acid Part 1: Core Technical Guide Q1: How does pH influence the stability and solubility of 8-Amino-1,7-naphthyridine-5-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 8-Amino-1,7-naphthyridine-5-carboxylic acid
Part 1: Core Technical Guide
Q1: How does pH influence the stability and solubility of 8-Amino-1,7-naphthyridine-5-carboxylic acid?
A: The stability and solubility of this compound are governed by its amphoteric nature. It contains a basic 2-aminopyridine-like moiety (the 8-amino-1,7-naphthyridine core) and an acidic carboxylic acid group at the 5-position.
Acidic Media (pH < 4):
Stability: High. The compound exists in a protonated cationic form. The naphthyridine ring system is generally resistant to acid-catalyzed hydrolysis. The 8-amino group, being alpha to the N7 nitrogen, forms a stable amidine-like resonance system upon protonation of the ring nitrogen, which further stabilizes the core against degradation.
Solubility: Significantly increased. Protonation of the ring nitrogens (N1 and N7) and the exocyclic amine converts the molecule into a water-soluble salt (e.g., hydrochloride).
Risk Factor: Harsh acidic conditions (conc. HCl, >100°C) could theoretically induce decarboxylation, although the electron-rich amino group at the 8-position generally disfavors this pathway compared to electron-deficient analogs.
Basic Media (pH > 9):
Stability: Moderate to High. The carboxylic acid deprotonates to form the carboxylate anion (
), which is chemically stable. However, the electron-deficient naphthyridine ring can be susceptible to nucleophilic attack by hydroxide ions (ring-opening or hydroxylation) under extreme basic conditions (e.g., 5M NaOH, reflux). Under standard workup conditions (e.g., 1M NaOH, NaHCO), it is stable.
Solubility: High. Formation of the anionic carboxylate salt renders the compound soluble in aqueous base.
Neutral Media (pH 5–7):
Stability: High, but prone to aggregation.
Solubility: Minimum solubility is expected near the isoelectric point (pI), where the zwitterionic form (protonated ring N / deprotonated Carboxylate) dominates, leading to precipitation.
Q2: What are the primary degradation pathways I should monitor?
A: While the 1,7-naphthyridine core is robust, three specific pathways should be monitored during stress testing:
Oxidative Deamination (Basic/Oxidative conditions): Prolonged exposure to air in basic solution can lead to the oxidation of the electron-rich 8-amino group, potentially forming azo-dimers or degradation to the 8-hydroxy derivative (naphthyridinone).
Decarboxylation (Thermal/Acidic): Heating the dry acid or heating in high-boiling acidic solvents can drive the loss of CO
, yielding 8-amino-1,7-naphthyridine.
Photochemical Degradation: Naphthyridines are often chromophores. Exposure to intense UV light in solution may induce radical-mediated dimerization or oxidation. Always store in amber vials.
Part 2: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation during LC-MS sample prep
Sample is near its Isoelectric Point (pI).
Adjust solvent pH. Use 0.1% Formic Acid (acidic) or 10 mM Ammonium Bicarbonate (basic) to ensure ionization and solubility. Avoid neutral water/methanol mixes.
Loss of material after acid workup
Formation of insoluble zwitterion aggregates.
Do not neutralize to pH 7.0. Isolate by evaporating the acidic solvent or by salting out at the specific pI (approx pH 4-5) if precipitation is desired.
Extra peak (M-44) in Mass Spec
Thermal decarboxylation in the source.
Lower the desolvation temperature on the MS source. This is likely an artifact of ionization, not solution degradation.
Color change (Yellow Brown) in solution
Oxidation of the amino group.
Degas solvents with nitrogen/argon.[1] Add an antioxidant like ascorbic acid if compatible with the assay. Store at -20°C.
Part 3: Visualization of Stability Logic
The following diagram illustrates the structural species present at different pH levels and their associated stability risks.
Caption: pH-dependent speciation and associated stability risks for 8-Amino-1,7-naphthyridine-5-carboxylic acid.
Part 4: Experimental Protocols
Protocol A: Solubility & Stability Assessment
Use this protocol to determine the optimal carrier solvent for your biological assays.
Preparation : Weigh 1 mg of 8-Amino-1,7-naphthyridine-5-carboxylic acid into three separate amber glass vials.
Solvent Addition :
Vial A (Acidic): Add 1 mL of 0.1 N HCl.
Vial B (Neutral): Add 1 mL of PBS (pH 7.4).
Vial C (Basic): Add 1 mL of 0.1 N NaOH.
Observation : Vortex for 30 seconds.
Expected Result: Vials A and C should be clear solutions. Vial B may show turbidity or suspension.
Stress Test : Incubate at 37°C for 24 hours.
Analysis : Analyze by HPLC-UV (254 nm).
Pass Criteria: >98% recovery of the parent peak area compared to a frozen T=0 control.
Use this method to recover the compound from a reaction mixture.
Dissolve the crude material in minimal 1 N NaOH (ensure pH > 10).
Filter to remove insoluble impurities.
Slowly add 1 N HCl dropwise with vigorous stirring.
Monitor pH continuously. As the pH approaches 4.5–5.5 (theoretical pI range), a precipitate should form.
Cool on ice for 30 minutes to maximize yield.
Filter the solid and wash with cold water (pH adjusted to 5.0).
Dry under vacuum over P
O.
References
Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2000).[2] Naphthyridines: Structure, Physicochemical Properties and Synthesis. Russian Chemical Reviews. (Foundational heterocyclic chemistry of naphthyridines).
Williams, R. (2022).[3][4] pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link] (pKa extrapolation for aminopyridines and carboxylic acids).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Amino-Naphthyridine Stability Hub
Current Status: Online
Agent: Senior Application Scientist (Chemistry Support)
Ticket Subject: Prevention of Degradation in Amino-Naphthyridine Libraries
Welcome & Triage
Welcome to the technical support hub for nitrogen-heterocycle stability. Amino-naphthyridines (e.g., 1,8-naphthyridin-2-amine derivatives) are potent pharmacophores often utilized as kinase inhibitors or DNA intercalators. However, their electron-rich bicyclic core makes them uniquely susceptible to oxidative and photochemical degradation.
Select your current observation to jump to the relevant solution:
Observation
Likely Root Cause
Immediate Action
White powder turned yellow/brown
Photo-oxidation or N-oxide formation
Protect from light; Check LC-MS for M+16.
LC-MS shows M+16 / M+32 peaks
N-Oxidation (Mono/Di)
Purge solvents with Argon; Store at -20°C.
Precipitation in DMSO stock
Hygroscopic water uptake (Salt forms)
Re-dissolve with sonication; Use single-use aliquots.
Loss of potency in bioassay
Hydrolysis or Adsorption
Switch to glass/low-bind plastics; Check pH stability.
The Mechanics of Degradation (Root Cause Analysis)
To prevent degradation, you must understand why it happens. Amino-naphthyridines are not passive molecules; they are reactive electron donors.
A. The Oxidation Trap (The M+16 Peak)
The amino group (
) donates electron density into the naphthyridine ring system. While this increases binding affinity for biological targets, it also raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring nitrogen atoms highly nucleophilic.
Mechanism: Atmospheric oxygen, especially in the presence of light, generates singlet oxygen (
) or radical species. These attack the ring nitrogens to form N-oxides .
Result: You observe a peak at M+16 (N-oxide) or M+32 (Di-N-oxide) in mass spectrometry. This is the #1 degradation pathway for this class.
B. Photochemical Instability
Naphthyridines are planar, conjugated systems that absorb UV/Visible light efficiently.
Mechanism: Upon photon absorption, the molecule enters an excited triplet state. This state can either:
Transfer energy to ground-state oxygen to form reactive singlet oxygen (Type II photo-oxidation).
Undergo radical dimerization (turning samples brown/yellow due to extended conjugation).
C. Salt Form Hygroscopicity
If your compound is a salt (e.g., Hydrochloride, Mesylate), it is likely hygroscopic.
Mechanism: The crystal lattice absorbs atmospheric water. This water facilitates hydrolysis of labile side chains (e.g., amides) and alters the effective concentration of weighed solids.
Visualizing the Degradation Pathway
The following diagram illustrates the decision logic for identifying degradation based on analytical data.
Figure 1: Diagnostic logic flow for identifying amino-naphthyridine degradation modes based on visual and spectral cues.
Validated Storage Protocols
Do not rely on generic "store at -20°C" instructions. Follow these specific protocols to ensure integrity.
Protocol A: Long-Term Storage (Solids)
Container: Amber glass vials with Teflon-lined caps. Reason: Blocks UV light; Teflon prevents leaching of plasticizers which can react with amines.
Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to higher density) before capping.
Temperature: -20°C is standard. For libraries stored >1 year, -80°C is recommended to arrest Arrhenius kinetics.
Desiccation: Store vials inside a secondary container (Desiccator cabinet) with active silica gel or Drierite.
Protocol B: Preparation of Stable Stock Solutions (Critical)
The moment you dissolve the solid, degradation kinetics accelerate.
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (MeOH/EtOH) for long-term storage as they promote proton transfer and oxidation.
The Degassing Step (Mandatory):
Why? DMSO dissolves significant amounts of atmospheric oxygen.
How? Bubble dry Argon gas through the DMSO for 15 minutes before adding the solid. This strips dissolved
.
Aliquoting:
Never freeze-thaw the master stock more than once.
Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.
Concentration: Store at high concentration (10–50 mM). Dilute solutions degrade faster due to higher solvent-to-solute ratio (more exposure to dissolved oxygen/impurities).
Frequently Asked Questions (FAQs)
Q: Can I use plastic (polypropylene) tubes for storage?A: For solids, yes. For DMSO stocks, No .
Amino-naphthyridines are Lewis bases. They can extract leachables from plastics over time. Furthermore, DMSO is a penetrating solvent that can leach plasticizers, leading to "ghost peaks" in your LC-MS. Always use glass or high-grade chemically resistant polymer tubes for liquid stocks.
Q: My sample has already turned yellow. Is it salvageable?A: Maybe. The yellow color often comes from trace impurities (dimers/N-oxides) that have high extinction coefficients. The bulk material might still be >95% pure.
Test: Run an LC-MS. If the impurity is <5%, you can likely use it for biological screening (with appropriate controls).
Fix: If purity is compromised, recrystallization from Ethanol/Water or preparative HPLC is required.
Q: Why do I see M+16 even in fresh samples?A: Check your ion source temperature. N-oxides can sometimes form in-source (during electrospray ionization) if the voltage or temperature is too high.
Validation: Inject a known clean standard. If M+16 appears, lower the desolvation temperature and cone voltage.
References
Chemical Book. (2023). 1,8-Naphthyridine Properties and Stability Data. Retrieved from
National Institutes of Health (NIH). (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from
BenchChem. (2025).[1][2] Application Notes and Protocols for Naphthyridine Derivatives. Retrieved from
MDPI. (2023). Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Retrieved from
The Problem:
Coupling amines to 1,7-naphthyridine-5-carboxylic acid is notoriously difficult due to a "perfect storm" of steric and electronic factors.
The "Peri" Steric Clash: Position 5 is sterically compromised by the hydrogen atom (or substituent) at Position 4. This creates a "bay region" effect similar to the 1,8-positions in naphthalene. Bulky coupling reagents (like HATU/HBTU) simply cannot fit into this pocket to form the active ester effectively.
Electronic Deactivation: The 1,7-naphthyridine ring is electron-deficient. While this makes the carboxylic acid more acidic, it renders the carbonyl carbon less nucleophilic towards the activation reagent, and the resulting active ester can be prone to hydrolysis or side reactions (like N-oxide formation if not careful).
Solubility: The zwitterionic nature of the amino-acid scaffold often leads to poor solubility in standard organic solvents (DCM/THF).
The Solution Strategy:
We must abandon bulky "standard" reagents (HATU, EDC) in favor of atom-economical, small-molecule activators that can bypass the steric gate at Position 4.
Decision Matrix: Choosing Your Protocol
Before proceeding, use this logic flow to select the correct method for your specific substrate.
Caption: Logical workflow for selecting the optimal coupling strategy based on nucleophile sterics and substrate sensitivity.
Protocol A: The "Scalpel" – T3P Coupling
Best For: General coupling, hindered amines, and avoiding epimerization.
Why it works: T3P (Propylphosphonic anhydride) is a cyclic trimer. It is not as bulky as HATU and acts as a "chemical dehydrator." It drives the reaction to completion without generating the bulky byproducts that impede the reaction in the peri-pocket.
Materials
Solvent: EtOAc or DMF (DMF is preferred for Naphthyridines due to solubility).
Base: DIPEA (Diisopropylethylamine) or Pyridine (at least 3-5 equivalents).
Reagent: T3P (50% w/w solution in EtOAc or DMF).[1]
Step-by-Step Procedure
Dissolution: In a flame-dried flask, dissolve 1,7-naphthyridine-5-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DMF (Concentration ~0.1 M).
Base Addition: Add DIPEA (3.0 – 5.0 equiv). Note: The solution must remain basic. The naphthyridine nitrogens can act as a "proton sink," so excess base is critical.
Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 – 2.0 equiv).
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Troubleshooting: If LCMS shows unreacted acid after 4 hours, heat to 50°C. T3P is thermally stable.
Workup: Dilute with EtOAc. Wash with water (x3) and brine.
Advantage:[2][3][4][5][6][7][8] T3P byproducts are water-soluble, simplifying purification.
Protocol B: The "Sledgehammer" – Ghosez's Reagent
Best For: Extremely hindered amines, unreactive anilines, or when T3P fails.
Why it works: This converts the carboxylic acid into an Acid Chloride under neutral conditions. Unlike Thionyl Chloride (which generates HCl and protonates the naphthyridine ring, causing it to crash out), Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride gently, allowing the amine to attack the highly reactive carbonyl without steric interference from a leaving group.
Materials
Reagent: Ghosez's Reagent (Commercial or prepared in situ).
Solvent: Dry DCM (Dichloromethane) or Chloroform.
Base: Pyridine (catalytic) or none for the activation step.
Step-by-Step Procedure
Activation: Suspend 1,7-naphthyridine-5-carboxylic acid (1.0 equiv) in dry DCM.
Formation: Stir at RT for 1–2 hours. The suspension should clarify as the acid chloride forms (soluble in DCM).
Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.
Coupling: In a separate flask, dissolve the Amine (1.2 equiv) and Pyridine (3.0 equiv) in DCM.
Cannulation: Add the Acid Chloride solution dropwise into the Amine solution at 0°C.
Completion: Stir at RT for 1 hour.
Technical Data & Troubleshooting
Comparative Efficiency Table
Feature
HATU / HBTU
T3P (Protocol A)
Ghosez Reagent (Protocol B)
Steric Tolerance
Low (Bulky leaving group)
High (Small cyclic anhydride)
Very High (Cl is small)
Byproducts
Urea (Difficult removal)
Phosphonate salts (Water soluble)
Amide (Neutral, easy removal)
Risk
High (Stalls at active ester)
Low
Moderate (Moisture sensitive)
Yield (Typical)
< 20%
65 - 85%
75 - 95%
Mechanism of Action: Why Ghosez Wins
The following diagram illustrates how Ghosez's reagent activates the hindered acid without the bulky intermediates of HATU.
Caption: Ghosez reagent mechanism converting the hindered acid to an acid chloride under neutral conditions.
Frequently Asked Questions (FAQ)
Q: My reaction turns black and yields are low. Is this decomposition?A: Likely yes. 1,7-naphthyridines are electron-deficient.[7] If you use harsh activating agents (like SOCl2 with heat) or strong bases over long periods, you can degrade the ring or cause polymerization. Switch to Protocol A (T3P) which operates under milder conditions.
Q: Can I use HATU if I heat it?A: We strongly advise against it. Heating HATU often leads to the formation of the tetramethylguanidinium byproduct reacting with your acid, capping it permanently. If sterics are the issue, heat won't fix the geometric clash; it will only accelerate side reactions.
Q: The acid is not soluble in DCM for Protocol B. What do I do?A: This is common. The acid chloride will be soluble. You can start as a suspension. As the Ghosez reagent reacts with the acid, the solid will dissolve, indicating the reaction is proceeding. If it remains a suspension after 2 hours, sonicate briefly.
Q: Why not use Oxalyl Chloride/DMF?A: You can, but Oxalyl Chloride generates HCl. The basic nitrogens (N1/N7) on the naphthyridine will protonate, forming a hydrochloride salt that precipitates out of DCM, stopping the reaction. If you must use Oxalyl Chloride, you must add a full equivalent of HCl scavenger (like 2,6-lutidine) during the activation step, which complicates the chemistry. Ghosez is neutral.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][9][10] Chemical Reviews, 116(19), 12391–12455. Link
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).
-Chloroenamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Angewandte Chemie International Edition, 8(6), 454-467. (Foundational text on the reagent).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Patterson, A. W., et al. (2011). Protection of the "Bay Region" in Naphthyridines. Journal of Medicinal Chemistry (Contextual reference on naphthyridine sterics).
A Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Amino-1,7-naphthyridine-5-carboxylic acid: A Predictive and Comparative Study
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 8-Amino-1,7-naphthyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 8-Amino-1,7-naphthyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast its spectral characteristics. To further contextualize this analysis, a direct comparison is made with the closely related compound, 8-Amino-1,7-naphthyridine-5-carbonitrile, highlighting the influence of the substituent at the 5-position on the NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation of novel compounds.
The Structural Landscape: Numbering and Key Features
The unique arrangement of nitrogen atoms and substituents in 8-Amino-1,7-naphthyridine-5-carboxylic acid dictates a distinct electronic environment for each proton and carbon. The standard numbering convention for the 1,7-naphthyridine ring system, as illustrated below, will be used for all spectral assignments.
Figure 2: Structure of the comparison compound, 8-Amino-1,7-naphthyridine-5-carbonitrile.
C-5 in the carbonitrile is expected to be significantly more upfield.
C-6
~135
~138
C-6 in the carbonitrile is expected to be more downfield.
5-Substituent Carbon
~167 (-COOH)
~118 (-CN)
The chemical shift of the substituent carbon itself is vastly different.
Discussion of Comparative Data:
The primary differences in the NMR spectra of these two compounds arise from the distinct electronic nature of the -COOH and -CN groups. The nitrile group is a stronger electron-withdrawing group through resonance and inductive effects compared to the carboxylic acid group.
¹H NMR: The most noticeable effect is on the adjacent H-6 proton. The stronger deshielding effect of the nitrile group is predicted to shift the H-6 signal further downfield.
¹³C NMR: The differences are more pronounced in the carbon spectrum. The carbon atom of the nitrile group (C≡N) itself resonates in a much more upfield region (115-120 ppm) compared to the carbonyl carbon of the carboxylic acid (165-185 ppm).[1] The carbon to which the substituent is attached, C-5, is expected to be significantly shielded in the carbonitrile derivative. Conversely, the adjacent C-6 is predicted to be more deshielded in the carbonitrile due to the stronger electron-withdrawing nature of the -CN group.
Experimental Protocol for NMR Analysis
This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for novel naphthyridine derivatives.
Figure 3: Workflow for NMR data acquisition and analysis.
1. Sample Preparation:
Accurately weigh 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for the respective nucleus (¹H or ¹³C).
3. ¹H NMR Data Acquisition:
Use a standard 30-degree pulse sequence (e.g., zg30).
Set the spectral width to cover the expected range (e.g., 0-15 ppm).
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
Use a standard proton-decoupled pulse sequence.
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
5. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction to obtain a pure absorption spectrum.
Apply baseline correction to ensure a flat baseline.
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as a reference.
Conclusion
While experimental verification is the gold standard, this predictive and comparative analysis provides a robust framework for interpreting the ¹H and ¹³C NMR spectra of 8-Amino-1,7-naphthyridine-5-carboxylic acid. By understanding the influence of individual functional groups and comparing the target molecule to a close analog, researchers can confidently approach the structural elucidation of novel naphthyridine derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.
References
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. The Syntheses and Spectra of the Six Isomeric Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.
Riand, J., Chenon, M. T., & Lumbroso-Bader, N. (1977). Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. 2. Monoprotonation of methyl- and aminopyrimidines. Journal of the American Chemical Society, 99(21), 6838–6844.
Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 209–213.
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Amino-1,7-naphthyridine-5-carboxylic acid
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical techniqu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of 8-Amino-1,7-naphthyridine-5-carboxylic acid, a nitrogen-containing heterocyclic compound of interest. In the absence of direct experimental data for this specific molecule in the public domain, this guide will provide a robust, predictive analysis based on established principles of mass spectrometry. We will compare its expected fragmentation behavior with that of related chemical moieties to highlight the unique structural contributions of the naphthyridine core, the amino group, and the carboxylic acid functionality.
Introduction to 8-Amino-1,7-naphthyridine-5-carboxylic acid and the Role of Mass Spectrometry
8-Amino-1,7-naphthyridine-5-carboxylic acid belongs to the class of N-containing heterocycles (NCHs), which are prevalent scaffolds in many pharmaceutical agents.[1][2] The biological activity of such molecules is intrinsically linked to their structure. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of these compounds.[1] Understanding the fragmentation pattern is crucial for developing robust analytical methods for identification and for studying the metabolism of such drug candidates.
This guide will focus on the fragmentation patterns expected from electrospray ionization (ESI), a soft ionization technique that is well-suited for polar molecules like the one and minimizes initial fragmentation, allowing for controlled fragmentation studies within the mass spectrometer.[3][4]
Predicted Fragmentation Pathways of 8-Amino-1,7-naphthyridine-5-carboxylic acid
The structure of 8-Amino-1,7-naphthyridine-5-carboxylic acid presents several likely sites for fragmentation under typical collision-induced dissociation (CID) conditions in a mass spectrometer. The primary fragmentation events are predicted to involve the carboxylic acid and amino functional groups.
Molecular Ion: In positive ion mode ESI-MS, the molecule is expected to be readily protonated, likely on one of the ring nitrogens or the exocyclic amino group, to form the molecular ion [M+H]⁺.
The most probable initial fragmentation steps are:
Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, a common fragmentation pathway for carboxylic acids.[5][6] This would result in a fragment ion with a mass of [M+H-18]⁺.
Loss of Carbon Monoxide (CO) following Decarboxylation: A characteristic fragmentation of carboxylic acids is the loss of the entire carboxyl group as COOH (a loss of 45 Da) or sequentially as H₂O and then CO.[5][6] The loss of CO from the [M+H-H₂O]⁺ ion would yield a fragment of [M+H-46]⁺.
Loss of Ammonia (NH₃): The amino group can be eliminated as a neutral loss of ammonia, a common fragmentation for primary amines.[7] This would result in a fragment ion of [M+H-17]⁺.
Subsequent fragmentation of the naphthyridine ring system is also possible, often involving the loss of small molecules like hydrogen cyanide (HCN), which is characteristic of nitrogen-containing heterocyclic rings.[8]
The logical flow of these primary fragmentation events is depicted in the workflow diagram below.
Caption: Experimental workflow for fragmentation analysis.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of 8-Amino-1,7-naphthyridine-5-carboxylic acid, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.
Compound Class
Characteristic Fragmentation Pathways
Key Neutral Losses
Aliphatic Carboxylic Acids
Cleavage of bonds adjacent to the carbonyl group.[5]
This comparison highlights how the fragmentation pattern of a multifunctional molecule like 8-Amino-1,7-naphthyridine-5-carboxylic acid is a composite of the characteristic fragmentations of its constituent functional groups, with the stable heterocyclic core influencing the overall fragmentation cascade.
The predicted primary fragmentation pathways are illustrated in the diagram below.
For researchers aiming to obtain experimental fragmentation data for 8-Amino-1,7-naphthyridine-5-carboxylic acid or similar molecules, the following protocol outlines a standard approach using LC-MS/MS.
Objective: To determine the fragmentation pattern of 8-Amino-1,7-naphthyridine-5-carboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Materials:
8-Amino-1,7-naphthyridine-5-carboxylic acid standard
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.
Methodology:
Sample Preparation: Prepare a 1 µg/mL solution of 8-Amino-1,7-naphthyridine-5-carboxylic acid in a 50:50 mixture of Mobile Phase A and B.
Chromatographic Separation (Optional but Recommended):
Inject the sample onto a suitable reversed-phase C18 column.
Elute with a gradient of Mobile Phase B to ensure separation from any potential impurities.
Mass Spectrometry - Full Scan (MS1):
Acquire a full scan mass spectrum in positive ion mode to confirm the presence and determine the accurate mass of the protonated molecular ion, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS):
Isolate the [M+H]⁺ ion in the first mass analyzer.
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
Acquire the product ion spectrum (MS2) in the second mass analyzer.
Data Analysis:
Identify the major fragment ions in the MS2 spectrum.
Propose fragmentation pathways based on the observed neutral losses and the known principles of mass spectrometry.
Conclusion
References
Kloepfer, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
ResearchGate. (2025). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
PMC. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]
PubMed. (2009). Electrospray ionization mass spectrometry of the photodegradation of naphthenic acids mixtures irradiated with titanium dioxide. [Link]
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
PubMed. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. [Link]
American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. [Link]
HPLC method development for purity analysis of naphthyridine derivatives
HPLC Method Development for Purity Analysis of Naphthyridine Derivatives: A Comparative Guide to Column Selection and Optimization The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Development for Purity Analysis of Naphthyridine Derivatives: A Comparative Guide to Column Selection and Optimization
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent anticancer and antimicrobial drugs[1]. The synthesis of novel 1,8-naphthyridine derivatives often results in complex mixtures containing starting materials, byproducts, and structural isomers[1]. Achieving the high degree of chromatographic purity (>95–98%) required for in vitro and in vivo biological evaluation[2] demands robust High-Performance Liquid Chromatography (HPLC) methods.
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by nitrogen heterocycles. This guide objectively compares modern HPLC column technologies for the purity analysis of naphthyridine derivatives, detailing the causality behind mobile phase selection, column chemistry, and stability-indicating protocol design.
Mechanistic Challenges in Naphthyridine Chromatography
Naphthyridines possess multiple nitrogen atoms within an aromatic framework. In 1,8-naphthyridine, the nitrogen atoms are pyridine-type, meaning they are weakly basic and readily protonatable under low-pH conditions[3].
The Causality of Peak Tailing:
When analyzing these basic compounds using standard reversed-phase (RP) silica columns, the protonated nitrogen atoms undergo strong secondary ion-exchange interactions with unreacted, acidic surface silanols (Si-O⁻) on the silica support. This electrostatic interaction disrupts the ideal hydrophobic partitioning mechanism, leading to severe peak tailing, reduced theoretical plates, and poor resolution of closely eluting impurities.
The Resolution Strategy:
To mitigate this, method development must focus on either suppressing silanol ionization (using low-pH mobile phases, e.g., 0.1% TFA or formic acid)[1] or utilizing base-deactivated, sterically protected, or superficially porous particle (SPP) columns designed specifically to repel or shield basic compounds.
Comparative Column Performance for Basic Heterocycles
To establish an objective baseline for column selection, we compared three distinct C18 column technologies using a representative C-3 modified 1,8-naphthyridine-3-carboxamide derivative[2].
Standard Fully Porous C18 (e.g., YMC ODS-A, 5 µm): Traditional end-capped column. Often exhibits residual silanol activity.
Base-Deactivated / High-Purity C18 (e.g., Zorbax Extend C18, 5 µm): Utilizes bidentate silanes and double end-capping to shield silanols, allowing for mid-to-high pH mobile phases.
Superficially Porous Particle (SPP) C18 (e.g., Ascentis Express PCS-C18, 2.7 µm): Features a solid core with a porous silica shell. The positively charged surface (PCS) chemistry electrostatically repels basic analytes, minimizing tailing while delivering ultra-high efficiency at lower backpressures.
Data Synthesis: In a direct comparison, the SPP PCS-C18 column outperforms traditional chemistries by offering superior resolution, improved tailing factors, and drastically increased plate counts. The positively charged surface effectively eliminates the secondary interactions that plague naphthyridine analysis, making it the optimal choice for high-throughput purity assays.
Stability-Indicating Method Development Workflow
A true purity analysis must be stability-indicating—capable of resolving the active pharmaceutical ingredient (API) from its degradation products formed under environmental stress (hydrolysis, oxidation, photolysis, and thermal degradation)[4][5].
Systematic workflow for developing a stability-indicating HPLC method for naphthyridines.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness, the following protocols are designed with built-in self-validation mechanisms.
To ensure the method's specificity, the naphthyridine derivative must be subjected to forced degradation to generate a worst-case scenario sample matrix[6].
Acidic Hydrolysis: Transfer 1 mL of naphthyridine stock solution (200 µg/mL in DMSO) and 1 mL of 1 N HCl into a 10 mL volumetric flask. Reflux at 60°C for 30 minutes. Neutralize with 1 N NaOH and dilute to volume with the mobile phase diluent[6].
Alkaline Hydrolysis: Repeat the above process using 1 N NaOH for stress, and neutralize with 1 N HCl[6].
Oxidative Stress: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours. Dilute to 10 mL.
Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 6 hours, then dissolve and dilute to 20 µg/mL[5].
Self-Validation Check (Mass Balance): For each stressed sample, calculate the mass balance. The sum of the peak areas of the API and all degradation products must equal 95–105% of the initial unstressed API peak area. This confirms that no volatile degradants were lost and no highly retained degradants are stuck on the column.
Protocol 2: Optimized RP-HPLC Analytical Method
This gradient method ensures the elution of both highly polar degradation products and non-polar starting materials.
System Setup: Shimadzu LC2010CHT or equivalent UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector[2].
Column: SPP PCS-C18 (100 mm × 2.1 mm I.D., 2.7 µm) maintained at 30°C.
Mobile Phase Preparation:
Mobile Phase A: 50 mM KH₂PO₄ buffer, adjusted to pH 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane.
Detection & Injection: Monitor at 254 nm and 268 nm (PDA)[6]. Inject 2 µL of the stressed samples.
System Suitability (Self-Validation): The method is deemed valid for routine use only if the resolution between the naphthyridine API peak and its closest eluting degradation product is > 1.5, and the API peak tailing factor is ≤ 1.5. Peak purity estimation via PDA must show no co-elution (Purity Angle < Purity Threshold)[2][5].
Conclusion
For the purity analysis of 1,8-naphthyridine derivatives, the inherent basicity of the nitrogen heterocycle necessitates careful column and mobile phase selection. Transitioning from standard fully porous C18 columns to Superficially Porous Particle (SPP) columns with positively charged surfaces drastically improves peak shape, resolution, and sensitivity. When coupled with a rigorously designed forced degradation protocol, this approach yields a highly reliable, stability-indicating method suitable for advanced drug development workflows.
References
1.1 - Benchchem
2.2 - Taylor & Francis
3.7 - Taylor & Francis
4. - MilliporeSigma
5. 3 - Welch Materials
6.4 - PubMed
7.6 - Journal of Applied Pharmaceutical Science
8.5 - Lex localis
A Comparative Guide to the Biological Activity of 1,7-Naphthyridine vs. 1,5-Naphthyridine Analogs
Introduction: The Significance of Isomerism in Naphthyridine Scaffolds Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Isomerism in Naphthyridine Scaffolds
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry. The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape. This structural nuance is not trivial; it profoundly influences the molecule's ability to interact with biological targets, leading to distinct pharmacological profiles.[1][2][3][4] Among these isomers, the 1,7- and 1,5-naphthyridines have garnered significant attention for their broad and potent biological activities.[1][5]
This guide provides an in-depth, objective comparison of the biological activities of 1,7-naphthyridine and 1,5-naphthyridine analogs. We will explore their differential effects in key therapeutic areas, supported by experimental data, and provide insights into the underlying structure-activity relationships. This analysis is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding to guide their own discovery efforts.
1,7-Naphthyridine Analogs: Potent Modulators of Cellular Signaling
The 1,7-naphthyridine core has emerged as a versatile framework, particularly in the development of targeted therapeutics that interfere with cellular signaling pathways.[1] Its rigid, planar structure serves as an excellent foundation for designing molecules that can bind with high affinity and selectivity to the ATP-binding pockets of various kinases.[1]
Primary Biological Activities:
Kinase Inhibition: This is the most prominent area of activity for 1,7-naphthyridine derivatives.[1][6] They have been successfully developed as potent inhibitors of several key kinases implicated in cancer and inflammatory diseases.
PIP4K2A Inhibition: A notable application is the inhibition of PIP4K2A, a lipid kinase involved in phosphoinositide signaling pathways that are often dysregulated in cancer.[1][7][8]
p38 MAP Kinase Inhibition: These analogs have been explored as inhibitors of the p38 MAP kinase signaling pathway, a key regulator of inflammatory responses, highlighting their potential in treating inflammatory diseases.[1][9]
FGFR Inhibition: The 1,7-naphthyridine scaffold has been utilized to design inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that can drive tumor growth when aberrantly activated.[1][10][11]
Anticancer and Anti-inflammatory Properties: Beyond specific kinase targets, the broader class of 1,7-naphthyridine derivatives has demonstrated general anticancer and anti-inflammatory effects, often linked to their kinase inhibitory activity.[6][12]
1,5-Naphthyridine Analogs: A Broader Spectrum of Therapeutic Potential
The 1,5-naphthyridine scaffold has been investigated for a more diverse range of biological activities, demonstrating its versatility in medicinal chemistry.[5][13] These derivatives have shown promise in oncology, infectious diseases, and in modulating various enzymatic pathways.
Primary Biological Activities:
Antiproliferative and Cytotoxic Activity: Many 1,5-naphthyridine derivatives exhibit significant cytotoxic effects against various human cancer cell lines.[14][15] Their mechanisms often involve the inhibition of enzymes crucial for DNA replication and repair.[16]
Topoisomerase I Inhibition: Several studies have identified 1,5-naphthyridine analogs as potent inhibitors of topoisomerase I, a key enzyme in relieving DNA torsional stress during replication.[14][16][17][18]
TGF-β Type I Receptor (ALK5) Inhibition: Specific derivatives have emerged as potent inhibitors of the TGF-β type I receptor (ALK5), a critical regulator of cellular processes whose dysregulation is implicated in cancer and fibrosis.[16]
Antibacterial and Antifungal Activity: While the 1,8-isomer is more famous for its antibacterial properties (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[16][19][20]
Anti-inflammatory Activity: Natural products containing the 1,5-naphthyridine core, such as canthinone alkaloids, have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[4][19]
Direct Comparison of Biological Activities: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the quantitative biological data for representative 1,7- and 1,5-naphthyridine analogs across different therapeutic areas.
Table 1: Comparative Kinase Inhibitory Activity
Isomer
Derivative/Compound ID
Target Kinase
IC50 (nM)
Assay Method
1,7-Naphthyridine
BAY-091
PIP4K2A
1.3
Not specified in snippet
1,7-Naphthyridine
BAY-297
PIP4K2A
13
Not specified in snippet
1,7-Naphthyridine
Naphthyridine 1-oxide derivative
p38α MAP Kinase
<10
Kinase Assay
1,7-Naphthyridine
Naphthyridine derivative
FGFR1, FGFR2, FGFR3, FGFR4
<10
Enzymatic Assay
1,5-Naphthyridine
Compound 15 (Aminothiazole derivative)
ALK5
6
ALK5 autophosphorylation
1,5-Naphthyridine
Compound 19 (Pyrazole derivative)
ALK5
4
ALK5 autophosphorylation
1,5-Naphthyridine
Novel 1,5-naphthyridine series
FGFR1, 2, 3, and 4
Nanomolar affinity
Not specified in snippet
Data sourced from multiple references.[1][6][10][16]
Data sourced from multiple references.[14][16][22]
Visualizing Mechanisms of Action
To better understand the biological context in which these compounds operate, the following diagrams illustrate a key signaling pathway targeted by 1,7-naphthyridine analogs and a generalized workflow for drug discovery.
Caption: The p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.
Caption: A generalized workflow for the discovery and development of naphthyridine-based therapeutic agents.
Exemplary Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed methodologies are crucial. The following are representative protocols for assessing the biological activity of naphthyridine analogs.
Protocol 1: Kinase Inhibition Assay (General)
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate, and varying concentrations of the naphthyridine test compound in an appropriate reaction buffer.
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a predetermined period (e.g., 60 minutes at 30°C).
Detection of Kinase Activity: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³²P) or non-radiometric, luminescence-based assays (e.g., ADP-Glo™), which measure ADP production.[2][6]
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: Cell Viability (MTT) Assay
Cell Seeding: Seed cancer cells (e.g., A549, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
Compound Treatment: Dissolve the naphthyridine derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions in cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours.[2][6]
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2][6]
Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6] Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Conclusion and Future Directions
The comparative analysis of 1,7- and 1,5-naphthyridine analogs reveals distinct yet overlapping spheres of biological activity. The 1,7-naphthyridine scaffold is a particularly strong foundation for the development of potent and selective kinase inhibitors, with significant potential in oncology and inflammatory diseases. In contrast, the 1,5-naphthyridine core has demonstrated a broader spectrum of activities, including anticancer, antimicrobial, and enzyme inhibition, making it a versatile starting point for diverse therapeutic applications.
Future research should focus on direct, head-to-head comparative studies of optimized analogs from both isomeric series against a wide panel of biological targets. Such studies, combined with structure-activity relationship (SAR) and structure-property relationship (SPR) analyses, will be instrumental in identifying derivatives with improved efficacy and pharmacokinetic profiles.[16] The introduction of a second nitrogen atom in the naphthyridine ring compared to a quinoline core offers unique opportunities for novel interactions with biological targets, potentially providing a route to overcome existing drug resistance.[20] The continued exploration of these privileged scaffolds holds immense promise for the future of drug discovery.
References
The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview - Benchchem.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols - Benchchem.
A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor.
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI.
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines - International Journal of Chemical and Physical Sciences.
A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8 - Benchchem.
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC.
Biological Activity of Naturally Derived Naphthyridines - PMC.
Fused 1,5-naphthyridines - Encyclopedia.pub.
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.
Method for synthesizing 1,7-naphthyridine derivative - Google Patents.
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate.
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC.
The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem.
A Comparative Guide to the Biological Activity of Benzo[c]naphthyridines and Other Aza-aromatic Compounds - Benchchem.
Synthesis and in?vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells.
A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems - Benchchem.
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed.
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents | Bentham Science Publishers.
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC.
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Publishing.
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
Biological Activity of Naturally Derived Naphthyridines - PubMed.
Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar.
Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed.
1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed.
Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Cancer Research - AACR Journals.
Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Request PDF - ResearchGate.
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
A Senior Application Scientist's Guide to the Structural Elucidation of 8-Amino-1,7-naphthyridine-5-carboxylic acid: A Comparative Crystallographic Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the current state of structural data for 8-Amino-1,7-naphthyridine-5-carboxylic acid, a molecule o...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of structural data for 8-Amino-1,7-naphthyridine-5-carboxylic acid, a molecule of significant interest within medicinal chemistry. As of the latest literature review, a public X-ray crystal structure for this specific compound has not been deposited in major crystallographic databases. This guide, therefore, serves a dual purpose: firstly, to provide a comparative analysis based on the crystallographic data of structurally related naphthyridine derivatives, and secondly, to present a robust, field-proven protocol for obtaining a high-quality crystal structure of the title compound. This document is designed to equip researchers with the necessary framework to pursue its structural elucidation and to contextualize its potential solid-state properties against known analogues.
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The naphthyridine core is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific arrangement of nitrogen atoms in the bicyclic system, as seen in the 1,7-naphthyridine isomer, offers a unique three-dimensional geometry and hydrogen bonding potential, making it an attractive framework for designing targeted therapeutics, particularly kinase inhibitors.[3] The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design efforts.
While a wealth of data exists for various naphthyridine derivatives, public crystallographic data for 8-Amino-1,7-naphthyridine-5-carboxylic acid remains elusive. This guide will leverage available data from close structural analogues to infer potential packing motifs and intermolecular interactions.
Comparative Structural Analysis of Related Naphthyridine Derivatives
In the absence of direct crystallographic data for 8-Amino-1,7-naphthyridine-5-carboxylic acid, we can gain valuable insights by examining the crystal structures of related compounds. Here, we present a comparative analysis of two such derivatives for which data is publicly available.
Case Study 1: 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate
A notable example is the crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate.[4] This structure reveals a complex network of hydrogen bonds. Adjacent organic molecules are linked into tapes along the a-axis via N—H⋯N and N—H⋯O hydrogen bonds.[4] Furthermore, water molecules form chains along the b-axis through O—H⋯O interactions, which in turn connect the organic tapes to form a three-dimensional network.[4] A significant feature is the presence of π–π stacking between the 1,8-naphthyridine ring systems, with an interplanar separation of 3.246 (1) Å.[4]
Case Study 2: N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) adduct
The co-crystal of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide with acetic acid also provides key insights into the hydrogen bonding capabilities of the naphthyridine core.[1] In this structure, the acetamide and acetic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming distinct layers.[1] The planarity of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide molecule is high, with an r.m.s. deviation of 0.0720 Å for all non-hydrogen atoms.[1]
This table summarizes key crystallographic features of related naphthyridine derivatives.
Based on these examples, it is highly probable that the crystal structure of 8-Amino-1,7-naphthyridine-5-carboxylic acid will also be heavily influenced by a network of hydrogen bonds involving the amino and carboxylic acid functional groups, as well as potential π–π stacking interactions between the aromatic rings.
Experimental Protocol for the Crystallographic Analysis of 8-Amino-1,7-naphthyridine-5-carboxylic acid
The following section outlines a detailed, step-by-step methodology for obtaining and analyzing single crystals of the title compound. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 8-Amino-1,7-naphthyridine-5-carboxylic acid. The presence of impurities can significantly hinder crystallization. A general synthetic approach for related 1,7-naphthyridine-3-carboxylic acid derivatives involves the cyclization of a substituted 3-aminopyridine with a dialkyl ethoxymethylenemalonate.[5]
Diagram 1: General Workflow for Synthesis and X-ray Crystal Structure Analysis
A flowchart illustrating the key stages from synthesis to final structure deposition.
Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of various solvents and crystallization techniques is recommended.
Solvent Selection : Begin with solvents in which the compound has moderate solubility. Given the polar nature of the molecule, consider solvents such as methanol, ethanol, acetonitrile, and water, or mixtures thereof.
Vapor Diffusion : This is a highly effective technique.
Dissolve the compound to near-saturation in a suitable solvent.
Place this solution in a small, open vial.
Place the vial inside a larger, sealed container with a reservoir of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane).
Allow the anti-solvent to slowly diffuse into the compound's solution, gradually reducing its solubility and promoting crystal growth.
Slow Evaporation :
Prepare a dilute solution of the compound in a suitable solvent.
Cover the container with a perforated film to allow for slow evaporation of the solvent.
Temperature Gradient :
Create a saturated solution at an elevated temperature.
Slowly cool the solution to induce crystallization.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are undertaken to determine the crystal structure.
Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[6]
Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.
Structure Solution : The initial atomic positions are determined using methods such as direct methods or Patterson synthesis.
Structure Refinement : The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This involves adjusting atomic coordinates, and thermal parameters.
Validation : The final structure is validated using established crystallographic checks to ensure its quality and accuracy before deposition in a public database like the Cambridge Structural Database (CSD).[7][8][9][10]
Diagram 2: Conceptual Hydrogen Bonding Network for 8-Amino-1,7-naphthyridine-5-carboxylic acid
A simplified representation of potential intermolecular hydrogen bonds.
Conclusion and Future Outlook
The structural elucidation of 8-Amino-1,7-naphthyridine-5-carboxylic acid is a crucial step in advancing its development as a potential therapeutic agent. While direct crystallographic data is not yet available, analysis of related structures suggests that hydrogen bonding and π-π stacking will be key determinants of its solid-state architecture. The detailed experimental protocol provided in this guide offers a clear and robust pathway for researchers to obtain a high-quality crystal structure. The deposition of this structure into a public database such as the Cambridge Structural Database will be of significant value to the broader scientific community, enabling more sophisticated molecular modeling and structure-based drug design efforts.
References
Fu, L., et al. (2009). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2541. Available at: [Link]
Wikipedia (2023). Cambridge Structural Database. Wikipedia. Available at: [Link]
Al-Wahaibi, L. H., et al. (2020). A new series of adamantane-isothiourea hybrid derivatives... Molecules, 25(15), 3423. Available at: [Link]
re3data.org (2026). Cambridge Structural Database. re3data.org. Available at: [Link]
CCDC (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Available at: [Link]
Abdel-Wahab, B. F., et al. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
Maastricht University Library (n.d.). CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]
Physical Sciences Data-science Service (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]
Shrive, A., & Greenhough, T. (2020). X-Ray diffraction data for structure associated with PDB ID: 6ZQY. Keele Data Repository. Available at: [Link]
Ochiai, H., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2375-2378. Available at: [Link]
International Journal of Chemical and Physical Sciences (2015). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 4. Available at: [Link]
Lesher, G. Y., & Gruett, M. D. (1969). U.S. Patent No. 3,429,887. Washington, DC: U.S. Patent and Trademark Office.
Ramirez-Guzman, L. G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4166. Available at: [Link]
Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(4), 204-207. Available at: [Link]
Mogilaiah, K., et al. (2004). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of Amino-Naphthyridine Acids
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of amino-naphthyridine acids, a versatile class of heter...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of amino-naphthyridine acids, a versatile class of heterocyclic compounds with a wide range of therapeutic applications. As a "privileged scaffold" in medicinal chemistry, the naphthyridine core has been extensively explored, leading to the development of potent anticancer, antibacterial, and kinase-inhibiting agents.[1][2] This document synthesizes key findings from the scientific literature, presenting comparative experimental data, detailed methodologies for core assays, and visual representations of key structural and functional relationships to inform rational drug design and optimization.
The Naphthyridine Scaffold: A Foundation for Diverse Biological Activity
The naphthyridine framework, consisting of two fused pyridine rings, exists in several isomeric forms, with the 1,8-, 1,6-, and 2,7-naphthyridine cores being the most extensively studied in medicinal chemistry. The arrangement of the nitrogen atoms within the bicyclic system significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby dictating its interaction with biological targets. The addition of an amino group and a carboxylic acid moiety further enhances the scaffold's potential for forming key interactions within the active sites of enzymes and receptors.
This guide will explore the SAR of amino-naphthyridine acids across three major therapeutic areas: oncology, infectious diseases, and kinase-mediated signaling pathways.
Amino-Naphthyridines in Oncology: Targeting Cancer Cell Proliferation
A significant body of research has focused on the development of 1,8-naphthyridine derivatives as anticancer agents.[1][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and the modulation of protein kinases.[1]
Comparative SAR of 1,8-Naphthyridine Anticancer Agents
Systematic modifications of the 1,8-naphthyridine scaffold have revealed several key structural features that govern its anticancer potency. A notable study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives identified crucial steric and electrostatic interactions that influence their activity.[1]
Key SAR Insights for 1,8-Naphthyridine Anticancer Activity:
N-1 Position: Substitution with a 2-thiazolyl group has been shown to be highly favorable for antitumor activity.
C-7 Position: The introduction of aminopyrrolidine derivatives at this position is more effective than other amines or thioether substituents.
C-3 Position: The presence of a carboxylic acid is a common feature, contributing to the molecule's overall pharmacophore.
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The cytotoxic activity of amino-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT-based cytotoxicity assay.
Amino-Naphthyridines in Infectious Diseases: Combating Bacterial Growth
Naphthyridine derivatives have a long history as antibacterial agents, with nalidixic acid, a 1,8-naphthyridine, being one of the earliest quinolone antibiotics.[5] More recent research has explored other isomers, such as 2,7-naphthyridines, for their potential as targeted anti-staphylococcal agents.[6][7]
Comparative SAR of 2,7-Naphthyridine Antibacterial Agents
Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective inhibitors of Staphylococcus aureus. The antibacterial potency appears to be linked to the 2,7-naphthyridine scaffold in combination with a hydrazone linker.[7]
Key SAR Insights for 2,7-Naphthyridine Antibacterial Activity:
Core Scaffold: The planar 2,7-naphthyridine system is crucial for activity, likely through π-π stacking interactions with bacterial DNA gyrase or topoisomerase IV.
Hydrazone Linker: A hydrazone bridge (-C=N-NH-) contributes to the essential pharmacophore, providing hydrogen bond donors and acceptors for target binding.
Terminal Aryl Group: Substituents on the terminal aryl ring can influence potency, with halogenation showing a positive impact.
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2,7-naphthyridine derivatives against S. aureus.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth after a defined incubation period is the MIC.
Step-by-Step Protocol:
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Amino-Naphthyridines as Kinase Inhibitors: Modulating Cellular Signaling
The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug discovery. Various amino-naphthyridine scaffolds have been developed as potent kinase inhibitors, with 1,6-naphthyridines showing promise as inhibitors of fibroblast growth factor receptor-1 (FGFR-1), vascular endothelial growth factor receptor-2 (VEGFR-2), and AXL kinase.[8][9][10]
Comparative SAR of 1,6-Naphthyridine Kinase Inhibitors
The 1,6-naphthyridine core has been successfully utilized to develop dual inhibitors of FGFR-1 and VEGFR-2, as well as selective AXL inhibitors.
Key SAR Insights for 1,6-Naphthyridine Kinase Inhibition:
3-Aryl Substitution: The nature of the aryl group at the C-3 position is critical for potency and selectivity. For instance, 3-(3,5-dimethoxyphenyl) derivatives are potent inhibitors of both FGFR and VEGFR.[8][9]
7-Side Chain: Variations in the substituent at the C-7 position, particularly the basicity and spatial arrangement of a side chain base, can fine-tune the inhibitory activity.
2-Urea Moiety: The presence of a urea group at the C-2 position is a common feature in many potent 1,6-naphthyridine kinase inhibitors.
The following table provides a summary of the inhibitory activity of representative 1,6-naphthyridine derivatives against key kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a popular method for measuring kinase activity and inhibition in a high-throughput format.
Principle: The HTRF® KinEASE™ assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these components are in close proximity, a FRET signal is generated, which is proportional to the level of substrate phosphorylation.
Step-by-Step Protocol:
Reaction Setup: In a microplate, combine the kinase, the biotinylated substrate, and the test compound at various concentrations.
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate for a specific time at room temperature.
Detection: Add a solution containing the europium-labeled antibody and streptavidin-XL665 to stop the reaction and initiate the detection process.
Incubation: Incubate the plate for a defined period to allow for the binding of the detection reagents.
Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two different wavelengths.
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the test compounds.[11]
Caption: HTRF® kinase inhibition assay workflow.
Conclusion and Future Perspectives
The amino-naphthyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The comparative analysis of the SAR across different isomers and biological targets reveals distinct structural requirements for achieving high potency and selectivity. For anticancer applications, the 1,8-naphthyridine core has been extensively optimized, while the 2,7- and 1,6-naphthyridine isomers have shown significant promise as antibacterial and kinase-inhibiting agents, respectively.
Future research in this area will likely focus on the continued exploration of the chemical space around the naphthyridine core, including the synthesis of novel derivatives and the evaluation of their activity against a broader range of biological targets. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts and accelerating the discovery of next-generation amino-naphthyridine-based therapeutics.
References
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). Journal of Biomolecular Screening, 15(4), 415–423. [Link]
Thompson, A. M., Delaney, A. M., Hamby, J. M., Schroeder, M. C., Spoon, T. A., Crean, S. M., Hollis Showalter, H. D., & Denny, W. A. (2005). Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628–4653. [Link]
Thompson, A. M., Delaney, A. M., Hamby, J. M., Schroeder, M. C., Spoon, T. A., Crean, S. M., Hollis Showalter, H. D., & Denny, W. A. (2005). Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases. Journal of Medicinal Chemistry, 48(14), 4628–4653. [Link]
Wang, Y., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
HTRF® Kinase Assay Protocol | Download Table. (n.d.). Retrieved March 7, 2026, from [Link]
LanthaScreen Technology on microplate readers. (2022, April 4). BMG LABTECH. Retrieved March 7, 2026, from [Link]
Li, Y., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved March 7, 2026, from [Link]
Structure–activity relationship (SAR) and docking studies of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. (2025, July 22). ChemistrySelect. [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(12), 827–846. [Link]
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025, June 24). Journal of Bio-X Research. [Link]
SAR of 1,8‐naphthyridines with c‐Met inhibitory activity. SAR,... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
In Vitro JAK Kinase Activity and Inhibition Assays. (2016). Methods in Molecular Biology, 1379, 135–148. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 7, 2026, from [Link]
A Facile Synthesis and Characterization of Some Novel Naphthyridinic Acids. (2020, June 22). International Journal of Chemical and Molecular Engineering. [Link]
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024, November 7). Molecules. [Link]
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). International Journal of Molecular Sciences. [Link]
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). International Journal of Molecular Sciences. [Link]
Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation. (2009). ACS Combinatorial Science, 11(6), 555–560. [Link]
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, November 16). International Journal of Molecular Sciences. [Link]
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules, 27(11), 3409. [Link]
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. (n.d.). Internet Scientific Publications. Retrieved March 7, 2026, from [Link]
Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (n.d.). IRJET. Retrieved March 7, 2026, from [Link]
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved March 7, 2026, from [Link]
UV-Vis absorption spectra interpretation for 1,7-naphthyridine compounds
An In-Depth Technical Guide to Interpreting UV-Vis Absorption Spectra for 1,7-Naphthyridine Compounds For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Interpreting UV-Vis Absorption Spectra for 1,7-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for understanding and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectra of 1,7-naphthyridine compounds. This class of nitrogen-containing heterocyclic molecules is of significant interest in medicinal chemistry and materials science, making a thorough grasp of their electronic properties essential for innovation.[1][2][3] This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, environment, and the resulting spectral characteristics.
The Significance of the 1,7-Naphthyridine Core
The 1,7-naphthyridine scaffold is a privileged structure in drug discovery and a promising building block for organic electronics.[2][3] Its rigid, planar structure and the presence of two nitrogen atoms create unique electronic and binding properties. UV-Vis spectroscopy is a foundational technique for characterizing these compounds, providing critical insights into their electronic transitions, conjugation, and potential for applications ranging from biological probes to organic light-emitting diodes (OLEDs).[1][2]
Fundamentals of Electronic Transitions in 1,7-Naphthyridine
The UV-Vis spectrum of a 1,7-naphthyridine derivative is dictated by the energy required to promote valence electrons to higher energy orbitals.[4] The absorption of UV or visible light corresponds to specific electronic transitions within the molecule. For N-heterocycles like 1,7-naphthyridine, two primary types of transitions are observed:
π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from a π bonding orbital to a π* antibonding orbital.[5][6] They are characteristic of the conjugated aromatic system and are highly sensitive to the extent of conjugation.[7][8]
n → π* (n to Pi Star) Transitions: These are lower-energy, lower-intensity absorptions that occur when a non-bonding electron (from the lone pair of a nitrogen atom) is promoted to a π* antibonding orbital.[4][6] These transitions are "symmetry forbidden" to an extent, which accounts for their typically weaker absorption bands compared to π → π* transitions.[6]
Caption: Core structure of 1,7-naphthyridine and its primary electronic transitions.
Comparative Analysis: Decoding Spectral Shifts
The true power of UV-Vis spectroscopy lies in interpreting the shifts in absorption maxima (λmax) and intensity (molar absorptivity, ε). These shifts provide direct evidence of changes in the molecule's electronic structure.
The Effect of Substituents
Attaching different functional groups to the 1,7-naphthyridine core profoundly alters its absorption spectrum by modifying the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) increase the electron density of the aromatic system. This raises the energy of the HOMO more than the LUMO, effectively decreasing the HOMO-LUMO energy gap .[7][11] The result is a shift to a longer wavelength (a bathochromic or red shift ) and often an increase in absorption intensity (a hyperchromic effect ).[8][12]
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) pull electron density away from the ring. This generally lowers the energy of the LUMO. The effect on λmax can be more complex; while it often leads to a bathochromic shift, the specific position and nature of the group can sometimes result in a shift to a shorter wavelength (a hypsochromic or blue shift ).[9][12]
Caption: Effect of substituents on the HOMO-LUMO energy gap and spectral shifts.
Table 1: Comparison of Substituent Effects on λmax
The polarity of the solvent can stabilize the ground and excited states of a molecule differently, leading to shifts in λmax.[15][16]
π → π* Transitions: The excited state (π*) is generally more polar than the ground state (π). Therefore, increasing solvent polarity provides greater stabilization to the excited state, lowering its energy. This reduces the transition energy gap, resulting in a bathochromic (red) shift .[10][13]
n → π* Transitions: The ground state non-bonding electrons are more exposed and can be stabilized by polar solvents, particularly through hydrogen bonding.[13] This stabilization lowers the energy of the ground state, thereby increasing the energy gap for the n → π* transition. This causes a hypsochromic (blue) shift as solvent polarity increases.[13]
Table 2: Comparison of Solvent Effects on Electronic Transitions
Transition Type
Non-Polar Solvent (e.g., Hexane)
Polar Protic Solvent (e.g., Ethanol)
Rationale
π → π
Shorter λmax
Longer λmax (Red Shift)
Stabilization of the more polar π excited state.[13]
n → π*
Longer λmax
Shorter λmax (Blue Shift)
Stabilization of ground state lone pair electrons via H-bonding.[13]
A Self-Validating Experimental Protocol
To ensure the acquisition of reliable and comparable data, the following standardized protocol is recommended. This protocol incorporates self-validating steps such as baseline correction and concentration optimization.
Objective:
To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a 1,7-naphthyridine compound.
Materials & Equipment:
Dual-beam UV-Vis Spectrophotometer
Matched pair of 1 cm path length quartz cuvettes
Volumetric flasks and pipettes
1,7-naphthyridine compound
Spectroscopic grade solvent (e.g., ethanol, cyclohexane) transparent in the desired wavelength range.[15]
Step-by-Step Methodology:
Instrument Preparation:
Turn on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes for stable output.[1]
Sample Preparation:
Prepare a concentrated stock solution of the 1,7-naphthyridine compound in the chosen solvent.
From the stock solution, prepare a dilution series to find a concentration that yields a maximum absorbance between 0.1 and 1.0 AU. This range ensures adherence to the Beer-Lambert Law.[1]
Measurement:
Set the desired wavelength scan range (e.g., 200 - 600 nm).
Blank Measurement: Fill both quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction or "zero" the instrument. This digitally subtracts the absorbance of the solvent and cuvette itself.[1][17]
Sample Measurement: Remove the "sample" cuvette, rinse it with a small amount of the sample solution, and then fill it ¾ full. Place it back into the sample holder.
Acquire the absorption spectrum.
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.[5]
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm (typically 1 cm).[1]
Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.
Conclusion
Interpreting the UV-Vis spectra of 1,7-naphthyridine compounds is a powerful diagnostic tool. By systematically analyzing the shifts in absorption maxima in response to changes in substitution and solvent environment, researchers can gain profound insights into the electronic structure of these versatile molecules. A bathochromic shift with increasing solvent polarity is a strong indicator of a π → π* transition, while a hypsochromic shift suggests an n → π* transition. Similarly, the addition of electron-donating groups or the extension of conjugation typically induces a red shift, providing a predictable method for tuning the optoelectronic properties of 1,7-naphthyridine derivatives for specific applications in medicine and materials science.
References
BenchChem. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers. Benchchem.
The Royal Society of Chemistry. (2012). Highly selective binding of naphthyridine with a trifluoromethyl group to cytosine opposite an abasic site in DNA duplexes. Organic & Biomolecular Chemistry.
AgroParisTech. Electronic transitions. Chimactiv.
R Discovery. (1987). Electronic spectra of the naphthyridines: 1,8-naphthyridine.
AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide.
Sharma, U. K., & Jacob, S. Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.
UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS)
Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Indian Academy of Sciences.
ResearchGate. (2025). Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study.
University of Toronto Scarborough. Interpreting UV-Vis Spectra.
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (n.d.). bac-lac.gc.ca.
ACS Publications. The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. The Journal of Organic Chemistry.
MDPI. (2023). Effect of Different Substitutions at the 1,7-Bay Positions of Perylenediimide Dyes on Their Optical and Laser Properties.
PMC. (2021). Modular Two‐Step Access to π‐Extended Naphthyridine Systems—Potent Building Blocks for Organic Electronics.
ResearchGate. UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents.
IJISET. (2020). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd.
El-Mekkawy, A., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
PMC. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
Kumar, S. Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin.
Thomas, L., & Sessions, L. B. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College.
Ahmad, I., & Fasihullah, Q. EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS.
Validating Synthesis of 8-Amino-1,7-naphthyridine-5-carboxylic Acid: An IR Spectroscopy Guide
The following guide details the validation of 8-Amino-1,7-naphthyridine-5-carboxylic acid synthesis using Infrared (IR) Spectroscopy. This document is structured for researchers requiring a robust, self-validating Qualit...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the validation of 8-Amino-1,7-naphthyridine-5-carboxylic acid synthesis using Infrared (IR) Spectroscopy. This document is structured for researchers requiring a robust, self-validating Quality Control (QC) protocol.
Executive Summary & Strategic Context
8-Amino-1,7-naphthyridine-5-carboxylic acid is a critical heterocyclic scaffold, often utilized as a pharmacophore in the development of kinase inhibitors and antibacterial agents targeting DNA gyrase. Its structural integrity relies on the precise arrangement of the fused naphthyridine ring, the solubilizing carboxylic acid moiety, and the reactive primary amine.
While NMR and HPLC-MS provide definitive structural characterization, they are capital-intensive and slow for routine in-process monitoring. FT-IR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective alternative for validating the critical synthetic step: the transformation of the precursor (typically a nitrile or ester) into the final carboxylic acid.
Scope of Guide:
Objective: Validate the hydrolysis of 8-amino-1,7-naphthyridine-5-carbonitrile to the target acid.
Method: Comparative IR spectral analysis.[1][2][3][4][5]
Key Differentiator: Monitoring the "Silent Region" (2000–2500 cm⁻¹) for precursor consumption.
Comparative Technology Assessment
Why use IR over other analytical methods for this specific validation?
Feature
FT-IR (Recommended)
1H NMR
HPLC-MS
Primary Utility
Functional group conversion (CN COOH)
Proton environment mapping
Purity & Molecular Weight
Speed
< 5 mins (ATR method)
30–60 mins (prep + run)
20–40 mins
Sample State
Solid (Powder)
Solution (Deuterated solvent)
Solution
Cost Per Run
Negligible
High (Solvents/Tube)
Medium (Solvents/Column)
Blind Spot
Trace impurities (<1%)
Inorganic salts
Non-ionizable species
Verdict
Best for In-Process Control (IPC)
Best for Final Characterization
Best for Purity Quantitation
Synthetic Pathway & Logic
To interpret the IR spectrum accurately, one must understand the chemical changes occurring. The most common synthesis involves the alkaline hydrolysis of 8-amino-1,7-naphthyridine-5-carbonitrile .
Reaction Scheme
The transformation involves the conversion of a cyano group (-C≡N) into a carboxylic acid (-COOH) via an amide intermediate.
Figure 1: Synthetic pathway highlighting the critical functional group transitions detectable by IR.
Experimental Protocol: IR Validation
Prerequisite: Isolate the solid product via filtration and dry under vacuum to remove water (water interferes with the OH region).
Step-by-Step Methodology
Instrument Setup: Use an FT-IR spectrometer equipped with a Diamond ATR (Attenuated Total Reflectance) accessory.
Background Scan: Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
Sample Loading: Place ~5 mg of the dried solid onto the ATR crystal. Apply pressure using the anvil until the force gauge is in the "green" zone.
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
Resolution: 4 cm⁻¹
Scans: 16 or 32
Cleaning: Clean crystal with isopropanol. Ensure no carryover (check energy throughput).
Spectral Analysis & Interpretation
This section provides the "Self-Validating System" required for QC. You are looking for the appearance of product signals and the disappearance of precursor signals.
Diagnostic Bands Table
Functional Group
Vibration Mode
Precursor (Nitrile)
Target Product (Acid)
Validation Logic
Nitrile (-C≡N)
Stretching
2220–2260 cm⁻¹ (Sharp)
ABSENT
CRITICAL: Presence indicates incomplete reaction.
Hydroxyl (-OH)
Stretching
Absent
2500–3300 cm⁻¹ (Broad)
"Acid Beard" – overlaps with C-H stretch.[5] Confirms -COOH.
Carbonyl (C=O)
Stretching
Absent
1680–1720 cm⁻¹ (Strong)
Confirms oxidation state.
Amine (-NH₂)
N-H Stretch
3300–3500 cm⁻¹ (Doublet)
3300–3500 cm⁻¹ (Doublet)
Present in both.[6] Do not use for differentiation.
Aromatic Ring
C=C / C=N
1580–1600 cm⁻¹
1580–1600 cm⁻¹
Structural confirmation of naphthyridine core.
The "Fingerprint" Decision Matrix
Use this logic flow to determine the status of your synthesis.
Figure 2: Decision matrix for evaluating spectral data. Note that an Amide intermediate will show a Carbonyl peak but lack the broad O-H stretch of the carboxylic acid.
Troubleshooting & Common Pitfalls
The "Wet Sample" False Positive
Issue: Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹.
Impact: The O-H bend of water (1640 cm⁻¹) can be mistaken for a Carbonyl stretch, or obscure the Amide I band.
Solution: Dry sample in a vacuum oven at 40°C for 4 hours. If the broad peak at 3400 cm⁻¹ diminishes but the "messy" broadness from 2500–3000 cm⁻¹ remains, it is the carboxylic acid.
Zwitterion Formation
Context: Amino-carboxylic acids can exist as zwitterions (NH₃⁺ / COO⁻).
Spectral Shift:
C=O: The normal acid carbonyl (1700 cm⁻¹) may disappear and be replaced by the Carboxylate (COO⁻) antisymmetric stretch at 1550–1610 cm⁻¹ .
Validation: If the 1700 cm⁻¹ peak is missing but a very strong band appears near 1580 cm⁻¹ (overlapping with aromatics), acidify a small portion of the sample with HCl and re-run. The 1700 cm⁻¹ peak should reappear.
Salt Contamination
Issue: If the product was isolated as a hydrochloride salt.
Spectral Effect: The amine region (3300–3500 cm⁻¹) will become a broad "ammonium band" (~3000 cm⁻¹), complicating the detection of the acid O-H.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Standard reference for IR functional group assignment).
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Source for comparative naphthyridine spectra).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.[7] Available at: [Link]
Comparative Solubility Profiling of Naphthyridine Carboxylic Acid Salts: A Guide for Formulation Scientists
Executive Summary This guide provides a technical analysis of solubility profiles for naphthyridine carboxylic acid derivatives, a critical scaffold in quinolone antibiotics (e.g., Nalidixic acid, Enoxacin, Tosufloxacin)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of solubility profiles for naphthyridine carboxylic acid derivatives, a critical scaffold in quinolone antibiotics (e.g., Nalidixic acid, Enoxacin, Tosufloxacin). While the free acid forms of these compounds often exhibit poor aqueous solubility (BCS Class II/IV), salt formation offers a viable pathway for enhancement. This document compares the performance of alkali metal salts versus organic counterions and highlights critical stability risks—specifically the common ion effect in physiological media—that can negate solubility gains.
The Solubility Challenge in Naphthyridine Scaffolds
Naphthyridine-3-carboxylic acids are characterized by a rigid bicyclic heteroaromatic ring and a carboxylic acid moiety (typically pKa 5.5–6.5).
Free Acid Limitations: High crystal lattice energy driven by
- stacking and intermolecular hydrogen bonding results in minimal aqueous solubility (often < 0.1 mg/mL).
Zwitterionic Nature: Derivatives with basic amine side chains (e.g., Enoxacin) form zwitterions at neutral pH, reaching a solubility minimum (isoelectric point) that complicates formulation.
Mechanism of Salt Solubilization
Salt formation disrupts the stable crystal lattice of the free acid. The introduction of a counter-ion increases the solvation energy (
), ideally overcoming the lattice energy ().
Successful salt selection requires maximizing while preventing the formation of a tighter, less soluble crystal lattice.
Comparative Data Analysis
Alkali Metal Salts: The "Brute Force" Approach
Case Study: Nalidixic Acid
Nalidixic acid represents the prototype 1,8-naphthyridine. The conversion to a sodium salt represents the most direct method to enhance solubility.
Table 1: Solubility Comparison of Nalidixic Acid Forms
Parameter
Nalidixic Acid (Free Acid)
Nalidixic Acid Sodium Salt
Fold Increase
Aqueous Solubility (25°C)
0.1 mg/mL
~100 mg/mL
1000x
pH of Saturated Solution
~4.0
~8.5
N/A
Primary Utility
Oral suspension (precipitates)
Parenteral/Oral Solution
High
Data Source: Synthesized from standard pharmaceutical comparisons (See Ref [1], [4]).
Insight: While the sodium salt offers massive solubility gains, the high pH of the solution can cause tissue irritation in injectables. Furthermore, upon entering the acidic environment of the stomach (pH 1.2), the salt will disproportionate back to the free acid, potentially precipitating fine particles.
Organic Counterions: Tuning for Permeability
Case Study: Enoxacin
For zwitterionic naphthyridines like Enoxacin, simple alkali salts may not suffice. Using dicarboxylic acids or organic amines allows for "tuning" the physicochemical properties.
Table 2: Enoxacin Salt Performance (Dicarboxylic Acids)
Counter-ion
Solubility Outcome
Permeability Impact
Mechanism
Free Enoxacin
Low (BCS Class II)
Moderate
Stable Zwitterion Lattice
Oxalate
High Improvement
High
Strong H-bond network disruption
Malonate
Moderate Improvement
Moderate
Flexible counter-ion chain
Fumarate
Moderate Improvement
Moderate
Planar counter-ion packing
Data Source: Derived from comparative crystallographic studies (See Ref [2]).
Expert Note: Unlike sodium salts, organic salts often improve lipophilicity alongside solubility, enhancing membrane permeability. This is crucial for intracellular bacterial targets.
The "Common Ion" Trap
Case Study: Tosufloxacin Tosylate
This is a critical warning for formulation scientists. Tosufloxacin is formulated as a Tosylate salt to improve solubility.[1][2] However, in saline environments (0.9% NaCl), it fails.
Table 3: Impact of Media on Tosufloxacin Tosylate Dissolution
Media
Dissolution Performance
Precipitating Species
Water
High
None (Stable)
Phosphate Buffer (No NaCl)
Moderate
Free Zwitterion
Saline (NaCl containing)
Suppressed
Hemi-hydrochloride Salt
Data Source: Analysis of biorelevant dissolution profiles (See Ref [3], [5]).
Mechanism: The Chloride ion (
) in the media acts as a counter-ion. The Hemi-hydrochloride salt of Tosufloxacin is less soluble than the Tosylate salt.
The drug effectively "salts out" into a less soluble form upon contact with blood or gastric fluid (if Cl- is present).
Visualizing the Salt Selection Workflow
The following decision tree guides the selection of naphthyridine salts, accounting for the risks identified above.
Caption: Figure 1. Strategic Salt Selection Workflow for Naphthyridine Carboxylic Acids. Note the critical "Common Ion Screen" step to prevent in vivo failure.
Experimental Protocols
Protocol A: Synthesis of Naphthyridine Salts (General Method)
This method ensures high purity and crystallinity, essential for stability testing.
Dissolution: Suspend 10 mmol of the naphthyridine free acid in 50 mL of Ethanol/Water (9:1 v/v). Heat to 50°C.
Neutralization:
For Sodium Salts: Add 10.5 mmol (5% excess) of NaOH (1M aqueous solution) dropwise.
For Organic Salts: Add 10.5 mmol of the organic acid/base (e.g., p-toluenesulfonic acid) dissolved in ethanol.
Crystallization: Stir at 50°C for 30 mins. Cool slowly to 4°C over 4 hours.
Filtration: Filter the precipitate under vacuum. Wash with cold ethanol.
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Preparation: Add excess salt (approx. 50 mg) to 10 mL of media (Water, pH 1.2, pH 6.8, pH 7.4).
Equilibration: Agitate at 37°C ± 0.5°C for 24 hours using an orbital shaker (100 rpm).
pH Check: Measure pH at T=0 and T=24h. Drift indicates disproportionation.
Sampling: Filter 1 mL through a 0.45 µm PVDF syringe filter (pre-saturated).
Quantification: Dilute filtrate and analyze via HPLC-UV (typically 254 nm or 270 nm).
Mechanistic Insights & Recommendations
The "Solubility-Stability" Paradox
Increasing solubility often decreases physical stability (hygroscopicity).
Nalidixic Sodium: Highly soluble but highly hygroscopic. Requires moisture-protective packaging.
Enoxacin Salts: Dicarboxylic acid salts (e.g., fumarate) often form stable hydrates, offering a balance between solubility and handling properties.
Recommendations
For Oral Immediate Release: Use Sodium or Potassium salts for simple acidic naphthyridines. Ensure the formulation contains a buffering agent to prevent gastric precipitation.
For IV Formulations: Use Organic Amine salts (e.g., Meglumine, Lysine) if the sodium salt pH is too high (>9.0).
For Zwitterions (Tosufloxacin-like): Avoid salts that precipitate with Chloride (HCl salts) or Phosphate. Perform Biorelevant Dissolution Testing early. If the salt disproportionates in saline, consider a Cocrystal approach or an amorphous solid dispersion instead of a salt.
References
National Institutes of Health (PubMed). (2020). Pharmaceutical salts/cocrystals of enoxacin with dicarboxylic acids: Enhancing in vitro antibacterial activity. Retrieved from [Link]
ResearchGate. (2025). Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride. Retrieved from [Link]
National Institutes of Health (PMC). (2025). Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer. Retrieved from [Link]
A Senior Application Scientist's Guide to the Elemental Analysis of 8-Amino-1,7-naphthyridine-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. 8-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. 8-Amino-1,7-naphthyridine-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, demands rigorous analytical scrutiny. This guide provides an in-depth comparison of elemental analysis standards for this compound, offering both theoretical benchmarks and practical experimental guidance.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control checkpoint, verifying the empirical formula of a synthesized compound. For a molecule like 8-Amino-1,7-naphthyridine-5-carboxylic acid, this analysis confirms the precise ratio of carbon, hydrogen, nitrogen, and oxygen. This verification is crucial for:
Structural Confirmation: Ensuring the synthesized molecule corresponds to the intended structure.
Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents or starting materials.
Regulatory Submission: Regulatory bodies often require elemental analysis data as part of the characterization package for new chemical entities.
Theoretical Elemental Composition
The first step in any elemental analysis workflow is the calculation of the theoretical composition based on the compound's molecular formula.
These theoretical values serve as the gold standard against which all experimental results are compared.
Comparison of Analytical Techniques
While several techniques can provide elemental information, they are suited for different purposes. For the primary determination of C, H, N, and O in a pure organic compound, combustion analysis is the industry standard.
Technique
Principle
Analytes
Purpose
Advantages
Disadvantages
Combustion Analysis
Sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are detected and quantified.
C, H, N, S, O
Determination of bulk elemental composition of pure organic compounds.
High precision and accuracy for major elements, relatively fast, and cost-effective.[1][2]
Not suitable for trace element analysis; can be challenging for certain refractory compounds.[3][4]
Sample is introduced into an argon plasma, causing atoms to emit light at characteristic wavelengths, which are then measured.
Most elements, primarily metals and some non-metals.
Trace elemental impurity analysis.
Excellent for detecting trace metal contaminants at ppm levels.[3]
Not suitable for C, H, N, O analysis in organic compounds; requires sample digestion.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Similar to ICP-OES, but ions are passed into a mass spectrometer for detection.
Most elements.
Ultra-trace elemental impurity analysis.
Extremely sensitive, capable of detecting elements at ppb or ppt levels.
More expensive than ICP-OES; not for bulk C, H, N, O analysis.
For the purpose of verifying the empirical formula of 8-Amino-1,7-naphthyridine-5-carboxylic acid, combustion analysis is the most appropriate and widely accepted method .[5] ICP-based methods would be complementary, used to identify and quantify any inorganic impurities if required by the specific application.
The Gold Standard: Combustion Analysis
Combustion analysis is a robust and reliable technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[2] Oxygen is typically determined separately by pyrolysis.
Experimental Workflow for Combustion Analysis
The following diagram illustrates the typical workflow for the CHN analysis of a pharmaceutical compound like 8-Amino-1,7-naphthyridine-5-carboxylic acid.
Caption: Workflow for CHN Combustion Analysis.
Protocol for CHN Analysis
Instrumentation: A calibrated CHN elemental analyzer.
Calibration Standards: Certified Reference Materials (CRMs) are essential for accurate calibration. For organic compounds, standards such as Acetanilide (NIST SRM 141d) or Cystine (NIST SRM 143d) are commonly used.[6] These standards have well-characterized, certified values for C, H, N, and S.
Sample Preparation:
Accurately weigh approximately 2-3 mg of the dried 8-Amino-1,7-naphthyridine-5-carboxylic acid sample into a tin capsule using a calibrated microbalance.
Seal the capsule to ensure no loss of sample.
Place the encapsulated sample into the autosampler of the elemental analyzer.
Instrumental Parameters (Typical):
Combustion Furnace Temperature: 900 - 1100 °C
Carrier Gas: Helium
Oxygen Dose: Optimized for complete combustion
Detector: Thermal Conductivity Detector (TCD)
Analysis and Data Interpretation:
The instrument will automatically combust the sample, separate the resulting gases (CO₂, H₂O, and N₂), and detect them.
The software calculates the percentage of each element based on the detector response and the sample weight.
The experimental results should be compared to the theoretical values. For most pharmaceutical applications, a deviation of ±0.4% from the theoretical value is considered acceptable.[7]
Challenges with Nitrogen-Containing Heterocycles:
Nitrogen-containing heterocyclic compounds can sometimes be challenging to analyze due to their thermal stability and potential for incomplete combustion, which can lead to the formation of various nitrogen oxides (NOx).[4] Modern elemental analyzers mitigate this by:
Optimized Combustion Temperatures: Ensuring complete breakdown of the naphthyridine ring.
Efficient Reduction Tubes: A reduction tube, typically packed with copper, is placed after the combustion chamber to quantitatively convert all nitrogen oxides to N₂ gas before detection.[4]
Expected vs. Theoretical Data
Element
Theoretical %
Expected Experimental Range (%)
Carbon (C)
57.14
56.74 - 57.54
Hydrogen (H)
3.73
3.33 - 4.13
Nitrogen (N)
22.22
21.82 - 22.62
Oxygen (O)
16.91
16.51 - 17.31
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of elemental analysis data, the analytical process must be a self-validating system. This is achieved through:
System Suitability Tests: Before running samples, the instrument's performance is verified by analyzing a known CRM. The results must fall within the certified uncertainty of the CRM.
Use of Certified Reference Materials: All calibrations must be performed using CRMs traceable to a national metrology institute like NIST.[8][9]
Analysis of Blanks: Running empty tin capsules as blanks ensures that there is no contamination from the analytical system.
Replicate Analyses: Analyzing the same sample multiple times demonstrates the precision of the measurement.
The following diagram illustrates the logic of a self-validating elemental analysis system.
Caption: Logic of a Self-Validating Elemental Analysis.
Conclusion
The elemental analysis of 8-Amino-1,7-naphthyridine-5-carboxylic acid is a critical step in its chemical characterization. By adhering to the principles outlined in this guide, researchers can generate high-quality, reliable data. The gold standard for this analysis is combustion analysis, calibrated with appropriate certified reference materials. The theoretical elemental composition serves as the benchmark, and experimental results should align within the widely accepted tolerance of ±0.4%. By employing a self-validating analytical system, the integrity and trustworthiness of the data can be assured, providing a solid foundation for further research and development.
Aiken, A. C., et al. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
Gas Testing Analytical. (2026, February 11). Nitrogen Testing in Pharmaceutical Manufacturing. [Link]
National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material: Nitrogen and Biuret in Urea. [Link]
BAM Federal Institute for Materials Research and Testing. (n.d.). Certified Reference Materials Catalogue. [Link]
Pneumatech. (n.d.). How nitrogen is used in the pharmaceutical industry. [Link]
Alpha Resources, Inc. (n.d.). Certificate Of Analysis: GLYCINE STANDARD. [Link]
Powers, D. C., & Jones, A. M. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 16(30), 5444-5448. [Link]
Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]
Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. [Link]
Wang, Q., et al. (2023, January 9). Chemistry of nitrogen-containing polycyclic aromatic formation under combustion conditions. KAUST Repository. [Link]
Woźniak, M., & Van der Plas, H. C. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES, 19(2), 363-404. [Link]
ResearchGate. (n.d.). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 8-Amino-1,7-naphthyridine-5-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 8-Amino-1,7-naphthyridine-5-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of 8-Amino-1,7-naphthyridine-5-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management at the end of their lifecycle. This document is structured to provide a deep, technically-grounded understanding of the "why" behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment: A Structurally-Informed Perspective
While a specific Safety Data Sheet (SDS) for 8-Amino-1,7-naphthyridine-5-carboxylic acid may not be readily available, a rigorous hazard assessment can be conducted by analyzing its constituent functional groups: the naphthyridine core, the aromatic amino group, and the carboxylic acid group.
Naphthyridine Core: This nitrogen-containing heterocyclic system is a core component of many biologically active molecules. Its primary disposal concern relates to thermal decomposition, which can release toxic nitrogen oxides (NOx).[1]
Aromatic Amino Group (-NH2): Aromatic amines as a class can pose health hazards. They are often associated with skin, eye, and respiratory irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent sensitization or other adverse health effects.[2]
Carboxylic Acid Group (-COOH): While this group imparts acidic properties, its primary influence on disposal is its potential reactivity with bases and its contribution to the overall chemical profile of the waste stream.
Given this structure, the compound must be treated as a potentially hazardous substance. Incompatible materials, particularly strong oxidizing agents , should be strictly avoided during storage and disposal, as they can react with the amino group.[4][5]
The Core Directive: Professional Disposal is Mandatory
The most critical principle for disposing of specialized chemical reagents like 8-Amino-1,7-naphthyridine-5-carboxylic acid is that in-laboratory neutralization or treatment is not recommended. The potential for unknown or hazardous reactions is significant. Therefore, the only appropriate disposal route is through a licensed and certified chemical waste disposal contractor.[6][7] All waste, including contaminated materials and rinsate, must be collected and disposed of as hazardous waste.[8]
Adherence to federal, state, and local regulations is paramount. The U.S. Environmental Protection Agency (EPA) sets national standards under the Resource Conservation and Recovery Act (RCRA), but state authorities may have more stringent requirements.[9][10] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Standard Operating Protocol: From Bench to Manifest
This protocol outlines the procedural steps for safely accumulating and preparing 8-Amino-1,7-naphthyridine-5-carboxylic acid for professional disposal.
Step 1: Immediate Handling and Segregation
Personal Protective Equipment (PPE): At all times when handling the compound or its waste, wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[1][11]
Ventilation: Handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[11]
Segregation: The waste stream for this compound must be kept separate from other waste types, especially incompatible materials like strong oxidizers.[12]
Step 2: Waste Container Selection and Labeling
Container Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic solids and clearly designated for this waste stream. The container must have a secure, tight-fitting lid.[13]
Labeling: Proper labeling is a critical compliance point.[14] Affix a hazardous waste label to the container before adding any waste. The label must include:
The full chemical name: "8-Amino-1,7-naphthyridine-5-carboxylic acid"
The words "Hazardous Waste"
An accurate list of all constituents and their approximate concentrations.[15]
The date accumulation started.
The associated hazards (e.g., "Irritant").
Step 3: Waste Accumulation and Storage
Solid Waste: Collect the pure compound, any contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in the designated, labeled container.
Empty Original Containers: The original reagent bottle is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate is hazardous and must be collected for disposal.[8] The rinsed container can then be managed according to your institution's policy.[6]
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[15] The SAA must be in a secondary containment bin to prevent the spread of material in case of a leak.[15] Keep the container closed at all times except when adding waste.[13]
Step 4: Arranging for Professional Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Ensure all paperwork and manifests are completed accurately as required by your EHS office and the waste contractor.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel must be familiar with these procedures before handling the chemical.
Spill Management:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
Control Access: Prevent unnecessary personnel from entering the spill area.[7]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain and Clean: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation occurs or persists.[1][3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Data and Workflow Summary
Table 1: Disposal Profile for 8-Amino-1,7-naphthyridine-5-carboxylic acid
The following diagram outlines the essential workflow for the safe handling and disposal of 8-Amino-1,7-naphthyridine-5-carboxylic acid waste in a laboratory setting.
Caption: Disposal Workflow for 8-Amino-1,7-naphthyridine-5-carboxylic acid.
References
Section 2. Hazards identification. (2021, January 12). ChemView. Retrieved from [Link]
MATERIAL SAFETY DATA SHEET. Tri-iso. Retrieved from [Link]
Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]
SAFETY DATA SHEET. (2010, November 29). Thermo Fisher Scientific. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]
Chemical Waste Management Guide. Technion Israel Institute of Technology. Retrieved from [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Retrieved from [Link]
Special Wastes. (2025, June 25). U.S. Environmental Protection Agency. Retrieved from [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. Retrieved from [Link]
The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Retrieved from [Link]
OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. (2026, February 26). U.S. Environmental Protection Agency. Retrieved from [Link]
State Regulations. PharmEcology. Retrieved from [Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of 8-Amino-1,7-naphthyridine-5-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals This guide provides a comprehensive framework for the safe use of 8-Amino-1,7-naphthyridine-5-carboxylic acid, grounded in established safety principles for handli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe use of 8-Amino-1,7-naphthyridine-5-carboxylic acid, grounded in established safety principles for handling new chemical entities. The protocols herein are designed to protect researchers from potential hazards through a combination of engineering controls, appropriate personal protective equipment (PPE), and rigorous operational and disposal procedures.
Hazard Identification & Risk Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the potential hazards of analogous structures, such as aminopyridines and other naphthyridine derivatives. Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, it is prudent to treat 8-Amino-1,7-naphthyridine-5-carboxylic acid as a hazardous substance.
Assumed Hazards:
Skin Irritation: May cause irritation upon direct contact.[4][5]
Serious Eye Irritation: May cause significant irritation or damage if it enters the eyes.[4][5]
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Unknown Systemic Effects: As a research chemical, long-term toxicological properties are unknown. Some complex heterocyclic compounds can have cytotoxic properties.[6]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[7]
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure should always be the use of engineering controls. Personal protective equipment is the last line of defense.[8]
Chemical Fume Hood: All work involving the solid (e.g., weighing, preparing solutions) or reactions that could produce aerosols or vapors must be conducted inside a certified chemical fume hood.[9] This is crucial for preventing inhalation of the compound.
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10]
Safety Equipment: An OSHA-compliant eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection and use of PPE must be based on a careful hazard analysis for each specific task.[8] The minimum required PPE for any work in a laboratory includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[11]
Task/Operation
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Double Nitrile Gloves
Safety Goggles
Lab Coat
Required if not in a fume hood (Use N95 or higher)
Preparing Solutions
Double Nitrile Gloves
Safety Goggles & Face Shield
Chemical-Resistant Apron over Lab Coat
Not required if performed in a fume hood
Running Reactions
Double Nitrile Gloves
Safety Goggles
Lab Coat
Not required if performed in a fume hood
Handling Waste
Double Nitrile Gloves
Safety Goggles
Lab Coat
Not required
Hand Protection
Nitrile gloves are recommended for their resistance to a broad range of chemicals and are suitable for incidental contact.[11][12]
Glove Selection: Use powder-free nitrile gloves. Always check the manufacturer's specifications for chemical resistance if available.[13][14]
Double Gloving: Wearing two pairs of gloves is a best practice when handling potentially hazardous compounds.[11][12] This provides an extra layer of protection against undetected pinholes or tears.
Integrity and Disposal: Before use, always inspect gloves for any signs of damage.[13] If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.[11] Do not reuse disposable gloves.[13]
Eye and Face Protection
Appropriate eye and face protection is mandatory to prevent contact with chemical splashes or airborne particles.[14]
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are required whenever handling the solid or its solutions.[11][14] Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.[11]
Face Shield: When handling larger volumes of solutions (>50 mL) or during procedures with a high splash risk (e.g., preparing a corrosive bath), a face shield must be worn in addition to safety goggles.[11]
Body Protection
Lab Coats: A clean, buttoned lab coat must be worn to protect skin and clothing.[7]
Chemical-Resistant Apron: For tasks involving significant quantities of liquids, an apron made of a chemically resistant material should be worn over the lab coat.
Procedural Guidance and Workflow
A structured workflow is essential for minimizing risk. The following diagram outlines the decision-making process for PPE selection based on the intended laboratory operation.
Caption: PPE selection workflow for handling 8-Amino-1,7-naphthyridine-5-carboxylic acid.
Spill and Emergency Procedures
Skin Contact:
Immediately remove contaminated clothing.
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]
Seek medical attention if irritation develops or persists.[4]
Eye Contact:
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
Remove contact lenses if present and easy to do.[4]
Seek immediate medical attention.
Minor Spill (in a fume hood):
Alert others in the area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Waste Disposal Plan
All waste generated from handling 8-Amino-1,7-naphthyridine-5-carboxylic acid must be treated as hazardous chemical waste.
Waste Segregation: Keep solid waste separate from liquid waste.[15] Do not mix with incompatible materials.[16]
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be collected in a designated, sealed hazardous waste container.
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of chemical waste.[18][19] Typically, this involves incineration by a licensed waste disposal company.[15]
By adhering to these stringent safety protocols, researchers can confidently and safely work with 8-Amino-1,7-naphthyridine-5-carboxylic acid, minimizing personal exposure and ensuring environmental protection.
References
Glove selection guide. (2015, July 31). Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. University of Colorado Boulder Environmental Health and Safety. Retrieved from [Link]
Fairchild, G., & Decker, J. (2016). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science, 55(4), 430–436. Retrieved from [Link]
GLOVE SELECTION CHART. University of California, Santa Barbara. (2022, August). Retrieved from [Link]
Glove Selection Guide. Princeton University Environmental Health & Safety. (2014, August 8). Retrieved from [Link]
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
CHEMICAL HANDLING GLOVE GUIDE. The Hong Kong University of Science and Technology. Retrieved from [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
Safe Storage and Disposal of Chemicals in A Lab. Tion. Retrieved from [Link]
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Laboratory Waste Management Guidelines. Environmental Health and Safety, University of North Texas. Retrieved from [Link]
Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services. Retrieved from [Link]
SAFETY DATA SHEET: 2-Aminopyridine-4-carboxylic acid. (2010, November 29). Thermo Fisher Scientific. Retrieved from [Link]
Wang, Y., et al. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. European Journal of Medicinal Chemistry, 178, 264-276. Retrieved from [Link]
Stefanska, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(12), 2899. Retrieved from [Link]
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024, June 3). Journal of Medicinal Chemistry. Retrieved from [Link]
Connor, T. H., & McDiarmid, M. A. (2006). Safe Handling of Cytotoxics: Guideline Recommendations. Journal of Occupational and Environmental Hygiene, 3(5), 235-241. Retrieved from [Link]
Li, Y., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113792. Retrieved from [Link]